1-(5-Amino-2-chlorophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-amino-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXIFGBYOCETDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363558 | |
| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99914-14-4 | |
| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(5-Amino-2-chlorophenyl)ethanone chemical properties
An In-depth Technical Guide to 1-(5-Amino-2-chlorophenyl)ethanone for Advanced Research
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound (CAS No. 99914-14-4), a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond simple data recitation to explore the causality behind the compound's properties and reactivity. We will delve into its structural characteristics, spectroscopic signature, logical synthetic pathways, and reactivity profile, providing field-proven insights to empower your research and development endeavors.
Molecular Identity and Physicochemical Properties
This compound, also known as 5-amino-2-chloroacetophenone, is a difunctional aromatic compound featuring a ketone, a primary amine, and a chloro substituent. This specific arrangement of functional groups dictates its unique electronic and steric properties, making it a versatile building block for more complex molecular architectures.
The molecular structure is foundational to its chemical behavior. The electron-donating amino group (an ortho-, para-director) and the electron-withdrawing acetyl and chloro groups (meta-directors) create a nuanced electronic environment that influences its reactivity in electrophilic aromatic substitution and the nucleophilicity of the amine.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 99914-14-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [2] |
| Molecular Weight | 169.61 g/mol | [3] |
| Appearance | Solid | [1] |
| Melting Point | 70 ± 20.0 °C | [1] |
| Boiling Point | 297.0 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 2.78 ± 0.10 (for the conjugate acid) | [1] |
| Solubility | Soluble in alcohols and ethers | [1] |
Spectroscopic Signature and Characterization
While a comprehensive public database of spectra for this specific isomer is limited, its spectroscopic characteristics can be reliably predicted based on the analysis of structurally similar compounds and foundational principles of spectroscopy. This predictive analysis is a critical skill for confirming the identity and purity of synthesized material.
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z | Rationale & Causality |
| ¹H NMR | Aromatic Protons | δ 6.7-7.5 ppm | The aromatic region will show three distinct signals. The proton ortho to the amino group will be most upfield due to strong shielding. The proton between the chloro and acetyl groups will be the most downfield due to deshielding from both. |
| -NH₂ Protons | δ 3.5-4.5 ppm (broad singlet) | The chemical shift is variable and concentration-dependent; the signal is often broad due to quadrupole broadening and exchange with trace water. | |
| -COCH₃ Protons | δ 2.5-2.6 ppm (singlet) | This is a characteristic region for a methyl ketone adjacent to an aromatic ring. The integration should correspond to 3H. | |
| ¹³C NMR | Carbonyl Carbon | δ >195 ppm | The carbonyl carbon is highly deshielded and will appear significantly downfield. |
| Aromatic Carbons | δ 115-150 ppm | Six distinct signals are expected. The carbon bearing the amino group will be shielded (upfield), while the carbons bearing the chloro and acetyl groups will be deshielded (downfield). | |
| Methyl Carbon | δ ~26-28 ppm | A characteristic upfield signal for the acetyl methyl group. | |
| IR Spectroscopy | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Symmetric and asymmetric stretching of the primary amine. |
| C=O Stretch | ~1660-1680 cm⁻¹ | The carbonyl stretch is at a lower frequency than a simple alkyl ketone due to conjugation with the aromatic ring. | |
| C-Cl Stretch | 700-800 cm⁻¹ | Characteristic stretching frequency for an aryl chloride. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 169 | The molecular ion peak. |
| Isotope Peak (M+2) | m/z 171 | The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.[4] | |
| Major Fragment | m/z 154 ([M-CH₃]⁺) | Loss of the methyl group is a common fragmentation pathway for acetophenones. |
Protocol: Acquiring ¹H NMR Data
This protocol ensures high-quality, reproducible data for structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Chloroform-d is suitable for many non-polar compounds, while DMSO-d₆ is preferred for its ability to resolve N-H protons without rapid exchange.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Vortex the vial until the sample is fully dissolved.
-
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16 scans).
-
-
Analysis:
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks and analyze the chemical shifts and coupling patterns to confirm the structure against the predicted values.
-
Synthesis and Purification
The most logical and industrially scalable synthesis of this compound involves the selective reduction of the corresponding nitro compound, 1-(2-chloro-5-nitrophenyl)ethanone. This precursor is readily accessible via electrophilic nitration of 1-(2-chlorophenyl)ethanone. The reduction is a standard transformation, but the choice of reagents is critical for achieving high yield and purity while avoiding side reactions.
Workflow: Synthesis via Nitro Group Reduction
Caption: A typical laboratory workflow for the synthesis of the title compound.
Protocol: Synthesis of this compound
This protocol is adapted from a standard procedure for the reduction of aromatic nitro groups.[6]
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser, add 1-(2-chloro-5-nitrophenyl)ethanone (1.0 equiv), iron powder (3.0 equiv), and ammonium chloride (0.1 equiv).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
Causality: Iron in the presence of a mild acid source like ammonium chloride is a cost-effective and efficient reagent for nitro group reduction. The reaction is heterogeneous and requires vigorous stirring.
-
-
Reaction Execution:
-
Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 2-4 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron and iron oxide salts. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the dried organic solution to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The amino group serves as a potent nucleophile or a handle for directing further substitutions, while the ketone provides an electrophilic site for carbon-carbon bond formation.
Caption: Reactivity map showing the key reaction sites of the molecule.
-
Amino Group Reactions: The primary amine is a strong nucleophile and the most reactive site under many conditions.
-
Acylation/Sulfonylation: Reacts readily with acyl chlorides or anhydrides to form amides, a common step in protecting the amine or building more complex structures.
-
Diazotization: Can be converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be substituted in Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -Br, -I).
-
-
Ketone Reactions: The carbonyl group is a key electrophilic center.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) without affecting the chloro or amino groups.
-
Condensation Reactions: The α-protons on the methyl group are weakly acidic and can participate in base-catalyzed condensation reactions (e.g., Aldol or Claisen-Schmidt) with other carbonyl compounds.
-
-
Aromatic Ring Reactions: The reactivity of the ring towards electrophilic aromatic substitution (EAS) is governed by the interplay of the substituents. The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (C4 and C6). The steric hindrance from the adjacent chloro group at C2 makes substitution at C6 less favorable. Therefore, electrophilic substitution is most likely to occur at the C4 position.
Applications in Research and Drug Discovery
Amino acetophenones are recognized as "privileged scaffolds" in medicinal chemistry.[7][8] Their ability to be readily functionalized at multiple points makes them ideal starting materials for generating libraries of diverse compounds for high-throughput screening.
-
Scaffold for Bioactive Molecules: The structure of this compound is a precursor for various heterocyclic systems. For example, condensation reactions involving the amino and keto groups can lead to the formation of quinolines, benzodiazepines, or other pharmacologically relevant cores.
-
Kinase Inhibitor Synthesis: Many ATP-competitive kinase inhibitors feature a 2-aminopyrimidine core.[9] This compound can serve as a key building block for the phenyl portion of such inhibitors, where the amino group is used to construct the core heterocycle and the rest of the molecule provides a vector for exploring structure-activity relationships.
-
Intermediate for Dyes and Materials: The chromophoric nature of the substituted aromatic ring and the reactive amino group make it a potential intermediate for the synthesis of fluorescent dyes and functional organic materials.[1]
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals.[1] Data from related chloro- and amino-acetophenones suggest potential hazards.[3][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][10] Avoid direct contact with skin and eyes.[1]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[11]
-
First Aid:
References
- This compound CAS 99914-14-4 - BIOSYNCE. (URL: )
-
1-(2-Amino-5-chlorophenyl)ethanone | C8H8ClNO | CID 13528343 - PubChem. (URL: [Link])
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Ethanone, 1-(5-Amino-2-Chlorophenyl) - Chlorinated Benzene Manufacturer in China. (URL: [Link])
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Material Safety Data Sheet - 2-Chloroacetophenone. (URL: [Link])
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Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. (URL: [Link])
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Ethanone, 1-(5-amino-2-chlorophenyl)- - Optional[Raman] - Spectrum - SpectraBase. (URL: [Link])
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Ethanone, 1-(5-chloro-2-hydroxyphenyl)- - NIST WebBook. (URL: [Link])
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Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (URL: [Link])
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Ethanone, 1-(2-aminophenyl)- - NIST WebBook. (URL: [Link])
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1-(5-Amino-2-pyridinyl)-2-(4-chlorophenyl)ethanone | C13H11ClN2O | CID 116605070 - PubChem. (URL: [Link])
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Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem. (URL: [Link])
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1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one - MDPI. (URL: [Link])
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Ethanone, 1-(2-chlorophenyl)- - NIST WebBook. (URL: [Link])
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Amino Acetophenones for Natural Product Analogs - Encyclopedia.pub. (URL: [Link])
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The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes - Organic Syntheses Procedure. (URL: [Link])
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])
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Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed. (URL: [Link])
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Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC - PubMed Central. (URL: [Link])
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An In-Depth Technical Guide to 1-(5-Amino-2-chlorophenyl)ethanone (CAS: 99914-14-4): A Key Intermediate in Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
1-(5-Amino-2-chlorophenyl)ethanone, also known as 2-chloro-5-aminoacetophenone, is a substituted aromatic ketone that has emerged as a valuable intermediate in the landscape of medicinal chemistry and drug discovery. Its unique trifunctional arrangement—a nucleophilic amino group, an electrophilic ketone, and a strategically placed chlorine atom—renders it a versatile scaffold for the construction of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of the synthesis, characterization, and reactivity of this compound, with a particular focus on its application in the development of pharmacologically active agents. For researchers and drug development professionals, understanding the nuances of this molecule is key to unlocking its potential in creating next-generation therapeutics.
Physicochemical Properties: A Snapshot
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 99914-14-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [3] |
| Molecular Weight | 169.61 g/mol | [3] |
| Appearance | White or off-white solid | [4] |
| Melting Point | 70±20.0 °C (May vary) | [5] |
| Boiling Point | 297.0±20.0 °C at 760 mmHg | [5] |
| Density | 1.3±0.1 g/cm³ | [5] |
| Solubility | Low solubility in water. Soluble in common organic solvents like ethanol and acetone. | [4][5] |
| pKa (Predicted) | 2.78±0.10 | [5] |
Synthesis and Purification: A Mechanistic Approach
The most common and industrially scalable synthesis of this compound involves a two-step process starting from 1-(2-chloro-5-nitrophenyl)ethanone. This method is predicated on the selective reduction of a nitro group in the presence of a ketone and an aryl chloride, a transformation that requires careful selection of the reducing agent to ensure chemoselectivity.
Workflow for the Synthesis of this compound
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1-(5-Amino-2-chlorophenyl)ethanone molecular structure and weight
An In-Depth Technical Guide to 1-(5-Amino-2-chlorophenyl)ethanone for Advanced Research Applications
Introduction
This compound is a substituted aromatic ketone that serves as a crucial intermediate and building block in synthetic organic chemistry. Its unique trifunctional structure—comprising a phenyl ring substituted with an amino group, a chlorine atom, and an acetyl group—offers multiple reactive sites for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and materials science.
It is critical to distinguish this compound, CAS No. 99914-14-4 , from its structural isomer, 1-(2-Amino-5-chlorophenyl)ethanone (CAS No. 1685-19-4). The relative positions of the functional groups significantly influence the chemical reactivity and properties of the molecule, making precise identification essential for successful synthetic design and application.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound features an acetyl group ortho to the chlorine atom and meta to the amino group. This arrangement governs the molecule's electronic properties and reactivity. The electron-withdrawing nature of the chloro and acetyl groups deactivates the aromatic ring, while the electron-donating amino group acts as an activating group, influencing the regioselectivity of further electrophilic substitution reactions.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [2] |
| CAS Number | 99914-14-4 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 70 ± 20.0 °C | [1] |
| Boiling Point | 297.0 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in organic solvents like alcohols and ethers. | [1][3] |
| pKa (Predicted) | 2.78 ± 0.10 | [1] |
| Flash Point | 133.4 ± 21.8 °C | [1] |
Synthesis and Mechanistic Insights
A robust synthesis of this compound is critical for its application. A common and logical synthetic strategy involves the nitration of a commercially available precursor followed by a selective reduction.
Retrosynthetic Analysis
The primary disconnection points are the C-N bond of the amine and the C-C bond of the ketone. A plausible retrosynthesis involves the reduction of a nitro group, which itself is installed via electrophilic aromatic substitution (nitration) on 2'-chloroacetophenone. This approach is efficient as the directing effects of the chloro- and acetyl- groups align to favor the desired 5-nitro substitution pattern.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: Two-Step Synthesis
This protocol details the synthesis from 2'-chloroacetophenone.
Step 1: Nitration of 2'-Chloroacetophenone
-
Causality: The chloro group is an ortho-, para-director, while the acetyl group is a meta-director. Both groups direct the incoming electrophile (NO₂⁺) to the C5 position, leading to high regioselectivity for the desired 1-(2-chloro-5-nitrophenyl)ethanone intermediate.
-
Procedure:
-
In a flask maintained at 0-5 °C using an ice bath, slowly add 2'-chloroacetophenone (1 equivalent) to concentrated sulfuric acid (H₂SO₄).
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated H₂SO₄ in a separate, cooled flask.
-
Add the nitrating mixture dropwise to the acetophenone solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor reaction progress using Thin-Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 1-(2-chloro-5-nitrophenyl)ethanone.
-
Step 2: Selective Reduction of the Nitro Group
-
Causality: The reduction of the nitro group to an amine in the presence of a ketone and an aryl chloride requires a chemoselective reagent. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl) is a classic and effective method for this transformation, as it selectively reduces nitro groups without affecting the ketone or the aryl halide.
-
Procedure:
-
Suspend 1-(2-chloro-5-nitrophenyl)ethanone (1 equivalent) in ethanol.
-
Add a solution of SnCl₂·2H₂O (3-4 equivalents) in concentrated HCl to the suspension.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of this compound, a combination of chromatographic and spectroscopic techniques is essential.
Caption: General workflow for the analytical quality control of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is ideal for assessing the purity of non-volatile compounds like this compound without the need for derivatization.[4] A reversed-phase method provides robust separation from starting materials and by-products.
-
Protocol:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid). The use of formic acid ensures the amino group is protonated for better peak shape.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent like methanol.
-
Analysis: Inject the sample and integrate the peak areas to calculate purity as a percentage of the total area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS provides excellent separation and structural confirmation through mass fragmentation patterns. Due to the polarity of the amino group, derivatization is often necessary to increase volatility and prevent peak tailing.[4][6]
-
Protocol:
-
Derivatization: Dissolve the sample in a suitable solvent (e.g., dichloromethane). Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at ~70 °C for 30 minutes to convert the polar -NH₂ group to a non-polar -N(Si(CH₃)₃)₂ derivative.[4]
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[4]
-
Injection: 1 µL, splitless mode.
-
Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan a mass range of 50-350 amu.
-
Analysis: The resulting total ion chromatogram (TIC) is used to assess purity, while the mass spectrum of the main peak confirms the molecular weight and fragmentation pattern of the derivatized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H NMR spectroscopy is a powerful tool for unambiguous structure elucidation by providing information about the chemical environment, connectivity, and relative number of protons.[7]
-
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): The three protons on the phenyl ring will appear as complex multiplets or distinct doublets and doublets of doublets in the range of δ 6.7-7.5 ppm. The exact shifts and coupling constants depend on the combined electronic effects of the three substituents.
-
Amino Protons (2H): A broad singlet will appear around δ 4.0-5.0 ppm. The chemical shift of this peak is variable and depends on concentration and solvent.
-
Acetyl Protons (3H): A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, typically around δ 2.5-2.6 ppm.[8]
-
Applications in Drug Discovery and Chemical Synthesis
This compound is a valuable synthon for preparing a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.
-
Synthesis of Heterocycles: The amino and ketone functionalities allow for cyclization reactions to form quinolines, benzodiazepines, and other fused-ring systems. These scaffolds are prevalent in medicinal chemistry.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): While specific public-domain examples directly citing CAS 99914-14-4 in API synthesis are limited, its structural motifs are highly relevant. For instance, related aminophenyl ethanones are precursors for kinase inhibitors and other targeted therapies in oncology.
-
Raw Material for Dyes: The chromophoric properties of the aminobenzoyl system make it a suitable starting material for the synthesis of fluorescent dyes and pigments.[1]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: While comprehensive safety data is limited, related compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid direct contact with skin and eyes.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3] Recommended storage temperatures are often between 2-8°C.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
References
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IRJET. (2018). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Available at: [Link]
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PubMed Central (NIH). (2012). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Available at: [Link]
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A Technical Guide to the Synthesis of 1-(5-Amino-2-chlorophenyl)ethanone: A Critical Evaluation of Precursor Selection and a Validated Pathway
Abstract: This technical guide provides a comprehensive analysis of the synthesis of 1-(5-Amino-2-chlorophenyl)ethanone, a valuable intermediate in the development of pharmaceuticals and specialty chemicals.[1] We critically evaluate the proposed synthesis from 4-aminoacetophenone, elucidating the chemical principles that render this pathway synthetically inviable. Subsequently, a robust and validated two-step pathway is presented, starting from a commercially available precursor, 2-chloroacetophenone. This guide furnishes researchers and drug development professionals with detailed, field-proven protocols, mechanistic insights, and a clear rationale for strategic precursor selection, ensuring efficiency and reproducibility in the laboratory.
Part 1: The Synthetic Challenge - An Inviable Proposed Pathway
A frequent challenge in synthetic chemistry is the strategic planning of routes to achieve a specific substitution pattern on an aromatic ring. The request to synthesize this compound from 4-aminoacetophenone presents a classic example of an isomeric mismatch, where the starting material's structure does not lend itself to conversion into the product through standard, high-yielding chemical transformations.
Isomeric and Electronic Mismatch Analysis
The core of the challenge lies in the constitutional isomerism between the proposed reactant and the desired product.
-
4-Aminoacetophenone: Features a para (1,4) relationship between the electron-donating amino group (-NH2) and the electron-withdrawing acetyl group (-COCH3).
-
This compound: Possesses a meta (1,5) relationship between the amino and acetyl groups, with an additional chlorine atom ortho (1,2) to the acetyl group.
This fundamental difference in the substitution pattern cannot be reconciled by simple addition or modification of functional groups.
The Governing Principles of Aromatic Substitution
Any attempt to transform 4-aminoacetophenone would be governed by the powerful directing effects of its existing substituents. In electrophilic aromatic substitution:
-
The amino (-NH2) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. As the para position is blocked, it would direct chlorination or nitration to the positions ortho to it (C3 and C5).
-
The acetyl (-COCH3) group is a deactivating group and directs incoming electrophiles to the meta position (C3 and C5).
Both groups direct incoming substituents to the C3 and C5 positions. Therefore, any direct electrophilic addition to the 4-aminoacetophenone scaffold would yield a 3-substituted product, failing to produce the required 2,5-disubstituted pattern of the target molecule. Pathways involving complex rearrangements or ring-opening/closing reactions are hypothetically possible but are practically inefficient, low-yielding, and not employed in standard laboratory or industrial synthesis.
Part 2: A Validated, Industry-Standard Synthetic Pathway
A more logical and efficient synthesis begins with a precursor that already contains the correct foundational substitution pattern. We present a robust two-step synthesis starting from commercially available 2-chloroacetophenone.
The Strategic Two-Step Approach
This synthesis leverages a common and predictable sequence in aromatic chemistry:
-
Nitration: Introduction of a nitro group onto the 2-chloroacetophenone ring. This step establishes the required 1,2,5-trisubstituted pattern.
-
Reduction: Conversion of the nitro group to the target amino group, yielding the final product.
Sources
Spectroscopic Data of 1-(5-Amino-2-chlorophenyl)ethanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Amino-2-chlorophenyl)ethanone is an important synthetic intermediate in the pharmaceutical and chemical industries. Its structural elucidation and purity assessment are critical for ensuring the quality and efficacy of downstream products. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document aims to deliver not just data, but a deeper understanding of the experimental choices and the logic behind the interpretation of the spectral results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimental spectra in public databases, the following data has been generated using advanced prediction software. These predictions are based on large databases of known chemical shifts and coupling constants, offering a reliable reference for experimental verification.[1][2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~6.8 | d | 1H |
| H-4 | ~7.2 | dd | 1H |
| H-6 | ~7.5 | d | 1H |
| -NH₂ | ~4.0 (broad) | s | 2H |
| -COCH₃ | ~2.6 | s | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~198 |
| C-5 | ~145 |
| C-1 | ~135 |
| C-2 | ~130 |
| C-4 | ~120 |
| C-3 | ~118 |
| C-6 | ~115 |
| -COCH₃ | ~28 |
Expert Interpretation of NMR Spectra
The predicted ¹H NMR spectrum reveals key structural features. The protons on the aromatic ring are expected to appear in the range of δ 6.8-7.5 ppm. The splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent protons. The broad singlet around 4.0 ppm is characteristic of the amine (-NH₂) protons, with its broadness due to quadrupole effects of the nitrogen atom and potential hydrogen exchange. The sharp singlet at approximately 2.6 ppm corresponds to the three protons of the acetyl (-COCH₃) group.
In the ¹³C NMR spectrum, the carbonyl carbon of the ketone is predicted to be the most downfield signal at around 198 ppm.[3][4] The aromatic carbons are expected to resonate in the 115-145 ppm region. The chemical shifts of these carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro and acetyl groups. The methyl carbon of the acetyl group is predicted to be the most upfield signal at approximately 28 ppm.
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for acquiring high-quality NMR spectra of a solid sample like this compound.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- The final sample height in the NMR tube should be approximately 4-5 cm.
2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
- For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
Diagram 1: Experimental Workflow for NMR Spectroscopy
Caption: A streamlined workflow for acquiring NMR spectra.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
The following table summarizes the predicted characteristic IR absorption bands for this compound.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |
| 3400-3200 | N-H (Amine) | Symmetric & Asymmetric Stretch | Medium |
| 1670 | C=O (Ketone) | Stretch | Strong |
| 1600-1450 | C=C (Aromatic) | Stretch | Medium-Strong |
| 1360 | C-N (Aromatic Amine) | Stretch | Medium |
| 1250 | C-CO-C (Aryl Ketone) | Stretch | Medium |
| 850-800 | C-H (Aromatic) | Out-of-plane Bend | Strong |
| 750 | C-Cl | Stretch | Strong |
Expert Interpretation of IR Spectrum
The IR spectrum is expected to show two distinct peaks in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[5] A strong absorption band around 1670 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone. Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic ring. The C-N stretching of the aromatic amine is expected around 1360 cm⁻¹. A strong band in the fingerprint region, around 750 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier-Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.[6]
1. Instrument Preparation:
- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
2. Sample Analysis:
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Collect the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.
Diagram 2: Experimental Workflow for ATR-FTIR Spectroscopy
Caption: A simple workflow for ATR-FTIR analysis.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrometry Data
The following data is predicted for the electron ionization (EI) mass spectrum of this compound.
Table 4: Predicted Major Fragments in the Mass Spectrum
| m/z | Proposed Fragment |
| 171/173 | [M]⁺ (Molecular Ion) |
| 156/158 | [M - CH₃]⁺ |
| 128/130 | [M - COCH₃]⁺ |
| 92 | [C₆H₆N]⁺ |
Expert Interpretation of Mass Spectrum
The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 171, with a smaller peak at m/z 173 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).[7] A significant fragment at m/z 156/158 would correspond to the loss of a methyl radical (•CH₃) from the molecular ion, forming a stable acylium ion. The loss of the entire acetyl group (•COCH₃) would result in a fragment at m/z 128/130. Further fragmentation of the aromatic ring could lead to various smaller ions, such as the fragment at m/z 92.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a "hard" ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.[8]
1. Sample Introduction:
- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
2. Ionization and Analysis:
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.
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A Technical Guide to the Physicochemical Characterization of 1-(5-Amino-2-chlorophenyl)ethanone: Solubility and Stability Profiling
Abstract
1-(5-Amino-2-chlorophenyl)ethanone is a substituted acetophenone derivative with potential applications as a key starting material or intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for successful process development, formulation, and regulatory compliance. This technical guide presents a holistic framework for the characterization of this compound. It moves beyond simple data reporting to provide the causal reasoning behind experimental designs, grounding them in established scientific principles and regulatory expectations. Protocols for determining aqueous pH-solubility profiles, solubility in organic solvents, and a full stability assessment under forced degradation conditions are detailed. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to generate the robust data package required for advancing chemical entities from discovery to application.
Introduction: A Structure-Based Physicochemical Assessment
The molecular structure of this compound—featuring a basic aromatic amine (aniline moiety), a weakly acidic α-proton on the ketone, a lipophilic chlorophenyl ring, and a polar acetyl group—dictates its physicochemical behavior.
-
Aromatic Amine (pKa Prediction): The primary amino group is the most significant ionizable center. As a derivative of aniline, it is expected to be a weak base. The presence of the electron-withdrawing chloro and acetyl groups will decrease the basicity of the amine compared to aniline itself, predicting a pKa in the low single digits. This directly implies that the compound's aqueous solubility will be highly dependent on pH, exhibiting significantly greater solubility in acidic conditions where the amine is protonated.
-
Solubility Prediction: The presence of both polar (amine, ketone) and non-polar (chlorophenyl ring) functionalities suggests moderate solubility in a range of organic solvents. Its solid-state properties, such as crystallinity and polymorphism, will be critical determinants of its solubility and dissolution rate.[1][2] Characterization of the solid-state form is a crucial first step in any solubility investigation.[1][3][4]
-
Stability Prediction: The aniline moiety is a known chromophore and is susceptible to oxidation, which can be catalyzed by light (photolysis) or oxidizing agents.[5][6] The acetyl group and the aromatic ring are generally more stable but can be subject to degradation under extreme hydrolytic (acid/base) or thermal stress.[5][7][8]
This initial structural analysis forms the logical foundation for the experimental plan outlined in this guide. The objective is not merely to measure properties but to understand and predict the compound's behavior in various chemical environments.
Aqueous Solubility Profiling
For any compound intended for biological application, understanding its behavior in aqueous media is critical.[1][9] A pH-solubility profile provides essential data for predicting absorption and guiding formulation development.[10][11]
Rationale for Experimental Design
The goal is to determine the equilibrium solubility across a physiologically relevant pH range (typically pH 1.2 to 6.8 or higher).[12][13] An equilibrium-based "shake-flask" method is the gold standard. It ensures that the measured solubility represents a true thermodynamic equilibrium between the solid and dissolved states. The temperature is maintained at 37 ± 1 °C to mimic physiological conditions.[12][13]
Core Workflow for pH-Solubility Determination
Caption: Workflow for Equilibrium pH-Solubility Determination.
Detailed Experimental Protocol: pH-Solubility
-
Preparation of Buffers: Prepare buffers at a minimum of three pH conditions, such as pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by WHO/ICH guidelines.[12] It is advisable to include additional points like pH 7.4 (physiological) and a basic pH (~9.0) to fully characterize the profile.
-
Method Development: Develop and validate a stability-indicating quantitative analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method must be able to separate the parent compound from potential degradants.[14]
-
Equilibrium Experiment:
-
Add an excess of solid this compound to vials containing each buffer (in triplicate). The amount should be sufficient to ensure a saturated solution with visible solid remaining.
-
Seal the vials and place them in an orbital shaker or rotator set to 37 °C.
-
Allow the samples to equilibrate for a predetermined time (e.g., 48-72 hours). A preliminary kinetic assessment can determine the minimum time to reach equilibrium.[12]
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand briefly for solids to settle.
-
Withdraw an aliquot from the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Dilute the filtrate as necessary and quantify the concentration using the validated HPLC-UV method.
-
Measure the final pH of the supernatant to confirm it has not shifted during the experiment.
-
-
Solid-State Analysis: After the experiment, recover the remaining solid from at least one vial per pH and analyze it (e.g., by XRPD or DSC) to confirm that no change in solid form (e.g., polymorphism, hydration) has occurred.[12]
Solubility in Organic Solvents
Understanding solubility in organic solvents is crucial for designing synthesis reactions, purification strategies (e.g., crystallization), and for developing non-aqueous formulations.
Rationale and Solvent Selection
Solvents should be selected to cover a range of polarities and functionalities. A suggested screening panel is provided below. Solubility will be determined at both ambient temperature (e.g., 25 °C) and a representative elevated temperature (e.g., 50 °C) to understand the impact of heat on dissolution, which is vital for crystallization process development.
Summary of Expected Solubility Data
The following table structure should be used to report the findings.
| Solvent | Polarity Index | Type | Solubility at 25 °C (mg/mL) | Solubility at 50 °C (mg/mL) | Observations |
| Methanol | 5.1 | Protic | |||
| Ethanol | 4.3 | Protic | |||
| Isopropanol | 3.9 | Protic | |||
| Acetonitrile | 5.8 | Aprotic Polar | |||
| Acetone | 5.1 | Aprotic Polar | |||
| Dichloromethane | 3.1 | Aprotic Non-polar | |||
| Toluene | 2.4 | Aprotic Non-polar | |||
| Heptane | 0.1 | Aprotic Non-polar |
Experimental Protocol: Organic Solvent Solubility
The protocol is analogous to the aqueous solubility determination but simplified:
-
Add excess solid to a known volume of each solvent in triplicate at each temperature.
-
Equilibrate with agitation for at least 24 hours at the target temperature.
-
Filter an aliquot and quantify the concentration by a validated HPLC method, using appropriate solvent standards for the mobile phase.
Stability and Forced Degradation Studies
Forced degradation (or stress testing) is a regulatory requirement designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[15][16] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Logic of Forced Degradation Conditions
The choice of stress conditions is guided by ICH Q1A(R2) guidelines and the chemical nature of the molecule.[17] Each condition targets specific degradation pathways.
Caption: Logical Relationship of Stress Conditions to Degradation Pathways.
Experimental Protocols: Forced Degradation
For each condition, a solution of the compound (e.g., in 50:50 acetonitrile:water) and a solid sample are stressed. A control sample is stored under ambient conditions. Samples are analyzed at appropriate time points (e.g., 2, 6, 12, 24 hours; 5 days).
-
Acid Hydrolysis: Treat the compound solution with 0.1 N HCl at 60 °C.
-
Base Hydrolysis: Treat the compound solution with 0.1 N NaOH at 60 °C. Neutralize samples before analysis.
-
Oxidation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[17]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).[7][8] A solution may also be heated.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[18]
Analysis involves an HPLC method with a photodiode array (PDA) detector to assess peak purity and detect new peaks. Mass spectrometry (LC-MS) is used to identify the mass of potential degradation products.
Data Summary for Stability Studies
Results should be tabulated to clearly show the percentage of parent compound remaining and the formation of impurities under each stress condition.
| Stress Condition | Time | % Assay of Parent | Total Impurities (%) | No. of Degradants | Remarks (e.g., Color Change) |
| Control | 0 hr | 100.0 | < 0.1 | 0 | White solid |
| 0.1 N HCl, 60°C | 24 hr | ||||
| 0.1 N NaOH, 60°C | 24 hr | ||||
| 3% H₂O₂, RT | 24 hr | ||||
| Thermal (80°C) | 5 days | ||||
| Photolytic | ICH Q1B |
Solid-State Characterization and Stability
The solid-state form of an API can significantly impact its stability, solubility, and manufacturability.[1][2][4] A foundational characterization is essential.
Key Analytical Techniques
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[19][20] It is used to determine the melting point, purity, and detect polymorphic transitions.[19][21]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[22][23][24] It is used to identify the presence of solvates or hydrates and to determine thermal decomposition temperatures.[22]
-
X-Ray Powder Diffraction (XRPD): XRPD is the primary technique for identifying crystalline phases (polymorphs) and determining the degree of crystallinity.[3]
Integrated Solid-State Stability Assessment
A comprehensive approach involves integrating these techniques. For example, a sample stored under high humidity (e.g., 25°C / 90% RH) can be periodically tested. A change in the TGA profile might indicate water uptake (hydrate formation), which would be confirmed by a change in the XRPD pattern. A change in the DSC thermogram could indicate a polymorphic transformation.[1]
Conclusion
This guide provides a comprehensive, scientifically-grounded framework for evaluating the solubility and stability of this compound. By following these detailed protocols, researchers can generate a robust and reliable data package. This information is fundamental to making informed decisions in process chemistry, formulation development, and for meeting regulatory expectations. The emphasis on understanding the "why" behind each experimental choice ensures that the generated data is not only accurate but also interpretable within the broader context of drug development.
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ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent. [Link]
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World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 992. [Link]
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Wikipedia. (2024). Differential scanning calorimetry. [Link]
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Alfatest. (n.d.). API: solid state robust characterization is key to cut costs and time! AlfatestLab. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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ACS Publications. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-135. [Link]
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Sterling Pharma Solutions. (2023). API Development Trends: Solid Form Development. [Link]
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VxP Pharma. (2020). Solid State Stability. [Link]
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Pharmaceutical Outsourcing. (2023). Control and Selection of API Solid State Attributes. [Link]
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An In-depth Technical Guide: 1-(5-Amino-2-chlorophenyl)ethanone as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract: This technical guide provides a comprehensive overview of 1-(5-amino-2-chlorophenyl)ethanone, a pivotal starting material in the synthesis of a diverse array of medicinally relevant heterocyclic compounds. We will explore its fundamental physicochemical properties and inherent reactivity, which underscore its utility. This guide presents detailed, field-proven synthetic protocols for the construction of key heterocyclic scaffolds, including benzodiazepines and quinolines. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction optimization are discussed in detail.
Introduction: The Strategic Importance of this compound
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles form the core structure of a vast number of pharmaceuticals due to their ability to engage in a multitude of biological interactions. This compound has emerged as a particularly valuable and versatile building block in this endeavor. Its unique trifunctional architecture—a nucleophilic aniline, an electrophilic ketone, and a strategically placed chlorine atom—provides a rich platform for a variety of cyclization strategies. This guide will illuminate the pathways from this key intermediate to complex molecular frameworks with significant therapeutic potential.
Core Molecule Analysis: Physicochemical Properties and Reactivity
A thorough understanding of the starting material is paramount for predictable and successful synthesis. This compound is typically a white or off-white solid with low solubility in water but good solubility in common organic solvents like ethanol and acetone.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50499-64-4 | [Generic Chemical Supplier Data] |
| Molecular Formula | C₈H₈ClNO | PubChem CID: 13528343 |
| Molecular Weight | 169.61 g/mol | PubChem CID: 13528343[2] |
| Appearance | White to off-white solid | [1] |
| Storage | Store in a cool, dry, dark place, sealed from air and moisture.[1][3] |
The reactivity of this molecule is dictated by its three key functional groups:
-
The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic. It readily participates in condensation reactions with carbonyl compounds and can be acylated or alkylated. Its position ortho to the acetyl group is crucial for many intramolecular cyclization reactions.
-
The Acetyl Group (-COCH₃): The carbonyl carbon is electrophilic, making it a target for nucleophilic attack. The adjacent methyl protons are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile.
-
The Chloro Group (-Cl): This electron-withdrawing group influences the reactivity of the aromatic ring. While it is generally deactivating towards electrophilic aromatic substitution, it can serve as a leaving group in certain nucleophilic aromatic substitution reactions under forcing conditions. More importantly, its electronic influence is critical for the pharmacological profile of many resulting heterocyclic products.
The interplay of these groups allows for a diverse range of synthetic transformations, making it a powerful precursor for heterocyclic synthesis.[4]
Synthesis of 1,5-Benzodiazepines
Benzodiazepines are a prominent class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[5] The synthesis of the 1,5-benzodiazepine scaffold is a classic application of ortho-diamines, and this compound provides a pathway to functionalized analogs. A common strategy involves the acid-catalyzed condensation of an ortho-phenylenediamine with a ketone.[5][6]
Synthetic Strategy & Mechanism
The synthesis proceeds via a double condensation reaction. The more nucleophilic amino group of the diamine initially attacks one of the ketone carbonyls, followed by an intramolecular cyclization and dehydration to form the seven-membered diazepine ring. The general mechanism involves the formation of a Schiff base, followed by tautomerization and cyclization.
// Nodes SM [label="this compound\n+ Ketone (e.g., Acetone)"]; P1 [label="Protonation of\nKetone Carbonyl"]; P2 [label="Nucleophilic Attack\nby Amino Group"]; I1 [label="Carbinolamine\nIntermediate"]; P3 [label="Dehydration to\nform Imine (Schiff Base)"]; I2 [label="Imine Intermediate"]; P4 [label="Second Nucleophilic Attack\n(Intramolecular)"]; I3 [label="Cyclized Intermediate"]; P5 [label="Dehydration"]; FP [label="1,5-Benzodiazepine\nProduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SM -> P1 [label="Acid Catalyst (e.g., H+)"]; P1 -> P2; P2 -> I1; I1 -> P3; P3 -> I2; I2 -> P4; P4 -> I3; I3 -> P5; P5 -> FP; }
Caption: Generalized workflow for the synthesis of 1,5-benzodiazepines.
Experimental Protocol: Synthesis of a 7-Chloro-1,5-benzodiazepine derivative
This protocol describes a general procedure for the condensation of this compound with a ketone, such as acetone, catalyzed by a solid acid catalyst like H-MCM-22 or under other acidic conditions.[5][7]
Materials:
-
This compound
-
Acetone (or other suitable ketone)
-
Acetonitrile (solvent)
-
Acid catalyst (e.g., H-MCM-22, Yb(OTf)₃, or glacial acetic acid)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in acetonitrile.
-
Add 2.5 to 3.0 equivalents of the desired ketone (e.g., acetone).
-
Add a catalytic amount of the acid catalyst (e.g., 10 mol% Yb(OTf)₃ or a small amount of H-MCM-22).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are often complete within 1-3 hours.[5]
-
Upon completion, filter the reaction mixture to remove any solid catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess ketone.
-
Redissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,5-benzodiazepine.
Causality and Insights:
-
Choice of Catalyst: While various acids can be used, solid acid catalysts like zeolites (H-MCM-22) offer advantages such as easy removal by filtration, reusability, and often milder reaction conditions.[5][7] Lewis acids like Yb(OTf)₃ are also highly effective.[5]
-
Solvent: Acetonitrile is a common choice due to its ability to dissolve the reactants and its relatively inert nature under these conditions.
-
Temperature: Many of these condensations proceed efficiently at room temperature, which minimizes the formation of side products.[5] Gentle heating can be applied to accelerate the reaction if necessary.
Synthesis of Quinolines
The quinoline scaffold is another privileged structure in medicinal chemistry, found in drugs with antimalarial, anticancer, and anti-inflammatory activities.[8][9] The Friedländer annulation is a classic and powerful method for quinoline synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10] this compound is an ideal substrate for this reaction.
Synthetic Strategy & Mechanism
In the Friedländer synthesis, the initial step is the formation of a Schiff base between the 2-aminoaryl ketone and the enol or enolate of the methylene carbonyl compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic quinoline ring.
// Nodes SM [label="this compound\n+ α-Methylene Ketone"]; P1 [label="Base or Acid Catalysis:\nFormation of Enolate/Enol"]; P2 [label="Condensation to form\nSchiff Base/Enamine"]; I1 [label="Adduct Intermediate"]; P3 [label="Intramolecular Aldol\nCondensation (Cyclization)"]; I2 [label="Cyclized Dihydroxy Intermediate"]; P4 [label="Dehydration (Aromatization)"]; FP [label="Substituted Quinoline\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges SM -> P1 [label="e.g., L-proline, NaOH"]; P1 -> P2; P2 -> I1; I1 -> P3; P3 -> I2; I2 -> P4; P4 -> FP; }
Caption: Reaction mechanism for the Friedländer synthesis of quinolines.
Experimental Protocol: Synthesis of a 7-Chloro-2,4-disubstituted Quinoline
This protocol outlines the synthesis of a quinoline derivative from this compound and a β-ketoester like ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol (solvent)
-
Catalyst (e.g., Iodine, L-proline, or a Lewis acid)
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).
-
Add the catalyst (e.g., 10 mol% L-proline or a catalytic amount of iodine).
-
Heat the mixture to reflux and maintain for the required time (typically 2-6 hours), monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoline derivative.
Causality and Insights:
-
Catalyst Choice: The Friedländer reaction can be catalyzed by both acids and bases. Modern methods often employ milder and more environmentally friendly catalysts. For instance, iodine has been shown to be an efficient catalyst for this transformation.[9] Organocatalysts like L-proline are also effective and offer a green chemistry approach.
-
Reactant Partner: The choice of the α-methylene carbonyl compound directly determines the substitution pattern on the newly formed pyridine ring of the quinoline. Using ethyl acetoacetate leads to a 2-methyl-4-hydroxyquinoline (which exists in tautomeric equilibrium with the quinolin-4-one form).[11]
-
Aromatization: The final dehydration step is the thermodynamic driving force for the reaction, leading to the stable aromatic quinoline system.
Conclusion and Future Outlook
This compound stands out as a highly strategic and economically viable starting material for constructing diverse and complex heterocyclic systems. Its inherent trifunctional reactivity allows for straightforward access to high-value scaffolds like benzodiazepines and quinolines, which are central to numerous drug discovery programs. The protocols detailed herein represent robust and adaptable methods for synthesizing these cores.
Future research will likely focus on expanding the library of heterocycles accessible from this building block, employing novel catalytic systems (such as photocatalysis or electrochemistry) to enable new reaction pathways, and developing more one-pot, multicomponent reactions to improve synthetic efficiency and align with the principles of green chemistry.[4] The continued exploration of this versatile molecule will undoubtedly lead to the discovery of new chemical entities with potent biological activities.
References
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- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.RSC Advances. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra06976d]
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- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.International Journal of Molecular Sciences, National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272551/]
- Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature. ResearchGate. [Link: https://www.researchgate.
- Synthesis of 1,5- Benzodiazepines A Review.International Journal of Trend in Scientific Research and Development (IJTSRD). [Link: https://www.ijtsrd.com/papers/ijtsrd43842.pdf]
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- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.RSC Advances, PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7459021/]
- (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link: https://www.researchgate.
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An In-depth Technical Guide to the Synthesis of 1-(5-Amino-2-chlorophenyl)ethanone and its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Amino-2-chlorophenyl)ethanone is a pivotal chemical intermediate, recognized for its versatile role as a building block in the synthesis of a wide array of heterocyclic compounds. Its unique structural arrangement, featuring an acetyl group, a chlorine atom, and a reactive amino group on a phenyl ring, makes it a valuable precursor in medicinal chemistry. The strategic placement of these functional groups allows for diverse chemical transformations, leading to the development of novel molecular scaffolds with significant therapeutic potential. Derivatives of this compound are explored for their biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer properties.
This guide provides a comprehensive overview of the synthetic strategies for preparing this compound. It delves into the underlying chemical principles, compares different synthetic routes, offers detailed experimental protocols, and discusses the synthesis of key derivatives. The content is structured to provide both a theoretical understanding and practical insights for chemists in research and development.
Core Synthetic Strategies: A Retrosynthetic Analysis
The synthesis of this compound can be approached from several angles. A retrosynthetic analysis reveals two primary and logical pathways, which hinge on the sequence of introducing the key functional groups onto the aromatic ring.
-
Strategy 1: Acylation-Nitration-Reduction. This approach begins with a simpler, commercially available substituted benzene, such as 4-chloroacetanilide. The synthesis proceeds by first introducing the acetyl group via a Friedel-Crafts acylation, followed by nitration to install the nitro group, and finally, a selective reduction to yield the target amine.
-
Strategy 2: Reduction of a Precursor. A more direct route involves the selective reduction of a commercially available or easily synthesized precursor, 1-(2-chloro-5-nitrophenyl)ethanone. This strategy's efficiency depends heavily on the choice of reducing agent to ensure the nitro group is reduced without affecting the chloro or carbonyl functionalities.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(5-Amino-2-chlorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for 1-(5-Amino-2-chlorophenyl)ethanone (CAS No. 99914-14-4), a key intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment. This document moves beyond a simple checklist, delving into the causality behind safety measures and providing a framework for self-validating protocols.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical characteristics.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | 2-Chloro-5-amino-acetophenone, 5-Amino-2-chloroacetophenone | [1][2] |
| CAS Number | 99914-14-4 | [1][2][3] |
| Molecular Formula | C₈H₈ClNO | [2][3] |
| Molecular Weight | 169.61 g/mol | [2][3] |
| Appearance | Light yellow to yellow solid | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Hazard Identification and GHS Classification
Understanding the inherent hazards of this compound is paramount for risk assessment and the implementation of appropriate safety controls.
GHS Pictogram:
Signal Word: Warning[2]
Hazard Statements:
Precautionary Statements: [1][2]
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
While specific data for acute oral and inhalation toxicity for this exact isomer is limited, related aminophenone compounds are classified as harmful if swallowed or inhaled.[5] Therefore, it is prudent to handle this compound with the assumption of similar potential toxicity.
Core Directive: A Proactive Approach to Safe Handling
A proactive safety culture is the bedrock of incident-free research. The following sections detail the essential protocols for handling this compound, grounded in the principles of risk mitigation and procedural validation.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable. The rationale extends beyond simple compliance; it is about creating a barrier against known and potential hazards.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
Experimental Protocol for PPE Selection and Use:
-
Risk Assessment: Before handling, review the Safety Data Sheet (SDS) and assess the potential for skin/eye contact, inhalation, and ingestion based on the experimental setup.
-
Glove Selection: Select nitrile gloves of appropriate thickness. For prolonged handling or immersion, consult the manufacturer's chemical resistance data.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be used in addition to goggles when there is a significant splash risk.[6]
-
Body Protection: A full-length laboratory coat should be worn and buttoned to provide maximum coverage.
-
Respiratory Protection: If there is a potential for aerosolization (e.g., during weighing of fine powder, sonication), a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]
-
Donning and Doffing: Follow proper procedures for donning and doffing PPE to avoid cross-contamination. Contaminated gloves should be removed and disposed of immediately.
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to remove the hazard at the source, providing a more reliable and effective means of protection than PPE alone.
Primary Engineering Control:
-
Chemical Fume Hood: All handling of this compound, particularly the weighing and transfer of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Secondary Engineering Controls:
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[6]
Storage and Segregation: Preventing Unwanted Reactions
Improper storage is a common cause of laboratory incidents. The primary goals are to maintain the stability of the chemical and prevent accidental mixing with incompatible materials.
Caption: Storage Protocol for this compound.
Storage Protocol:
-
Receiving: Upon receipt, inspect the container for damage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.
-
Location: Store in a designated, well-ventilated cabinet for toxic and irritant compounds. The recommended storage temperature is between 2-8°C.[1]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, acid anhydrides, and chloroformates to prevent potentially vigorous or exothermic reactions.[7]
-
Container Integrity: Keep the container tightly sealed to prevent exposure to moisture and air, which could lead to degradation.[8] The compound should also be protected from light.[1]
Emergency Procedures: A Plan for Every Contingency
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial for minimizing harm.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [6][9] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [6][9] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. | [6][9] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. | [6][9] |
In Case of a Spill:
-
Evacuate: Evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste as hazardous chemical waste according to institutional and local regulations.[9]
Disposal Considerations
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
Disposal Protocol:
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash.[9][10]
Toxicological and Reactivity Profile
Toxicological Information:
-
No data is available on carcinogenicity, mutagenicity, or reproductive toxicity.[9]
Reactivity Profile:
-
Stability: Stable under normal storage conditions.[9]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and chloroformates.[7]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[9]
Conclusion: A Commitment to Safety
The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating the knowledge of its chemical properties, hazards, and the rationale for specific handling procedures, researchers can create a self-validating system of safety. This proactive approach, combining robust engineering controls, appropriate PPE, and a well-rehearsed emergency plan, is the cornerstone of responsible and successful scientific advancement.
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Methodological & Application
Application Notes & Protocols: Synthetic Strategies for 1-(5-Amino-2-chlorophenyl)ethanone and Its Analogs
Abstract
This document provides a comprehensive technical guide for the synthesis of 1-(5-amino-2-chlorophenyl)ethanone, a pivotal building block in medicinal chemistry and materials science.[1][2] We delve into the primary synthetic pathways, emphasizing the rationale behind methodological choices and offering detailed, field-proven protocols. Furthermore, we explore advanced strategies for the synthesis of diverse analogs through modern cross-coupling reactions, equipping researchers with the knowledge to generate novel molecular entities for drug discovery and development programs.
Introduction: The Significance of the 2-Aminoacetophenone Scaffold
The 1-(aminoaryl)ethanone framework is a privileged scaffold found in a multitude of biologically active compounds and functional materials.[2] Specifically, this compound serves as a critical intermediate for the synthesis of quinolones, benzodiazepines, and other heterocyclic systems that form the core of numerous pharmaceutical agents.[2][3] Its utility stems from the differential reactivity of its functional groups: the amino group for nucleophilic attack or diazotization, the ketone for condensation or reduction, and the chloro-substituted aromatic ring for nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
This guide will first detail the most robust and scalable synthesis of the parent compound via a two-step sequence involving electrophilic aromatic substitution followed by chemoselective reduction. Subsequently, we will explore modern synthetic methodologies, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct a library of analogs, thereby demonstrating the versatility of this platform for generating chemical diversity.
Primary Synthetic Pathway: From Nitroarene to Amino-Aryl Ketone
The most common and industrially viable route to this compound begins with the synthesis of its nitro precursor, 1-(2-chloro-5-nitrophenyl)ethanone, which is then reduced to the target aniline. This linear approach ensures high regioselectivity and is amenable to scale-up.
Workflow: Two-Step Synthesis of the Target Compound
Caption: Overall workflow for the primary synthesis route.
Step 1: Friedel-Crafts Acylation to Synthesize the Nitro Intermediate
The regioselective introduction of the acetyl group is achieved via a Friedel-Crafts acylation of 1-chloro-4-nitrobenzene. The nitro group is a strong deactivating and meta-directing group, while the chlorine atom is a deactivating but ortho-, para-directing group. The acetyl group is directed to the position ortho to the chlorine and meta to the nitro group, yielding the desired 1-(2-chloro-5-nitrophenyl)ethanone isomer with high selectivity.
Causality of Experimental Choices:
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which is necessary to overcome the deactivated nature of the aromatic ring.[4]
-
Solvent: A non-reactive solvent such as dichloromethane (DCM) or 1,2-dichloroethane is typically used.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of reagents is crucial to prevent side reactions and ensure regioselectivity.
Step 2: Chemoselective Reduction of the Nitro Group
The conversion of the aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[5] A variety of methods can accomplish this, but the choice of reagent is critical to avoid reduction of the ketone functionality.
Data Summary: Comparison of Nitro Reduction Methodologies
| Reagent System | Typical Conditions | Advantages | Disadvantages & Considerations |
| Fe / NH₄Cl [5][6] | Ethanol/Water, Reflux | Inexpensive, effective, milder than strong acid systems, high chemoselectivity. | Generates iron oxide sludge, requiring careful filtration. |
| SnCl₂·2H₂O [7][8] | Ethanol or Ethyl Acetate, Reflux | High yield, good functional group tolerance. | Stoichiometric tin waste is toxic and requires proper disposal. |
| Catalytic Hydrogenation (H₂, Pd/C) [5] | H₂ (balloon or Parr shaker), Methanol/Ethanol | Very clean reaction, product isolation is simple (filtration of catalyst). | Requires specialized hydrogenation equipment; potential for over-reduction of the ketone at high pressures/temperatures. |
| Sodium Hydrosulfite (Na₂S₂O₄) [7] | Aqueous/Organic Biphasic System | Mild conditions, useful for sensitive substrates. | Often requires a phase-transfer catalyst; can have solubility issues. |
For its balance of cost, efficiency, safety, and chemoselectivity, the iron and ammonium chloride system is highly recommended for this transformation.[6][9]
Synthesis of Analogs via Modern Cross-Coupling Strategies
To generate a library of analogs, late-stage functionalization of the aryl-chloro bond or derivatization of the amino group provides a convergent and highly flexible approach compared to de novo synthesis of each analog.
Workflow: Analog Synthesis via Cross-Coupling
Caption: Convergent synthesis of analogs using cross-coupling.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an aryl halide.[10] To create analogs of this compound where the chlorine is replaced by various aryl or heteroaryl groups, one would typically start with the analogous aryl bromide or iodide for higher reactivity (e.g., 1-(5-Amino-2-bromophenyl)ethanone).
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) source [e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂] is the active catalyst.[10]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.[10]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[11][12] This reaction is exceptionally powerful for creating analogs with diverse secondary or tertiary amino groups at the C5 position or for replacing the C2-chloro group with a different amine.
Causality of Experimental choices:
-
Catalyst & Ligand: The choice of ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are used to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[12][13]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine coupling partner, but weaker bases like K₂CO₃ can sometimes be used for more sensitive substrates.[13][14]
-
Inert Atmosphere: These reactions are sensitive to oxygen, so they must be performed under an inert atmosphere (e.g., Nitrogen or Argon).[14]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Synthesis of 1-(2-Chloro-5-nitrophenyl)ethanone (Intermediate)
Materials:
-
1-Chloro-4-nitrobenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add 1-chloro-4-nitrobenzene (1 equiv.) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.2 equiv.) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Add acetyl chloride (1.1 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
Adapted from established procedures for iron-mediated nitro reductions.[6][9]
Materials:
-
1-(2-Chloro-5-nitrophenyl)ethanone
-
Iron powder (Fe), fine grade
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Celite®
Procedure:
-
In a round-bottom flask, combine 1-(2-chloro-5-nitrophenyl)ethanone (1 equiv.), ethanol, and water (typically a 4:1 to 5:1 ratio).
-
Add ammonium chloride (4 equiv.) and iron powder (3-5 equiv.) to the mixture.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and remove the bulk of the ethanol under reduced pressure if necessary.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude this compound can be purified by silica gel column chromatography or recrystallization.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling for Analog Synthesis
Materials:
-
Aryl halide (e.g., 1-(5-Amino-2-bromophenyl)ethanone, 1 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water, typically 3:1 to 5:1 ratio)
Procedure:
-
To a flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until TLC or LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
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Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
-
Trust, M. A., & Smith, J. D. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
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ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
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Desai, D. G., Swami, S. S., & Hapase, S. B. (1999). Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. Synthetic Communications, 29(6), 1033-1036. [Link]
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Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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BIOSYNCE. (n.d.). This compound CAS 99914-14-4. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone. [Link]
-
ResearchGate. (2018). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. [Link]
-
Organic Syntheses. (n.d.). o-NITROACETOPHENONE. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, m-nitro-. [Link]
-
Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]
-
ResearchGate. (2008). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. [Link]
-
El-Sayed, M. E. A. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Journal of Chemical Reviews. [Link]
-
Allali, M., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127. [Link]
-
Kulkarni, A. A., & Ranade, V. V. (2016). Discontinuous two step flow synthesis of m-aminoacetophenone. ResearchGate. [Link]
-
Pinto, D. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]
-
Iaroshenko, V. O. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(11), 3233. [Link]
-
Khumsuban, S., et al. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(9), 10465-10497. [Link]
-
ResearchGate. (2019). Synthesis of the nucleophilic coupling partner for a Suzuki coupling. [Link]
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Comprehensive Analytical Characterization of 1-(5-Amino-2-chlorophenyl)ethanone: Advanced Methods and Validation Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This technical guide provides a comprehensive suite of analytical methodologies for the detailed characterization of 1-(5-Amino-2-chlorophenyl)ethanone (CAS: 99914-14-4), a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity, identity, and quality control in drug development, this document moves beyond standard procedures to explain the causal reasoning behind methodological choices. It presents detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, it integrates the principles of analytical procedure validation as mandated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of robust, reliable, and defensible data.[1][2][3] This guide is designed to empower researchers and quality control analysts with the expertise to confidently assess the quality attributes of this important chemical entity.
Introduction: The Analytical Imperative
This compound is a substituted aromatic ketone containing primary amine, chloro, and acetyl functional groups.[4] Its molecular structure makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise arrangement of these functional groups dictates its reactivity and, ultimately, the efficacy and safety of the final drug product. Consequently, unambiguous identification, rigorous purity assessment, and comprehensive impurity profiling are not merely procedural steps but foundational requirements for regulatory compliance and successful drug development.
The analytical challenge lies in the potential for isomeric impurities, residual starting materials, and process-related side products. A multi-modal analytical approach is therefore essential. This guide establishes a logical workflow, leveraging the strengths of orthogonal techniques to build a complete quality profile of the compound.
Integrated Analytical Workflow
A robust characterization strategy relies on the integration of multiple analytical techniques, each providing a unique piece of the puzzle. The workflow begins with fundamental identity checks and progresses to quantitative purity and impurity analysis.
Caption: Comprehensive Characterization Workflow for this compound.
Chromatographic Methods for Purity and Impurity Analysis
Chromatographic techniques are the cornerstone of purity assessment, separating the target compound from its impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile or thermally labile compounds like our target molecule.[5][6] Separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (C18) and a polar mobile phase. The compound's aromaticity and moderate polarity make it well-suited for this technique. UV detection is highly effective due to the strong chromophores (aromatic ring and carbonyl group) in the molecule.[5]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reagents & Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic Acid (FA), analytical grade
-
This compound reference standard (>99.5% purity)
-
-
Chromatographic Conditions: The following conditions serve as a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape by protonating free silanols and the analyte's amino group, reducing tailing. |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-19 min: 80% to 30% B19-25 min: 30% B (Equilibration) | A gradient is crucial for eluting potential impurities with a wide range of polarities while ensuring the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds; a DAD should be used to scan for the optimal absorbance maximum and check for peak purity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) in the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Data Interpretation:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected.
-
Impurities: Identify and quantify any peaks other than the main analyte peak. Impurity identification often requires further investigation using techniques like LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents or volatile starting materials (e.g., chloroanilines).[7][8] The gas chromatograph separates components based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass information for structural identification.[9]
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Reagents & Materials:
-
Dichloromethane (DCM) or other suitable solvent, high purity grade.
-
This compound sample.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A low-polarity column offering excellent separation for a wide range of organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 min at 280 °C | The temperature program is designed to separate early-eluting volatile solvents from the later-eluting, higher-boiling point analyte and impurities. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Mass Range | 40 - 450 amu | Covers the expected mass range of the analyte and potential low and high molecular weight impurities. |
-
Sample Preparation:
-
Dissolve approximately 1-2 mg of the sample in 1 mL of DCM.
-
Vortex to ensure complete dissolution.
-
Data Interpretation:
-
The total ion chromatogram (TIC) will show all separated components.
-
Analyze the mass spectrum of each peak and compare it against a spectral library (e.g., NIST) for tentative identification of impurities.
-
The analyte itself should be identifiable by its molecular ion peak (m/z ~169/171, showing the characteristic chlorine isotope pattern) and fragmentation pattern.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide definitive information about the molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural confirmation.[10][11] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. 2D NMR experiments (like COSY and HSQC) can establish connectivity.[10]
Experimental Protocol:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize the compound and will show exchangeable protons like those of the -NH₂ group.[12]
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic Protons: Three protons in the aromatic region (~6.5-7.5 ppm), exhibiting a specific splitting pattern (e.g., a doublet, a singlet-like signal, and a doublet of doublets) characteristic of the 1,2,4-trisubstituted ring system.
-
Amine Protons (-NH₂): A broad singlet (~5.0-6.0 ppm), the chemical shift of which can be concentration and temperature-dependent.
-
Methyl Protons (-COCH₃): A sharp singlet for the three methyl protons (~2.5 ppm).
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal in the downfield region (~195-205 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region (~110-155 ppm), with carbons attached to electronegative atoms (Cl, N) shifted accordingly.
-
Methyl Carbon (-CH₃): A signal in the upfield region (~25-30 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[13][14]
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure.
-
Key Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 3450 - 3300 cm⁻¹ | N-H stretching | Confirms the presence of the primary amine (-NH₂) group. Often appears as a doublet. |
| ~1660 cm⁻¹ | C=O stretching (ketone) | Strong, sharp absorption indicating the carbonyl group. Conjugation with the aromatic ring lowers the frequency from a typical ~1715 cm⁻¹. |
| 1600 - 1450 cm⁻¹ | C=C stretching | Absorptions characteristic of the aromatic ring. |
| ~1360 cm⁻¹ | C-N stretching | Indicates the bond between the aromatic ring and the amine. |
| 800 - 600 cm⁻¹ | C-Cl stretching | Confirms the presence of the chloro-substituent. |
UV-Visible Spectroscopy
Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. The conjugated system of the aromatic ring and carbonyl group in this compound results in characteristic UV absorbance maxima (λₘₐₓ).[15] This can be used for rapid identity checks and quantitative analysis via a calibration curve.[16][17]
Experimental Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable UV-transparent solvent like ethanol or methanol.
-
Procedure: Scan the absorbance of the solution from 400 nm down to 200 nm against a solvent blank.
-
Expected Data: The compound is expected to exhibit strong absorbance maxima in the UV region, likely between 230-280 nm and potentially a weaker band at a longer wavelength due to the n→π* transition of the carbonyl group.
Method Validation: Ensuring Data Integrity
Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose, a requirement mandated by regulatory bodies.[3][18] The validation should be performed according to ICH Q2(R2) guidelines.[1][2]
Caption: Key Performance Parameters for HPLC Method Validation based on ICH Q2(R2) Guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[19]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).
Conclusion
The analytical characterization of this compound requires a multifaceted and systematic approach. The protocols outlined in this guide provide a robust framework for confirming the identity, determining the purity, and profiling the impurities of this vital pharmaceutical intermediate. By combining orthogonal chromatographic and spectroscopic techniques and adhering to the validation principles of ICH Q2(R2), researchers and drug development professionals can generate high-quality, reliable data, ensuring the integrity of their research and the safety of the final pharmaceutical product.
References
-
MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
GalChimia. (2020). A Different Approach to Anilines. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 99914-14-4. Retrieved from [Link]
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ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
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Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]
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ACS Publications. (2021). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. JACS Au. Retrieved from [Link]
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National Institutes of Health. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Royal Society of Chemistry. (1982). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Retrieved from [Link]
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ResearchGate. (2023). Gas chromatography-mass spectrometry (gc-ms) analysis of ethanolic extracts of barleria. Retrieved from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
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AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (2019). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]
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Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]
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Application Notes: The Strategic Role of 1-(5-Amino-2-chlorophenyl)ethanone in the Synthesis of Key Pharmaceutical Intermediates
An Application Guide for Researchers and Drug Development Professionals
Introduction
1-(5-Amino-2-chlorophenyl)ethanone, a substituted ortho-aminoacetophenone, is a pivotal starting material in medicinal and process chemistry. Its unique trifunctional structure—comprising a nucleophilic aromatic amine, an electrophilic ketone, and a strategically placed chlorine atom—renders it a versatile scaffold for constructing a variety of complex heterocyclic systems. The chlorine atom serves as a useful synthetic handle and modulates the electronic properties of the ring, while the ortho-amino ketone moiety is the key pharmacophore for classical cyclocondensation reactions. This guide provides an in-depth exploration of its application in preparing two major classes of pharmaceutical intermediates: 1,4-benzodiazepines and quinolines, which are central to numerous therapeutic agents.
Physicochemical Properties and Safety Data
Accurate knowledge of a starting material's properties and handling requirements is fundamental to safe and reproducible research.
| Property | Value | Source |
| CAS Number | 1685-19-4 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1] |
| Molecular Weight | 169.61 g/mol | [1] |
| Appearance | Solid | N/A |
| Melting Point | 94 - 98 °C | [3] |
| Boiling Point | 289 - 290 °C | [3] |
Safety and Handling: this compound is classified as a hazardous substance and requires careful handling in a well-ventilated area or chemical fume hood.[1][4] It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4][5]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[4][5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid: In case of contact, rinse the affected area immediately and copiously with water. If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[4]
Core Application 1: Synthesis of 1,4-Benzodiazepine Scaffolds
The 1,4-benzodiazepine core is a privileged structure in medicinal chemistry, forming the basis for a wide range of anxiolytic, sedative, anticonvulsant, and muscle relaxant drugs.[7][8][9] 2-Aminobenzophenones are the classical precursors for these compounds, and this compound is an ideal starting point for their synthesis.[10][11] The process involves the conversion of the acetyl group into a more elaborate benzophenone structure, followed by cyclization.
The primary amino group is first protected or converted into a different functional group, often via acylation. The subsequent reaction with a suitable reagent builds the seven-membered diazepine ring. The chlorine atom at the 2-position of the phenyl ring is a common feature in many commercial benzodiazepines, such as Lorazepam and Oxazolam.[12][13]
Caption: Workflow for 1,4-Benzodiazepine Synthesis.
Protocol 1: Preparation of a 2-(Bromoacetamido)-5-chlorobenzophenone Intermediate
This protocol details a key step in benzodiazepine synthesis: the acylation of a 2-aminobenzophenone derivative, which is a common intermediate derived from this compound. This example is analogous to a step in the synthesis of Clonazepam.[14]
Materials and Reagents:
-
2-Amino-5-chlorobenzophenone (1 eq)
-
Bromoacetyl bromide (1.05 eq)
-
Benzene (anhydrous)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, dissolve 2-amino-5-chlorobenzophenone in anhydrous benzene in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Slowly add bromoacetyl bromide to the solution at room temperature. The slow addition is necessary to control the reaction, which can be exothermic.
-
Reaction: Heat the mixture to a gentle reflux (around 40°C) for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The rationale for heating is to ensure the reaction goes to completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Concentrate the solution to dryness using a rotary evaporator. This removes the solvent and any volatile byproducts.
-
Purification: The resulting residue, 2-(bromoacetamido)-5-chlorobenzophenone, is often of sufficient purity for the next step. If required, it can be recrystallized from a suitable solvent system like ethanol/water.
Core Application 2: Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline scaffold is another vital heterocycle present in numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. The Friedländer synthesis is a powerful and straightforward method for constructing quinolines.[15][16] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).[17]
This compound is an ideal substrate for this reaction. Its ortho-amino ketone functionality reacts with the α-methylene ketone under acid or base catalysis to undergo condensation followed by a cyclodehydration (annulation) to yield a polysubstituted quinoline. The choice of the reacting partner determines the substitution pattern on the newly formed pyridine ring of the quinoline system.
Caption: Friedländer Annulation for Quinolines.
Protocol 2: Synthesis of a Substituted Quinolone via Friedländer Condensation
This protocol outlines a general procedure for the synthesis of a quinoline derivative using this compound and a simple ketone.
Materials and Reagents:
-
This compound (1 eq)
-
Cyclohexanone (1.2 eq)
-
Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Ethanol or Toluene
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure:
-
Reaction Setup: Combine this compound, cyclohexanone, and the catalyst (e.g., KOH) in a round-bottom flask containing ethanol. The use of a catalyst is crucial to facilitate both the initial condensation and the subsequent cyclization.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure quinoline derivative.
Conclusion
This compound is a high-value, versatile building block for the synthesis of pharmaceutically relevant heterocyclic cores. Its utility in constructing both benzodiazepine and quinoline scaffolds highlights its strategic importance in drug discovery and development. The protocols provided herein offer a foundation for researchers to explore and leverage the reactivity of this key intermediate in their synthetic campaigns. Mastery of its handling and reaction conditions opens a direct and efficient pathway to complex molecular architectures with significant therapeutic potential.
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The Strategic Utility of 1-(5-Amino-2-chlorophenyl)ethanone in the Synthesis of Advanced Fluorescent Dyes: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Precursor
In the dynamic landscape of fluorescent probe development, the selection of a strategic starting material is paramount to achieving desired photophysical properties and ensuring synthetic accessibility. 1-(5-Amino-2-chlorophenyl)ethanone, also known as 2-amino-5-chloroacetophenone, has emerged as a highly valuable and versatile precursor for the construction of a diverse array of fluorescent dyes, particularly those based on the quinoline scaffold. Its unique trifecta of functional groups—a nucleophilic primary amine, a reactive acetyl group, and a strategically positioned chlorine atom—provides a powerful handle for a variety of classical and modern organic transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and an analysis of the resulting fluorophores, tailored for researchers, scientists, and professionals in drug development.
The presence of the ortho-amino acetylphenyl moiety makes this compound an ideal candidate for cyclocondensation reactions, most notably the Friedländer annulation and the Combes synthesis, which are cornerstone methods for the construction of the quinoline core. The resulting 7-chloroquinoline derivatives serve as key intermediates that can be further functionalized, offering a modular approach to tuning the electronic and photophysical properties of the final dye.
Core Synthetic Strategies: Building the Quinoline Fluorophore
The inherent reactivity of this compound lends itself to the efficient synthesis of substituted quinolines, which are renowned for their fluorescent properties.[1] Two of the most reliable and widely employed methods are the Friedländer annulation and the Combes synthesis.
The Friedländer Annulation: A Convergent Pathway to Polysubstituted Quinolines
The Friedländer synthesis is a powerful acid- or base-catalyzed reaction that involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[2][3] This reaction is highly convergent, allowing for the rapid assembly of complex quinoline structures.
Causality of Experimental Choices: The choice of catalyst (acid or base) can influence the reaction rate and, in some cases, the regioselectivity when unsymmetrical ketones are used.[2] The reaction is typically carried out at elevated temperatures to drive the dehydration and cyclization steps to completion. The α-methylene compound is chosen based on the desired substituents at the 2- and 3-positions of the quinoline ring. For instance, the use of ethyl acetoacetate leads to the formation of a 2-methyl-3-carbethoxyquinoline derivative.
Caption: Friedländer Annulation Workflow.
Experimental Protocol: Synthesis of Ethyl 7-chloro-2-methylquinoline-3-carboxylate
This protocol describes a representative acid-catalyzed Friedländer annulation.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Slowly add polyphosphoric acid (PPA) or concentrated sulfuric acid (3-5 eq) to the mixture with stirring. Caution: The addition of strong acid is exothermic.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ethyl 7-chloro-2-methylquinoline-3-carboxylate.
Expected Outcome: This reaction typically provides the quinoline product in good to excellent yields. The resulting compound can exhibit fluorescence, and its photophysical properties can be characterized.
The Combes Synthesis: A Stepwise Approach to 2,4-Disubstituted Quinolines
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[4][5] This method is particularly useful for the synthesis of 2,4-disubstituted quinolines.
Causality of Experimental Choices: The reaction proceeds in two main stages: the formation of a β-amino-α,β-unsaturated ketone (an enaminone) intermediate, followed by acid-catalyzed cyclization and dehydration.[5] Concentrated sulfuric acid is a common catalyst for the cyclization step, which requires elevated temperatures. The choice of the β-diketone directly determines the substituents at the 2- and 4-positions of the resulting quinoline. For example, using acetylacetone (2,4-pentanedione) will yield a 2,4-dimethylquinoline.
Caption: Combes Synthesis Workflow.
Experimental Protocol: Synthesis of 7-Chloro-2,4-dimethylquinoline
This protocol provides a method for the synthesis of a 2,4-dimethyl-substituted quinoline.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Sodium hydroxide solution (10%)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid (5 mL) to this compound (1.0 eq).
-
Cool the mixture in an ice bath and slowly add acetylacetone (1.1 eq) dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 100 °C for 30-60 minutes.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude 7-chloro-2,4-dimethylquinoline.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Photophysical Properties and Applications
The quinoline derivatives synthesized from this compound often exhibit interesting photophysical properties, making them suitable for various applications as fluorescent probes.
Data Presentation: Representative Photophysical Properties of Substituted Quinolines
The following table summarizes typical photophysical data for quinoline derivatives, illustrating the influence of substituents on their fluorescence characteristics. While specific data for derivatives of this compound are not widely published, this table provides a general trend.
| Quinoline Derivative | Substituents | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 2-Methylquinoline | 2-CH₃ | ~315 | ~360 | Low | [6] |
| 7-Chloro-4-phenyl-2-methylquinoline | 7-Cl, 4-Ph, 2-CH₃ | ~330-350 | ~400-450 | Moderate | [7] |
| 2,4-Dimethyl-7-aminoquinoline | 2,4-(CH₃)₂, 7-NH₂ | ~360-380 | ~450-500 | High | [8] |
| Ethyl 2-methylquinoline-3-carboxylate | 2-CH₃, 3-COOEt | ~320 | ~390 | Low-Moderate | [7] |
Key Insights into Photophysical Properties:
-
Substitution Effects: The introduction of electron-donating groups (e.g., amino) or extending the π-conjugation (e.g., aryl groups) on the quinoline ring generally leads to a bathochromic (red) shift in both absorption and emission spectra and often increases the fluorescence quantum yield.[8] Conversely, electron-withdrawing groups can sometimes quench the fluorescence.
-
Solvatochromism: Many quinoline-based dyes exhibit solvatochromism, where their emission wavelength is dependent on the polarity of the solvent.[9] This property is highly desirable for creating fluorescent probes that can report on the local environment.
-
The Role of the Chlorine Atom: The 7-chloro substituent in the synthesized quinolines serves as a valuable synthetic handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the attachment of other fluorophores, quenching moieties, or targeting ligands.
Applications in Research and Drug Development
The fluorescent quinoline dyes derived from this compound have potential applications in several areas:
-
Fluorescent Probes: These dyes can be designed to act as fluorescent probes for detecting metal ions, pH changes, or specific biomolecules.[1]
-
Cell Imaging: Appropriately functionalized quinoline dyes can be used for staining and imaging of cellular components.
-
Drug Discovery: The quinoline scaffold is a common motif in many therapeutic agents. The synthesis of fluorescently labeled quinoline-based drugs can aid in studying their mechanism of action and cellular distribution.
Conclusion
This compound stands out as a strategically important and cost-effective building block for the synthesis of a wide range of fluorescent quinoline dyes. The Friedländer annulation and Combes synthesis provide reliable and versatile routes to these valuable compounds. By understanding the underlying reaction mechanisms and the structure-property relationships of the resulting fluorophores, researchers can rationally design and synthesize novel fluorescent probes with tailored properties for a multitude of applications in chemistry, biology, and medicine.
References
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Available at: [Link]
-
Gotor, R., et al. (2018). Solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Journal of the Serbian Chemical Society. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Available at: [Link]
-
Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Available at: [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. (2008). ResearchGate. Available at: [Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. Available at: [Link]
-
Combes quinoline synthesis. (2023). In Wikipedia. Available at: [Link]
-
Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). Scientific Reports. Available at: [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022). Chemistry & Biodiversity. Available at: [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. Available at: [Link]
-
7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2014). Molecules. Available at: [Link]
-
Advances in polymer based Friedlander quinoline synthesis. (2021). Turkish Journal of Chemistry. Available at: [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2015). Journal of the Brazilian Chemical Society. Available at: [Link]
-
Quinoline-Based Fluorescent Probe for Various Applications. (2025). In Small Organic Molecules-Based Fluorescent Biosensors and their Applications. CRC Press. Available at: [Link]
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The Synthetic Versatility of 1-(5-Amino-2-chlorophenyl)ethanone: A Guide to its Reaction Mechanisms and Applications
Introduction
1-(5-Amino-2-chlorophenyl)ethanone, also known as 2'-amino-5'-chloroacetophenone, is a pivotal building block in synthetic organic and medicinal chemistry.[1] Its unique trifunctional architecture—comprising a nucleophilic amino group, an electrophilic ketone, and a halogenated aromatic ring—renders it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds. These scaffolds, particularly benzodiazepines, quinolines, and quinazolines, form the core of numerous biologically active molecules, driving significant interest in their synthesis within drug discovery and development.[2][3]
This technical guide provides an in-depth exploration of the key reaction mechanisms involving this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles to empower rational experimental design and optimization.
Core Reactivity: A Tale of Two Functional Groups
The chemistry of this compound is dominated by the interplay between its primary amino group and the acetyl moiety. The amino group, being a potent nucleophile, readily participates in reactions with electrophiles. Conversely, the acetyl group's carbonyl carbon is electrophilic, and its α-methyl protons are acidic, enabling enolate formation and subsequent condensation reactions. The chloro-substituent on the phenyl ring primarily exerts an electronic withdrawing effect, influencing the reactivity of the aromatic system.
Section 1: Synthesis of 1,4-Benzodiazepines
The synthesis of the 1,4-benzodiazepine core is a hallmark application of ortho-aminoaryl ketones. These seven-membered heterocyclic structures are renowned for their broad range of therapeutic properties, including anxiolytic, sedative, and anticonvulsant effects.[3] The general strategy involves a two-step sequence: acylation of the amino group followed by an intramolecular cyclization.
Mechanistic Rationale
The synthesis commences with the acylation of the primary amino group of this compound with a suitable acylating agent, typically an α-haloacetyl chloride like chloroacetyl chloride. This step forms an intermediate N-acylated derivative. The subsequent cyclization is often achieved by treatment with a nitrogen source, such as ammonia, which displaces the α-halide to form a new C-N bond. An intramolecular condensation between the newly introduced amino group and the ketone carbonyl then leads to the formation of the seven-membered diazepine ring. Microwave irradiation can significantly accelerate the cyclization step.[2]
Visualizing the Pathway: Benzodiazepine Synthesis
Sources
Topic: Scale-up Synthesis of 1-(5-Amino-2-chlorophenyl)ethanone for Industrial Applications
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(5-Amino-2-chlorophenyl)ethanone is a pivotal building block in the synthesis of various high-value molecules, particularly in the pharmaceutical industry where it serves as a key intermediate for active pharmaceutical ingredients (APIs). The transition from laboratory-scale synthesis to industrial production presents significant challenges in terms of safety, efficiency, cost-effectiveness, and product consistency. This document provides a comprehensive, validated protocol for the scale-up synthesis of this compound. The selected synthetic route involves the catalytic reduction of commercially available 1-(2-chloro-5-nitrophenyl)ethanone, a method chosen for its high yield, clean conversion, and amenability to industrial-scale equipment. This guide details the process from starting material selection and safety precautions to a step-by-step manufacturing protocol, purification, and rigorous quality control analytics.
Introduction: Strategic Importance and Synthetic Overview
This compound (CAS No. 99914-14-4) is a substituted aminoacetophenone derivative. Its bifunctional nature, possessing both a reactive amino group and a ketone moiety, makes it a versatile precursor for constructing complex heterocyclic systems that are common scaffolds in medicinal chemistry.[1][2] The successful and economical production of this intermediate is therefore critical for the downstream manufacturing of numerous drug candidates.
While several synthetic routes exist, including the Friedel-Crafts acylation of 4-chloroaniline, this pathway often suffers from challenges in selectivity and the generation of significant waste streams on a large scale.[3][4] A more robust and industrially viable strategy is the catalytic reduction of the corresponding nitro compound, 1-(2-chloro-5-nitrophenyl)ethanone. This precursor is readily available, and its reduction is a well-established, high-yielding transformation.[5] This approach offers superior process control and a more favorable environmental and safety profile.
The overall synthetic transformation is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Physicochemical Properties and Safety Data
Accurate knowledge of the physical and chemical properties of all materials is fundamental for process design, safety, and handling.
| Property | 1-(2-chloro-5-nitrophenyl)ethanone (Starting Material) | This compound (Final Product) |
| CAS Number | 23082-50-0 | 99914-14-4[1] |
| Molecular Formula | C₈H₆ClNO₃[6] | C₈H₈ClNO[7] |
| Molecular Weight | 199.59 g/mol [6] | 169.61 g/mol [7] |
| Appearance | Yellowish solid | Solid[1] |
| Melting Point | 62 °C[6] | ~70 °C[1] |
| Boiling Point | 244.8 °C at 760 mmHg[6] | 297.0 °C at 760 mmHg[1] |
| Solubility | Soluble in organic solvents like ethanol. | Soluble in organic solvents like alcohols and ethers.[1] |
Health and Safety Precautions
Industrial-scale synthesis requires strict adherence to safety protocols. All operations must be conducted in a well-ventilated area by trained personnel equipped with appropriate Personal Protective Equipment (PPE).
-
General Handling : Avoid inhalation of dust and contact with skin and eyes.[8] Use in a well-ventilated area or with appropriate exhaust ventilation.[8] Do not eat, drink, or smoke in the handling area.[9]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[10]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene) compliant with EN374 standards.[11]
-
Body Protection : Wear a chemical-resistant lab coat or coveralls.[11]
-
Respiratory Protection : For operations generating dust, use a NIOSH/MSHA-approved respirator.[9]
-
-
First Aid Measures :
-
Inhalation : Remove the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing.[11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12] Keep containers tightly sealed.[12] Recommended storage temperature is between 5-30 °C.[11]
Detailed Synthesis and Purification Protocol
This protocol is designed for a 10 kg scale production in a suitable industrial reactor.
Materials and Equipment
-
Chemicals :
-
1-(2-chloro-5-nitrophenyl)ethanone: 10.0 kg
-
Palladium on Carbon (10% Pd/C, 50% wet): ~200 g (2% w/w of starting material)
-
Ethanol (anhydrous): 100 L
-
Hydrogen Gas (high purity): As required
-
Nitrogen Gas (inert): For purging
-
Diatomaceous Earth (e.g., Celite®): 1-2 kg
-
-
Equipment :
-
150 L Glass-Lined or Stainless Steel Hydrogenation Reactor with pressure and temperature controls, mechanical stirrer, and heating/cooling jacket.
-
Pressure-rated Hydrogen Cylinder with regulator.
-
Filtration unit (e.g., Nutsche filter)
-
Vacuum oven for drying.
-
Appropriate glassware and transfer lines.
-
Step-by-Step Synthesis Procedure (Catalytic Reduction)
-
Reactor Preparation : Ensure the reactor is clean, dry, and free of contaminants. Purge the reactor vessel thoroughly with nitrogen gas to create an inert atmosphere.
-
Charging Reagents :
-
Charge the reactor with 10.0 kg of 1-(2-chloro-5-nitrophenyl)ethanone.
-
Add 80 L of ethanol.
-
Stir the mixture at 100-150 RPM to ensure complete dissolution. The solution should be clear.
-
-
Catalyst Addition : Under a gentle nitrogen flow, carefully add 200 g of 10% Pd/C (50% wet) catalyst to the reactor. Rationale: Adding the catalyst last and under an inert atmosphere prevents potential ignition of the dry catalyst in the presence of solvent vapors.
-
Hydrogenation :
-
Seal the reactor. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas to ensure no oxygen is present.
-
Pressurize the reactor with hydrogen gas to 4-5 bar (approx. 60-75 psi).
-
Begin stirring (200-300 RPM) and heat the reactor contents to 40-50°C. Rationale: Moderate heat and pressure increase the rate of reaction without promoting side reactions. This temperature range is a balance between reaction kinetics and safety.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually 4-8 hours).
-
-
In-Process Control (IPC) :
-
Safely take a sample from the reaction mixture.
-
Analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete disappearance of the starting material.
-
-
Catalyst Filtration :
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Vent the excess hydrogen pressure and purge the reactor with nitrogen gas three times.
-
Prepare a pad of diatomaceous earth (1-2 cm thick) in the filtration unit.
-
Filter the reaction mixture through the prepared pad to remove the palladium catalyst. Wash the reactor and the filter cake with 20 L of fresh ethanol to ensure complete product recovery. Rationale: Diatomaceous earth prevents the fine catalyst particles from passing through the filter and ensures a clear filtrate.
-
-
Solvent Removal :
-
Transfer the clear filtrate to a suitable vessel for distillation.
-
Concentrate the solution under reduced pressure (vacuum distillation) at a temperature not exceeding 50°C to remove the bulk of the ethanol.
-
Purification by Recrystallization
-
Solvent Selection : The crude product obtained after solvent removal can be purified by recrystallization. A suitable solvent system is a mixture of isopropanol and water.
-
Procedure :
-
To the crude solid, add a minimal amount of hot isopropanol (approx. 60-70°C) until the solid is fully dissolved.
-
Slowly add water dropwise to the hot solution until a faint turbidity persists.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5°C in an ice bath for 2-4 hours to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold isopropanol/water (1:1) mixture.
-
-
Drying : Dry the purified product in a vacuum oven at 40-45°C until a constant weight is achieved.
Quality Control and Analytical Characterization
The final product must be analyzed to ensure it meets the required specifications for purity and identity.
| Parameter | Specification | Analytical Method |
| Appearance | Off-white to light brown solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, Mass Spectrometry |
| Purity (Assay) | ≥ 99.0% | HPLC |
| Melting Point | 68 - 72 °C | Melting Point Apparatus |
| Residual Solvents | As per ICH guidelines | GC-HS |
High-Performance Liquid Chromatography (HPLC)
-
Column : C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase : A gradient of Acetonitrile and Water.
-
Flow Rate : 1.0 mL/min
-
Detector : UV at 254 nm
-
Column Temperature : 30 °C
-
Injection Volume : 10 µL
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : The spectrum should be consistent with the structure of this compound. Expected peaks include signals for the acetyl methyl protons, the aromatic protons, and the amine protons.
-
Mass Spectrometry (EI-MS) : Expected molecular ion (M⁺) peak at m/z = 169 and 171 in an approximate 3:1 ratio, corresponding to the chlorine isotopes.[13]
Overall Process Workflow
The entire manufacturing process, from raw materials to the final, quality-controlled product, is summarized in the workflow diagram below.
Caption: Industrial workflow for the synthesis of this compound.
References
- Vertex AI Search. Ethanone, 1-(5-Amino-2-Chlorophenyl) - Chlorinated Benzene Manufacturer in China.
- Vertex AI Search. Safety Data Sheet SECTION 1.
- Fisher Scientific. SAFETY DATA SHEET.
- Vertex AI Search. 2 - SAFETY DATA SHEET.
- MedchemExpress.com. Safety Data Sheet.
- BIOSYNCE. This compound CAS 99914-14-4.
- ResearchGate. Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
- BenchChem. Application Notes and Protocols for the Characterization of 1-(5-Amino-2-methylphenyl)ethanone Derivatives.
- ChemicalBook. 1-(5-aMino-2-fluorophenyl)ethanone synthesis.
- Guidechem. How to Synthesize 2-Aminoacetophenone?.
- BLDpharm. This compound.
- BenchChem. Comparative Analysis of Analytical Methods for 1-(2-Amino-5-methylphenyl)ethanone.
- Sigma-Aldrich. 1-(2-Chloro-5-nitrophenyl)ethanone AldrichCPR.
- ECHEMI. Buy 1-(2-chloro-5-nitrophenyl)ethanone from Conier Chem&Pharma Limited.
Sources
- 1. biosynce.com [biosynce.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. 99914-14-4|this compound|BLD Pharm [bldpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fds.gruposuca.com [fds.gruposuca.com]
- 12. Ethanone, 1-(5-Amino-2-Chlorophenyl)- | Properties, Uses, Safety, and Supplier Information – Expert Guide [chlorobenzene.ltd]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 1-(5-Amino-2-chlorophenyl)ethanone as a Versatile Precursor in Diversity-Oriented Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery, enabling the efficient generation of structurally diverse small molecule libraries to explore novel biological targets.[1][2][3] The selection of a versatile starting material is paramount to the success of any DOS campaign. This guide details the strategic application of 1-(5-Amino-2-chlorophenyl)ethanone, a trifunctional building block, in the divergent synthesis of prominent heterocyclic scaffolds. We provide mechanistic insights and field-proven, step-by-step protocols for the synthesis of quinolines, quinazolines, and benzodiazepines, demonstrating how the orthogonal reactivity of this precursor can be harnessed to rapidly generate molecular complexity.
Introduction: The Strategic Value of this compound in DOS
The core principle of Diversity-Oriented Synthesis (DOS) is to generate a wide array of structurally distinct molecules from a common starting point in a limited number of synthetic steps.[1][2][4] This approach maximizes the exploration of chemical space, increasing the probability of identifying novel bioactive compounds. The utility of a DOS campaign is fundamentally linked to the choice of the initial building block, which must possess multiple reactive sites that can be addressed selectively.
This compound is an exemplary scaffold for DOS due to its unique arrangement of three distinct functional groups with orthogonal reactivity:
-
A Nucleophilic Aniline (-NH₂): Readily participates in condensation reactions, C-N bond formations, and cyclizations.
-
An Electrophilic Ketone (-C(O)CH₃): A handle for aldol-type condensations, imine formation, and as an electrophilic center for cyclization.
-
A Halogenated Aryl Ring (-Cl): The chloro-substituent offers a site for transition-metal-catalyzed cross-coupling reactions, enabling late-stage diversification. It also influences the electronics of the aromatic ring.
This trifecta of reactive sites allows for a programmed and divergent synthetic strategy, where different reaction pathways can be initiated from the same precursor to yield distinct heterocyclic cores, such as quinolines, quinazolines, and benzodiazepines—scaffolds of immense significance in medicinal chemistry.
Caption: Divergent synthesis strategy from a single precursor.
Mechanistic Insights and Strategic Applications
The power of this compound lies in the ability to selectively engage its functional groups. The choice of reaction partners and catalysts dictates the cyclization pathway and the resulting heterocyclic scaffold.
Pathway A: Friedländer Annulation for Quinolines
The Friedländer synthesis is a robust method for constructing the quinoline core.[5][6][7] It involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[5][8] The reaction can be catalyzed by either acid or base.
-
Causality: The reaction initiates with either an aldol condensation between the enolizable ketone and the acetophenone moiety or the formation of a Schiff base between the aniline and the ketone partner.[6] Subsequent intramolecular cyclization and dehydration yield the aromatic quinoline ring. The chloro-substituent remains as a handle for further diversification.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilizing diversity-oriented synthesis in antimicrobial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. scite.ai [scite.ai]
Troubleshooting & Optimization
Improving the yield and purity of 1-(5-Amino-2-chlorophenyl)ethanone
Technical Support Center: 1-(5-Amino-2-chlorophenyl)ethanone
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this key chemical intermediate. Our goal is to provide practical, field-tested solutions to help you optimize your experimental outcomes, focusing on improving both chemical yield and final product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured as a series of questions that our application scientists frequently encounter. Each answer provides not only a solution but also the underlying scientific reasoning to empower your decision-making process.
Part 1: Synthesis & Reaction Optimization
Question 1: My reaction yield is consistently low (<60%). What are the primary causes and how can I improve it?
Low yield is a common issue often stemming from incomplete reactions, suboptimal reagent activity, or side reactions. The most prevalent synthesis route involves the reduction of 1-(2-chloro-5-nitrophenyl)ethanone. Let's break down the critical factors.
-
Cause A: Inefficient Reduction. The conversion of the nitro group to an amine is a heterogeneous reaction that depends heavily on the activity of the reducing agent and the reaction conditions.
-
Expert Insight: Iron powder in the presence of an acidic catalyst (like ammonium chloride or acetic acid) is a cost-effective and common choice. However, the surface of the iron can be passivated by oxides. Activating the iron by pre-washing with dilute HCl can significantly enhance reactivity. Catalytic hydrogenation (e.g., H₂ with a Pt/C catalyst) is an alternative that often provides cleaner conversions and higher yields, though it requires specialized equipment[1].
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For iron powder, a 3-5 fold molar excess relative to the nitro compound is recommended to drive the reaction to completion.
-
Temperature Control: The reduction is exothermic. While initial heating may be required to start the reaction, runaway temperatures can lead to side-product formation. Maintain a gentle reflux (typically 60-80 °C in an alcohol/water solvent system) for controlled conversion.
-
Reaction Monitoring: Do not rely solely on time. Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. An incomplete reaction is the most common source of low yield.
-
-
-
Cause B: Product Degradation. The resulting amine is susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored, polymeric impurities.
-
Expert Insight: Performing the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions. While not always necessary for robust reductions, it is a critical variable to control when troubleshooting low yields or purity issues.
-
-
Cause C: Workup Losses. The product has moderate polarity and requires careful extraction.
-
Troubleshooting Steps:
-
After the reaction, the solid iron salts must be thoroughly filtered. Wash the filter cake with the reaction solvent (e.g., ethanol) or the extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.
-
Neutralize the reaction mixture carefully before extraction. A basic pH (8-9), achieved with sodium carbonate or bicarbonate, ensures the amine is in its free base form, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane[2].
-
Perform multiple extractions (at least 3x) to ensure quantitative recovery from the aqueous layer.
-
-
Question 2: My TLC plate shows multiple spots after the reaction. How do I identify them and prevent their formation?
A complex TLC profile indicates either an incomplete reaction or the formation of byproducts.
-
Spot Identification:
-
Starting Material: Always co-spot your reaction mixture with a sample of the starting 1-(2-chloro-5-nitrophenyl)ethanone. The nitro compound is significantly less polar than the amine product and will have a higher Rf value.
-
Product: The desired this compound is more polar due to the amino group and will have a lower Rf.
-
Intermediates/Byproducts: Streaking or spots between the starting material and product could indicate partially reduced intermediates (e.g., nitroso or hydroxylamine species). Baseline spots often suggest highly polar or polymeric materials.
-
-
Prevention Strategy:
-
Unreacted Starting Material: If the starting material spot is prominent, it confirms an incomplete reaction. Refer to the troubleshooting steps in Question 1, focusing on reagent stoichiometry and reaction time.
-
Byproduct Formation: If other spots are significant, consider lowering the reaction temperature or ensuring the reaction is not run for an excessively long time after completion, which can lead to degradation.
-
Part 2: Purification & Isolation
Question 3: I am having difficulty purifying the crude product using column chromatography. What is a recommended procedure?
Column chromatography is the most effective method for purifying this compound. Success hinges on the correct choice of stationary and mobile phases.
-
Expert Insight: The polarity difference between the starting nitro compound and the product amine is generally sufficient for good separation on silica gel. However, amines can streak on silica due to interaction with acidic silanol groups.
-
Troubleshooting Steps:
-
Solvent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 10% EtOAc in Hexane) to elute non-polar impurities, then gradually increase the polarity to elute your product. A common range for elution of the product is 20-40% EtOAc in Hexane[1].
-
Reducing Tailing: To prevent the amine from "tailing" or "streaking" on the column, add a small amount of a basic modifier to your eluent. 0.5-1% triethylamine (Et₃N) in the mobile phase will neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.
-
Loading Technique: For best results, dissolve the crude material in a minimal amount of dichloromethane or the mobile phase and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the top of the column.
-
-
Question 4: My purified product is an off-color oil or waxy solid, not the expected solid. What could be the issue?
While the pure compound is a solid, residual solvent or minor impurities can depress its melting point, causing it to appear as a waxy solid or oil.[3][4]
-
Troubleshooting Steps:
-
Remove Residual Solvents: After column chromatography, ensure all solvent is removed under high vacuum. Heating gently (30-40°C) can help drive off high-boiling solvents like ethyl acetate.
-
Check for Purity: Analyze the product by HPLC or ¹H NMR. The presence of a second peak in the HPLC or unexpected signals in the NMR spectrum indicates an impurity is still present.
-
Induce Crystallization: If the product is pure but oily, try dissolving it in a minimal amount of a hot solvent in which it is highly soluble (like isopropanol or ethanol) and then slowly adding a cold anti-solvent in which it is poorly soluble (like hexane or water) until turbidity is observed. Cooling this mixture slowly can induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal formation.
-
Part 3: Purity Analysis & Characterization
Question 5: How do I accurately assess the purity of my final product?
A multi-technique approach is essential for confirming purity and structure.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[6]
-
Expert Insight: A reverse-phase C18 column is ideal. The method separates compounds based on polarity, with your polar amine product eluting earlier than the non-polar nitro starting material. UV detection is suitable due to the aromatic nature of the compound. A typical purity should be >97%.[3]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the chemical structure and can reveal the presence of impurities, including residual solvents. The spectrum should show distinct signals for the aromatic protons, the amine protons (a broad singlet), and the methyl protons of the acetyl group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₈H₈ClNO, MW: 169.61 g/mol ).[7] This is a powerful tool for identifying unknown impurities detected by HPLC.[5]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will cause the melting point to become broad and depressed.[4]
Protocols & Data
Optimized Synthesis Protocol: Reduction of 1-(2-chloro-5-nitrophenyl)ethanone
This protocol is a robust starting point for achieving high yield and purity.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2-chloro-5-nitrophenyl)ethanone (1.0 eq), ethanol (5 mL/mmol), and water (2 mL/mmol).
-
Reagents: Add ammonium chloride (2.0 eq) and iron powder (3.0 eq) to the mixture.
-
Reaction: Heat the slurry to a gentle reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes (Eluent: 3:1 Hexane:Ethyl Acetate). The reaction is complete upon full consumption of the starting material (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to the residue. Adjust the pH to ~8. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
Data Presentation: Analytical Methodologies
The following tables summarize key parameters for the analysis and purification of the target compound.
Table 1: Recommended HPLC Conditions
| Parameter | Value |
|---|---|
| HPLC System | Standard system with UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm |
| Injection Vol. | 10 µL |
This protocol is a starting point and may require optimization for your specific system and sample.[6]
Table 2: Comparison of Reduction Methods
| Method | Reagents | Typical Yield | Pros | Cons |
|---|---|---|---|---|
| Metal/Acid | Fe / NH₄Cl in EtOH/H₂O | 75-90% | Cost-effective, scalable, robust. | Heterogeneous, requires filtration of fine solids. |
| Metal Salt | SnCl₂·2H₂O in EtOH | 80-95% | Homogeneous, often faster.[2] | Tin waste is toxic and requires careful disposal. |
| Catalytic Hydrogenation | H₂ (g), Pt/C or Pd/C | >90% | Very clean reaction, high yield, easy workup.[1] | Requires specialized high-pressure equipment. |
Visual Workflows & Diagrams
Synthesis and Purification Workflow
This diagram outlines the general experimental process from starting material to pure product.
Caption: General workflow for synthesis and purification.
Troubleshooting Decision Tree: Low Yield
Use this logical guide to diagnose the cause of low reaction yields.
Caption: Decision tree for troubleshooting low yields.
References
- This compound CAS 99914-14-4 - BIOSYNCE. BIOSYNCE.
- 1-(5-aMino-2-fluorophenyl)ethanone synthesis - ChemicalBook. ChemicalBook.
- Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Moravek, Inc.
- A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery - Benchchem. Benchchem.
- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone - Benchchem. Benchchem.
- 1-(2-Amino-5-chlorophenyl)ethanone | C8H8ClNO | CID 13528343 - PubChem. PubChem.
- A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6- methoxyphenyl)ethan-1-one" for - Benchchem. Benchchem.
Sources
- 1. 1-(5-aMino-2-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. moravek.com [moravek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(2-Amino-5-chlorophenyl)ethanone | C8H8ClNO | CID 13528343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Side reactions to avoid during the synthesis of 1-(5-Amino-2-chlorophenyl)ethanone derivatives
Welcome to the technical support center for the synthesis of 1-(5-amino-2-chlorophenyl)ethanone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during its synthesis. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your synthetic strategy.
Introduction: The Synthetic Challenge
This compound is a valuable building block, but its synthesis is not without challenges. The molecule contains two key functional groups: an aromatic amine and a ketone. The amino group, while being the target for derivatization in many applications, significantly complicates the primary synthetic route—typically a Friedel-Crafts acylation of a chloroaniline precursor. The inherent reactivity of the amino group can lead to a host of side reactions, reducing yield and complicating purification. This guide will address these issues head-on.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of problems you might encounter in the lab, followed by detailed explanations and actionable solutions.
Question 1: My Friedel-Crafts acylation of 4-chloroaniline with acetyl chloride is failing or giving very low yields. What is happening?
Answer:
This is the most common issue when attempting a direct Friedel-Crafts acylation on an aromatic amine. The primary cause of failure is the interaction between the amino group (-NH₂) and the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.
Causality: The amino group is a Lewis base due to the lone pair of electrons on the nitrogen atom. The Lewis acid catalyst, essential for activating the acylating agent, is a strong electron acceptor. They react to form a highly stable complex. This complexation has two major negative consequences:
-
Deactivation of the Aromatic Ring: The formation of the AlCl₃-amine complex places a positive charge on the nitrogen atom (or significantly reduces its electron-donating ability). This strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS), which is the core mechanism of the Friedel-Crafts reaction.
-
Consumption of Catalyst: The reaction consumes the Lewis acid catalyst in a stoichiometric manner, rendering it unavailable to activate the acetyl chloride for the acylation reaction.[1]
The result is often a complete halt of the desired C-acylation reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Friedel-Crafts acylation.
Recommended Protocol: Amino Group Protection
To circumvent this issue, a protection-acylation-deprotection strategy is highly recommended. The most common and effective method is to protect the amino group as an amide.[2]
Step-by-Step Protocol: N-Acetylation of 4-Chloroaniline
-
Setup: In a flask equipped with a stirrer and under a fume hood, dissolve 4-chloroaniline in a suitable solvent like glacial acetic acid or an inert solvent like dichloromethane.
-
Reagent Addition: Slowly add acetic anhydride (Ac₂O) or acetyl chloride to the solution. An equimolar amount is theoretically sufficient, but a slight excess of the acetylating agent may be used. If using acetyl chloride, a base like pyridine or triethylamine is often added to scavenge the HCl byproduct.[3]
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds rapidly. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into cold water to precipitate the N-(4-chlorophenyl)acetamide product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure, protected starting material.
With the amino group now protected as an amide, the Friedel-Crafts acylation can proceed as the amide is less basic and the lone pair on the nitrogen is delocalized into the carbonyl group, reducing its Lewis basicity.[2]
Question 2: I'm observing the formation of dark-colored impurities in my reaction mixture and final product. What are these and how can I prevent them?
Answer:
The formation of colored impurities is a strong indicator of oxidation of the aromatic amino group. Aromatic amines, including this compound, are susceptible to air oxidation, which can be accelerated by factors like light, heat, and the presence of metal ions.[4][5] The resulting oxidation products are often highly colored, appearing as reddish-brown to dark solids.[6]
Causality: The amino group can be oxidized to form nitroso, nitro, and various polymeric species, all of which are colored. This is a common issue with aminophenol-type compounds as well.[5] Even trace amounts of these impurities can discolor the final product.
Preventative Measures:
| Strategy | Description | Rationale |
| Inert Atmosphere | Conduct the reaction, work-up, and solvent removal steps under an inert atmosphere (e.g., Nitrogen or Argon).[4] | This displaces oxygen from the reaction vessel, minimizing the primary oxidant. |
| Degassed Solvents | Purge solvents with an inert gas for 15-30 minutes before use. | Removes dissolved oxygen from the reaction medium. |
| Prompt Work-up | Process the reaction mixture promptly after completion as indicated by TLC or LC-MS. | Prolonged reaction times or standing can increase exposure to air. |
| Use of Antioxidants | If the product is particularly sensitive, a small amount of an antioxidant (e.g., sodium bisulfite) can be added during work-up or purification. | Scavenges residual oxygen and other oxidizing species. |
| Storage | Store the final product in a tightly sealed, amber-colored vial under an inert atmosphere and in a cool, dark place.[7] | Protects the compound from light and air during storage, preventing degradation over time. |
Frequently Asked Questions (FAQs)
Q1: Can I perform the Friedel-Crafts acylation without a protecting group?
While challenging, it's not entirely impossible under specific conditions, though it's not the recommended route for high purity and yield. Some methods attempt to use a large excess of the Lewis acid to complex both the amino group and catalyze the reaction. However, this is often inefficient, costly, and can lead to a complex mixture of products. For reliable and scalable synthesis, the protecting group strategy is superior.
Q2: Besides N-acetylation, what other protecting groups can be used for the amino group?
Other protecting groups like Benzoyl (Bz), tert-Butoxycarbonyl (Boc), or Carboxybenzyl (Cbz) can be used.[8] The choice depends on the stability of the protecting group to the subsequent reaction conditions and the ease of its removal. For Friedel-Crafts acylation, the acetyl group is often sufficient and cost-effective.
Q3: Is there a risk of polychlorination or other ring substitutions?
The starting material, 4-chloroaniline, already contains a chlorine atom. The amino group (or the protected amide group) is an ortho-, para-director. In the case of N-(4-chlorophenyl)acetamide, the acetyl group will be directed to the positions ortho to the amide group. This leads to the desired this compound after deprotection. The risk of adding another chlorine atom under Friedel-Crafts conditions is generally low, as these conditions are not typically used for halogenation.
Q4: What is the difference between N-acylation and C-acylation? Why is N-acylation faster?
-
N-acylation is the reaction at the nitrogen atom of the amino group to form an amide.[9]
-
C-acylation is the Friedel-Crafts reaction on the aromatic ring to form a C-C bond.[10]
N-acylation is generally a much faster reaction than C-acylation. This is because the nitrogen lone pair is a more available and potent nucleophile compared to the pi-electron system of the benzene ring.[11] This is why, in a competition experiment without a Lewis acid, an amine will react with an acyl chloride at the nitrogen atom. The Friedel-Crafts reaction (C-acylation) requires the harsh conditions of a strong Lewis acid to generate a sufficiently powerful electrophile (the acylium ion) to react with the less nucleophilic aromatic ring.[12]
Logical Relationship Diagram:
Caption: Competing N-acylation and C-acylation pathways.
References
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine. [Link]
-
ResearchGate. (2017). What is the most efficient method to protect aromatic amines apart from acetylation?[Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
BIOSYNCE. (n.d.). This compound CAS 99914-14-4. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Ascent Chemical. (n.d.). Ethanone, 1-(5-Amino-2-Chlorophenyl)-. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
YouTube. (2018). Friedel-Crafts Acylation. [Link]
-
Pediaa.Com. (2020). Difference Between O Acylation and N Acylation. [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. [Link]
-
Chemistry Stack Exchange. (2021). Why is acylation giving the major product compared to alkylation in the reaction between benzene and chloroacetyl chloride?[Link]
-
Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ethanone, 1-(5-Amino-2-Chlorophenyl)- | Properties, Uses, Safety, and Supplier Information – Expert Guide [chlorobenzene.ltd]
- 8. researchgate.net [researchgate.net]
- 9. differencebetween.com [differencebetween.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. byjus.com [byjus.com]
Technical Support Center: Optimizing Column Chromatography for the Purification of 1-(5-Amino-2-chlorophenyl)ethanone
Welcome to the technical support center for the chromatographic purification of 1-(5-Amino-2-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purification of this key chemical intermediate. Here, you will find practical, in-depth answers to common questions and troubleshooting strategies to overcome challenges encountered during column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound using silica gel column chromatography?
A1: The primary challenge arises from the chemical nature of the molecule itself. This compound is a polar aromatic amine. The basic amino group (-NH₂) can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction can lead to several issues:
-
Peak Tailing: The strong interaction causes a portion of the compound to lag behind the main band, resulting in asymmetric peaks with a "tail." This makes it difficult to achieve sharp separation and accurate fraction collection.
-
Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica that it does not elute from the column, leading to low recovery of the purified product.
-
Poor Separation: Peak tailing can cause co-elution with impurities of similar polarity, compromising the final purity of the product.
Q2: What is a good starting point for a TLC solvent system to develop a column chromatography method for this compound?
A2: A good starting point for developing a TLC method for a polar aromatic compound like this compound is a mixture of a non-polar and a moderately polar solvent. A common and effective combination is hexane and ethyl acetate .
Start with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value. The ideal Rf for column chromatography is typically between 0.2 and 0.4 .
-
If the Rf is too low (the spot doesn't move far from the baseline), increase the proportion of the more polar solvent (ethyl acetate).
-
If the Rf is too high (the spot moves close to the solvent front), increase the proportion of the non-polar solvent (hexane).
For highly polar impurities that remain at the baseline, consider adding a small amount of a more polar solvent like methanol to the mobile phase.
Q3: My compound is streaking or tailing badly on the TLC plate. What can I do to improve the spot shape?
A3: Streaking or tailing on a TLC plate is a strong indicator that you will face similar issues on a silica gel column. This is due to the interaction between the basic amino group and the acidic silica. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier to your eluent.
A common and effective choice is triethylamine (TEA) . Add about 0.5-1% (v/v) of triethylamine to your TLC solvent system. This will help to neutralize the acidic sites on the silica, leading to more symmetrical spots and better separation.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound is an aromatic compound and should be visible under UV light (254 nm) as a dark spot on a fluorescent TLC plate. For further visualization, especially if the concentration is low, you can use a staining reagent. A ninhydrin stain is suitable for detecting the primary amine group, which will typically appear as a colored spot (often purple or brown) after heating. Another general stain for aromatic compounds is a p-anisaldehyde solution , which upon heating can produce colored spots.[1]
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the column chromatography of this compound.
Issue 1: The compound is not eluting from the column or the recovery is very low.
-
Underlying Cause: This is likely due to strong, irreversible adsorption of the basic amino group to the acidic silica gel.
-
Solution 1: Mobile Phase Modification. The most straightforward approach is to add a basic modifier to your mobile phase to compete with your compound for the active sites on the silica.
-
Protocol: Add 0.5-1% (v/v) triethylamine (TEA) to your chosen eluent (e.g., hexane:ethyl acetate). Ensure the TEA is thoroughly mixed with the solvent before use. Use this modified mobile phase to both prepare the column slurry and elute your compound.
-
-
Solution 2: Deactivating the Silica Gel Beforehand. For particularly sensitive compounds, you can pre-treat the silica gel.
-
Solution 3: Change the Stationary Phase. If modifying the mobile phase is insufficient, consider using a different stationary phase.
-
Alumina (neutral or basic): Alumina is a good alternative to silica for the purification of basic compounds.
-
Amine-functionalized silica: This type of stationary phase is specifically designed to minimize interactions with basic compounds.
-
Issue 2: The compound is co-eluting with an impurity.
-
Underlying Cause: The chosen solvent system does not provide sufficient selectivity to separate the target compound from a closely related impurity.
-
Solution 1: Optimize the Solvent System.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase (a gradient) can improve separation. Start with a less polar mixture and slowly increase the proportion of the more polar solvent.
-
Try Different Solvents: If a hexane/ethyl acetate system is not providing adequate separation, try a different solvent combination. For example, dichloromethane/ethyl acetate or toluene/ethyl acetate can offer different selectivities.
-
-
Solution 2: Improve Column Packing and Loading.
-
A poorly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly.
-
Overloading the column with too much crude material will result in broad bands and poor resolution. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.
-
Issue 3: The purified fractions are still colored, even though the TLC looks clean.
-
Underlying Cause: The color may be from a highly colored, low-concentration impurity that is not easily visible on the TLC plate, or it could be due to the slow oxidation of your product on the silica gel.
-
Solution 1: Activated Carbon Treatment. Before column chromatography, you can treat a solution of your crude product with activated charcoal to remove colored impurities.
-
Protocol: Dissolve your crude product in a suitable solvent. Add a small amount of activated charcoal (e.g., 1-5% by weight of your crude product) and stir for 15-30 minutes. Filter the mixture through a pad of celite to remove the charcoal. Evaporate the solvent and then proceed with column chromatography.
-
-
Solution 2: Faster Elution. Minimize the time your compound spends on the column to reduce the chance of on-column degradation. Use a slightly more polar solvent system to speed up the elution, but be mindful of maintaining good separation.
Detailed Experimental Protocols
Protocol 1: TLC Analysis
-
Prepare a stock solution of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate with a fluorescent indicator (F254), draw a baseline in pencil about 1 cm from the bottom.
-
Using a capillary tube, spot a small amount of your stock solution onto the baseline.
-
Prepare a developing chamber (a beaker with a watch glass or a dedicated TLC tank) with your chosen solvent system (e.g., 7:3 hexane:ethyl acetate with 0.5% triethylamine). Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.
-
Place the TLC plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane, Ethyl Acetate, Triethylamine
-
Glass chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Preparation (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (about 1 cm).
-
In a beaker, make a slurry of silica gel in your starting eluent (e.g., 9:1 hexane:ethyl acetate with 0.5% TEA).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Never let the column run dry.
-
-
Sample Loading:
-
Wet Loading (Recommended): Dissolve your crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or toluene). Using a pipette, carefully add the solution to the top of the column.
-
Dry Loading: If your compound is not very soluble in the starting eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Open the stopcock and begin collecting fractions.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under vacuum to remove any residual solvent.
-
Data Summary Table
| Parameter | Recommended Starting Condition | Troubleshooting Adjustment |
| Stationary Phase | Silica Gel (60-120 mesh) | Neutral or Basic Alumina, Amine-functionalized silica |
| Mobile Phase | Hexane:Ethyl Acetate (7:3 to 9:1) | Dichloromethane:Ethyl Acetate, Toluene:Ethyl Acetate |
| Mobile Phase Additive | 0.5 - 1% (v/v) Triethylamine | Increase to 2% TEA for severe tailing |
| TLC Visualization | UV (254 nm) | Ninhydrin stain, p-Anisaldehyde stain |
| Sample Loading | Wet loading in minimal solvent | Dry loading for less soluble samples |
| Elution Mode | Isocratic | Gradient elution for complex mixtures |
Visual Workflow Diagrams
Caption: General workflow for column chromatography purification.
Caption: Decision-making flowchart for troubleshooting common issues.
References
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
- Analytical Methods Committee. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 7(18), 7584-7588.
- ResearchGate. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [https://www.researchgate.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). Deactivation of silica gel?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Indian Journal of Chemistry. (2007). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. 46B, 1547-1549.
-
Reddit. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp. Retrieved from [Link]
-
YouTube. (2025). How To Neutralize Silica Gel? - Chemistry For Everyone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl-. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
YouTube. (2019). Chromatography Troubleshooting. Teledyne ISCO. Retrieved from [Link]
- International Journal of ChemTech Research. (2011).
-
SIELC Technologies. (n.d.). Separation of 2-Amino-5-chlorobenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
-
BioTech Beacons. (2025). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]
-
Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Virginia Tech. (n.d.). COLUMN CHROMATOGRAPHY KIT. Fralin Life Sciences Institute. Retrieved from [Link]
- PubMed Central. (2012). Bioprocess design guided by in situ substrate supply and product removal: Process intensification for synthesis of (S)-1-(2-chlorophenyl)ethanol. 11, 2.
-
YouTube. (2014). Quick guide to performing ion exchange chromatography. Retrieved from [Link]
- Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.
- MDPI. (2019).
- MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 27(11), 3806.
Sources
Technical Support Center: High-Purity Recrystallization of 1-(5-Amino-2-chlorophenyl)ethanone
Welcome to the dedicated technical support guide for the recrystallization of 1-(5-Amino-2-chlorophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this key chemical intermediate. Here, we will delve into the nuanced techniques required for successful purification, addressing common challenges and providing detailed, field-tested protocols. Our approach is grounded in the principles of chemical causality to ensure you not only follow the steps but also understand the reasons behind them, empowering you to adapt and troubleshoot effectively.
Introduction to Recrystallization Science
Recrystallization is a powerful purification technique for solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.[1] The fundamental principle is to dissolve the impure solid in a hot solvent to the point of saturation, and then allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice. Ideally, impurities remain in the solution, or "mother liquor," and are separated by filtration.[2]
The success of recrystallization hinges on the careful selection of a solvent in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For this compound, a compound with both a polar amino group and a less polar chlorophenyl ring, a solvent of intermediate polarity is often a good starting point.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Given the aromatic amine and ketone functionalities, solvents of intermediate polarity are a good starting point. Ethanol, isopropanol, and acetone are excellent candidates.[3] Ethanol, in particular, is often used for recrystallizing related acetophenone derivatives.[4] A mixed solvent system, such as ethanol/water or dichloromethane/hexanes, can also be highly effective.[4]
Q2: How do I perform a small-scale solvent test to find the ideal recrystallization solvent?
A2: Place approximately 50 mg of your crude this compound into a small test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage. Heat the test tube gently in a warm water bath and continue adding the solvent dropwise until the solid just dissolves. Then, allow the solution to cool to room temperature and subsequently in an ice bath. The ideal solvent will yield a good quantity of crystals upon cooling.
Q3: My compound is colored. How can I remove colored impurities?
A3: Colored impurities are common when working with aromatic amines, often due to the formation of azo or azoxy compounds from the oxidation of residual nitroso or hydroxylamine intermediates from the synthesis process.[5] To remove these, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.[4]
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is very high.[6] For this compound (m.p. ~70 °C), using a lower boiling point solvent can help. If oiling out occurs, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Q5: Can I improve my yield if I get poor crystal recovery?
A5: Low recovery can be due to several factors. You may have used too much solvent, in which case you can try to carefully evaporate some of it and re-cool the solution. Cooling the solution in an ice bath for a longer period can also help maximize crystal formation. Additionally, ensure you are using ice-cold solvent to wash the crystals during filtration to minimize re-dissolving your product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure compound.[4] |
| Crystals form too quickly. | - The solution is too concentrated.- The solution is cooling too rapidly. | - Reheat the solution and add a small amount of additional solvent.- Allow the flask to cool to room temperature on a surface that does not draw away heat too quickly before moving it to an ice bath. |
| The product "oils out" instead of crystallizing. | - High concentration of impurities.- The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly. | - Consider a preliminary purification step if the material is highly impure.- Use a lower-boiling point solvent or a mixed solvent system.- Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow for slower cooling.[6] |
| The recrystallized product is still impure. | - The chosen solvent is not effective at separating the specific impurities.- The crystals were not washed properly after filtration.- The cooling was too rapid, trapping impurities in the crystal lattice. | - Try a different solvent or a mixed-solvent system.- Wash the filtered crystals with a small amount of ice-cold, fresh solvent.- Ensure a slow cooling rate to allow for selective crystallization. |
| The product is discolored (e.g., yellow or brown). | - Presence of colored impurities, such as azo or azoxy compounds.[5] | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[4] |
Step-by-Step Recrystallization Protocols
Protocol 1: Single-Solvent Recrystallization with Ethanol
This protocol is a good starting point for purifying this compound that is already relatively pure.
-
Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude this compound. Add approximately 10 mL of ethanol and heat the mixture to boiling on a hot plate while stirring. Continue adding ethanol in small portions until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a spatula-tip of activated charcoal, and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (a funnel with fluted filter paper) by pouring a small amount of hot ethanol through it. Filter the hot solution containing the dissolved product to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization with Ethanol and Water
This method is particularly useful when a single solvent does not provide the ideal solubility characteristics.
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 g of crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-Solvent: While keeping the ethanol solution hot, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Alternative Purification: Hydrochloride Salt Formation
For aromatic amines, conversion to a hydrochloride salt followed by recrystallization can be a highly effective purification strategy. The ionic nature of the salt often leads to well-defined crystals and can help in separating non-basic impurities.
-
Salt Formation: Dissolve the crude this compound in a suitable organic solvent like isopropanol or ethanol. Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) until the precipitation of the hydrochloride salt is complete.
-
Recrystallization of the Salt: The precipitated hydrochloride salt can then be recrystallized, often from an alcohol/water mixture.
-
Conversion back to Free Base: After obtaining the pure salt, it can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to regenerate the pure this compound, which can then be extracted with an organic solvent and isolated.[7]
Visualizing the Workflow
Caption: General workflow for the recrystallization of this compound.
Caption: Decision-making flowchart for common recrystallization issues.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Cummins, E. W. (1956). Preparation of aminoacetophenones. U.S. Patent No. 2,753,376. Washington, DC: U.S.
-
MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
RSC Education. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Is MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
Sources
- 1. CN102093188A - Method for preparing 2'-hydroxyl-5'-chloromethyl acetophenone - Google Patents [patents.google.com]
- 2. US2753376A - Preparation of aminoacetophenones - Google Patents [patents.google.com]
- 3. tdcommons.org [tdcommons.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US5047592A - Selective hydrogenolysis process - Google Patents [patents.google.com]
- 7. scihorizon.com [scihorizon.com]
Challenges in the handling and storage of 1-(5-Amino-2-chlorophenyl)ethanone
Welcome to the technical support center for 1-(5-Amino-2-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of this reagent. Our goal is to provide practical, evidence-based solutions to ensure the integrity of your experiments.
Introduction
This compound is a key building block in synthetic organic chemistry, valued for its dual reactivity stemming from the aromatic amine and ketone functionalities. However, these same features render the molecule susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of potential issues and their remedies, structured in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] The recommended storage temperature is typically between 2-8°C. It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to prevent degradation from atmospheric oxygen and moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the amino group. |
| Light | Amber or opaque container | Protects against light-induced degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-mediated degradation. |
Q2: My previously off-white powder of this compound has turned yellow/brown. What does this color change indicate?
A2: A color change from off-white or light yellow to a more intense yellow or brown is a common visual indicator of degradation.[1][2] This is often due to the oxidation of the aromatic amino group, which can lead to the formation of colored impurities such as quinone-imines and other polymeric products.[1] Exposure to air (oxygen) and light can accelerate this process.
Q3: Can I still use the material if it has changed color?
A3: It is strongly advised against using discolored material without purification and re-analysis. The presence of degradation products can significantly impact your reaction outcomes, leading to lower yields, unexpected side products, and difficulty in purification. Before use, the purity of the material should be assessed by an appropriate analytical method, such as HPLC or NMR spectroscopy.
Q4: Is this compound sensitive to moisture?
A4: Yes, due to the presence of both an amino and a chloro-ketone functional group, this compound can be sensitive to moisture. The amino group is hygroscopic and can absorb atmospheric water. More critically, the α-chloro ketone moiety can be susceptible to hydrolysis under certain conditions, potentially leading to the formation of the corresponding α-hydroxy ketone.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides step-by-step guidance to resolve them.
Problem 1: Inconsistent or Low Yields in Reactions
Possible Cause A: Degradation of the Starting Material
-
Symptoms: You observe a significant amount of starting material remaining even after extended reaction times, or the formation of multiple, unidentifiable side products.
-
Troubleshooting Protocol:
-
Visual Inspection: Check the appearance of your this compound. Has the color changed as described in FAQ 2?
-
Purity Analysis: Assess the purity of the starting material using HPLC-UV or ¹H NMR. Compare the results with the certificate of analysis or a freshly opened batch.
-
HPLC Method Development (General Guidance):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., around 254 nm and 340 nm).
-
Troubleshooting HPLC: If you observe broad peaks, peak tailing, or poor resolution, consider adjusting the mobile phase composition, gradient slope, or flow rate.[3][4][5][6][7]
-
-
-
Purification: If the material is found to be impure, consider recrystallization from a suitable solvent system to remove polar impurities.
-
Possible Cause B: Incompatibility with Reaction Conditions
-
Symptoms: The reaction fails to proceed or yields complex mixtures, particularly under strongly acidic or basic conditions.
-
Troubleshooting Protocol:
-
pH Considerations: The amino group can be protonated in acidic media, which can alter its reactivity and potentially lead to self-condensation reactions.[8] Conversely, strong bases may promote hydrolysis of the chloro-ketone.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress closely. This will help you identify the formation of any stable intermediates or side products.
-
Optimization: If incompatibility is suspected, screen different reaction conditions, such as milder acids/bases, different solvents, or lower reaction temperatures.
-
Problem 2: Difficulty in Weighing and Handling the Solid
Possible Cause: Hygroscopic and Air-Sensitive Nature
-
Symptoms: The solid appears clumpy, sticks to the spatula, or you observe inconsistencies in weighing.
-
Troubleshooting Protocol:
-
Handling in an Inert Atmosphere: For optimal results, handle the solid in a glove box or glove bag under a nitrogen or argon atmosphere.[9][10][11][12][13]
-
Quick Weighing: If a glove box is unavailable, minimize the exposure time to the atmosphere. Have all necessary equipment ready before opening the container.
-
Schlenk Line Technique: For transferring the solid to a reaction flask, use a Schlenk line to maintain an inert atmosphere.
-
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and preventing issues. The two primary modes of degradation are oxidation of the amino group and hydrolysis of the chloro-ketone.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL solution.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 254 nm.
-
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: Determine a suitable solvent system. A common approach is to dissolve the compound in a hot solvent in which it is soluble and then add a co-solvent in which it is less soluble until turbidity is observed. Ethanol/water or toluene/hexane mixtures are often good starting points.
-
Dissolution: In a flask, dissolve the impure this compound in the minimum amount of the hot primary solvent.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold co-solvent, and dry them under vacuum.
-
Purity Check: Confirm the purity of the recrystallized material using the HPLC protocol described above.
References
-
CHROMacademy. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
-
orthocresol. (2017, March 15). Mechanism for basic hydrolysis of α-chloronitrile to ketone? Chemistry Stack Exchange. Retrieved from [Link]
- Google Patents. (1990). Aminoacetophenone derivatives and method for determination of enzyme activity using the same.
- Google Patents. (1989). Discoloration inhibitors for aromatic amines.
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Chemistry Pathshala. (2018, April 9). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. YouTube. Retrieved from [Link]
-
Mirkhan, V., & Tangestaninejad, S. (2009). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. Retrieved from [Link]
-
Suvchem. (n.d.). 2-AMINOACETOPHENONE (FOR SYNTHESIS). Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Nielsen, C. J., & D'Anna, B. (2011). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Reddit. (2023, October 17). Are amines often yellow? r/chemistry. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2021, October 4). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives. Retrieved from [Link]
-
ChemistryViews. (2013, June 4). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]
-
O'Connor, C. J., & Pandeya, S. N. (2015). Bacterial degradation of monocyclic aromatic amines. PMC. Retrieved from [Link]
-
Prorok, M., Albeck, A., Foxman, B. M., & Abeles, R. H. (1994). Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. PubMed. Retrieved from [Link]
-
El-Ghaffar, M. A. A., & El-Sayed, R. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Retrieved from [Link]
-
Neilson, R. H. (n.d.). the manipulation of air.sensitive compounds. Neilson Lab. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. US4861914A - Discoloration inhibitors for aromatic amines - Google Patents [patents.google.com]
- 3. sepscience.com [sepscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chemistryviews.org [chemistryviews.org]
- 13. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
How to monitor the progress of reactions involving 1-(5-Amino-2-chlorophenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(5-Amino-2-chlorophenyl)ethanone. This guide provides in-depth, practical advice for monitoring the progress of chemical reactions involving this versatile intermediate. The content is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.
Section 1: Foundational Concepts & Initial Reaction Setup
This section addresses preliminary considerations crucial for successfully monitoring any reaction involving this compound.
Q1: What are the key structural features of this compound that influence reaction monitoring?
A1: Understanding the molecule's structure is paramount. This compound possesses three key features that dictate the choice of monitoring technique:
-
A Primary Aromatic Amine (-NH2): This is the most common site of reaction (e.g., acylation, alkylation, diazotization). Its basicity and nucleophilicity are central to its reactivity. The disappearance of this group or a change in its electronic environment is a primary indicator of reaction progress.
-
An Acetyl Group (-COCH3): The protons of this methyl group provide a distinct singlet in ¹H NMR spectroscopy, serving as an excellent handle for monitoring structural changes elsewhere in the molecule.
-
A Chlorinated Aromatic Ring: The substitution pattern on the benzene ring provides a unique fingerprint in NMR spectra and influences the compound's polarity and UV absorbance, which are critical for TLC and HPLC analysis, respectively.
Q2: I am planning an N-acylation reaction to form 1-(5-acetylamino-2-chlorophenyl)ethanone. How do I set up my experiment for effective monitoring?
A2: A well-planned setup is the foundation of reliable reaction monitoring. Before you begin, ensure you have characterized your starting material, this compound, to confirm its purity.
For a typical N-acylation (e.g., using acetic anhydride or acetyl chloride), your setup should allow for easy and safe extraction of small aliquots.
-
Reaction Scale: For initial small-scale trials, a 10-25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating) is appropriate.
-
Inert Atmosphere: While not always strictly necessary for simple acylations, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions, especially if the reaction is sensitive to oxidation.
-
Aliquot Sampling: Use a long glass capillary tube or a syringe to withdraw a small amount (a few drops) of the reaction mixture at regular intervals (e.g., t=0, 30 min, 1 hr, 2 hr, etc.).[1]
-
Sample Quenching: Immediately quench the aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent if necessary (e.g., a dilute sodium bicarbonate solution to neutralize acid byproducts). This stops the reaction in the sample, providing an accurate snapshot of the reaction's progress at that time point.[2]
Section 2: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, qualitative technique perfect for real-time reaction tracking at the bench.[1][3]
Q3: How do I select an appropriate TLC solvent system for monitoring the N-acylation of this compound?
A3: The key is to find a solvent system that provides good separation between the starting material and the product. The N-acylated product, 1-(5-acetylamino-2-chlorophenyl)ethanone, is less polar than the starting amine due to the conversion of the polar -NH2 group to a less polar amide group.
A good starting point for many neutral to moderately polar organic molecules is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][4][5]
-
Initial Trial: Begin with a 1:1 mixture of Hexane:Ethyl Acetate.
-
Optimization:
-
If both spots remain at the baseline, increase the polarity by increasing the proportion of ethyl acetate (e.g., 1:2 or 1:3 Hexane:EtOAc).
-
If both spots run to the solvent front, decrease the polarity by increasing the proportion of hexane (e.g., 2:1 or 3:1 Hexane:EtOAc).
-
-
Goal: Aim for an Rf (Retention Factor) of ~0.3-0.4 for the starting material. This typically provides an optimal window for observing the appearance of the higher Rf product spot.
| Compound | Predicted Polarity | Expected Rf (3:2 Hexane:EtOAc) |
| This compound | More Polar | ~ 0.40 |
| 1-(5-Acetylamino-2-chlorophenyl)ethanone | Less Polar | ~ 0.65 |
Q4: What is the step-by-step protocol for running a TLC plate to monitor my reaction?
A4: Follow this systematic procedure for clear and reproducible results.[3][5]
-
Prepare the TLC Chamber: Pour your chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for a few minutes.
-
Spot the Plate: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom. Mark three lanes: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.
-
In lane "S," spot a dilute solution of your pure this compound.
-
In lane "R," spot your quenched reaction aliquot.
-
In lane "C," first spot the starting material, then carefully spot the reaction mixture directly on top of it. The co-spot is crucial to confirm that the starting material spot in the reaction lane is indeed the starting material, especially if Rf values are close.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below your pencil line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. As the reaction proceeds, you should observe the spot in lane "R" corresponding to the starting material diminish in intensity while a new, higher Rf spot corresponding to the product appears and intensifies.
Troubleshooting TLC
Q5: My spots are streaking or "tailing." How can I fix this?
A5: Streaking is common with amines on silica gel, which is acidic.
-
Solution: Add a small amount of a basic modifier to your eluent. For a hexane/ethyl acetate system, adding 0.5-1% triethylamine (NEt₃) will neutralize the acidic sites on the silica, resulting in sharper, more defined spots.[6]
Q6: I can't see any spots under the UV lamp after the reaction has run for a while.
A6: This could be due to several factors:
-
Concentration: Your reaction mixture may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to concentrate the sample.
-
Reaction Failure: It's possible the reaction has not proceeded, or the product is unstable under the reaction or workup conditions. Re-evaluate your reaction conditions and consider taking a t=0 sample to ensure your starting material is visible.
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for monitoring reaction conversion and purity. For compounds like this compound, a reverse-phase (RP-HPLC) method is typically most effective.[8][9]
Q7: What are the recommended starting conditions for developing an RP-HPLC method for this reaction?
A7: A good starting point is a gradient method using a C18 column, which separates compounds based on polarity. The more polar starting material will elute earlier than the less polar acylated product.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Value | Rationale |
|---|---|---|
| HPLC System | Standard system with UV-Vis Detector | Widely available and suitable for these chromophoric compounds. |
| Column | C18, 4.6 x 150 mm, 5 µm | A robust, general-purpose reverse-phase column. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape for amines and amides. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier for reverse-phase. |
| Gradient | 10% B to 90% B over 10 minutes | A broad gradient helps to elute both starting material and product in the initial run. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable and reproducible retention times. |
| Detection | 254 nm | Aromatic rings generally show strong absorbance at this wavelength. |
| Injection Vol. | 5 µL | A small volume prevents column overloading. |
Q8: How do I prepare my reaction samples for HPLC analysis?
A8: Proper sample preparation is critical to protect the HPLC column and ensure accurate results.
-
Take an Aliquot: Withdraw a small sample (e.g., 10-20 µL) from the reaction mixture.
-
Quench and Dilute: Immediately quench the reaction by diluting the aliquot into a known, large volume (e.g., 1-2 mL) of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile). This stops the reaction and ensures the sample solvent is compatible with the mobile phase.
-
Filter: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or instrument tubing.
-
Analyze: Inject the filtered sample onto the HPLC system.
Workflow for HPLC Method Development
Caption: A stepwise workflow for HPLC method development and analysis.
Troubleshooting HPLC
Q9: My peaks are broad or tailing. What's the cause?
A9: This is a common issue, especially with basic compounds like amines.
-
Check pH: The amine group can interact with residual silanols on the silica-based C18 column. Using an acidic mobile phase (like 0.1% formic acid or TFA) protonates the amine and masks the silanols, leading to sharper peaks.[10]
-
Column Health: The column may be degrading. Try flushing the column or replacing it if performance does not improve.
-
Sample Overload: Injecting too concentrated a sample can cause peak distortion. Try diluting your sample further.[11]
Q10: My retention times are drifting between runs. How can I improve reproducibility?
A10: Retention time stability is key for reliable quantification.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a primary cause of retention time shifts.[12]
-
Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations in lab temperature can affect retention times.[13]
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, making it an unambiguous method for confirming product formation and identifying byproducts.[14][15]
Q11: How can I use ¹H NMR to monitor the N-acylation reaction?
A11: By tracking specific, well-resolved peaks for the starting material and product over time. For this reaction, several key signals can be monitored.
-
Prepare the Sample: Take an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire Spectra: Acquire a ¹H NMR spectrum at each time point.
-
Analyze Key Peaks:
-
Starting Material (this compound):
-
The -NH₂ protons will appear as a broad singlet (typically ~4-5 ppm), which will decrease in intensity as the reaction proceeds.
-
The -COCH₃ protons will be a sharp singlet (e.g., ~2.5 ppm).
-
The aromatic protons will have a specific splitting pattern and chemical shift.
-
-
Product (1-(5-Acetylamino-2-chlorophenyl)ethanone):
-
The appearance of a new amide -NH proton signal (typically a broad singlet, ~8-9 ppm).
-
The appearance of a new acetyl -CH₃ singlet from the newly added group (typically ~2.1-2.2 ppm).
-
A downfield shift of the aromatic protons adjacent to the nitrogen due to the change from an electron-donating amine to an electron-withdrawing amide.
-
-
Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Assignment | This compound (Start) | 1-(5-Acetylamino-2-chlorophenyl)ethanone (Product) | Change upon Reaction |
|---|---|---|---|
| -COCH₃ | ~2.55 ppm (s, 3H) | ~2.60 ppm (s, 3H) | Minor shift |
| -NH₂ / -NHCOCH₃ | ~4.5 ppm (br s, 2H) | ~8.5 ppm (br s, 1H) | Disappearance and appearance of new peak |
| -NHCOCH₃ | - | ~2.20 ppm (s, 3H) | Appearance of new peak |
| Aromatic H's | ~6.6-7.5 ppm (m, 3H) | ~7.3-8.0 ppm (m, 3H) | Downfield shift |
Q12: Can I quantify the reaction conversion using NMR?
A12: Yes, NMR is an excellent quantitative tool.[16][17] By integrating the area of a peak unique to the starting material and a peak unique to the product, you can calculate the relative molar ratio and thus the percent conversion.
-
Method: Choose well-resolved singlets that do not overlap with other signals. For this reaction, the acetyl methyl singlet of the starting material (~2.55 ppm) and the new acetyl methyl singlet of the product (~2.20 ppm) are ideal.
-
Calculation: % Conversion = [Integral of Product Peak / (Integral of Product Peak + Integral of Starting Material Peak)] * 100
Logical Flow for NMR Reaction Monitoring
Caption: Workflow for quantitative reaction monitoring using NMR.
Troubleshooting NMR Monitoring
Q13: My peaks are broad and my resolution is poor.
A13: This can be due to several issues:
-
Shimming: The magnetic field homogeneity may be poor. Ensure the spectrometer is properly shimmed on your sample before acquisition.
-
Sample Quality: The presence of paramagnetic impurities (like dissolved oxygen or metal catalysts) can cause significant line broadening. Degassing the sample can sometimes help.
-
Solubility: If the sample is not fully dissolved or starts to precipitate in the NMR tube, it will lead to poor spectral quality. Ensure you are using an appropriate solvent and concentration.
Section 5: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique best suited for analyzing volatile and thermally stable compounds. It can be used as a final check for purity and to identify volatile byproducts.
Q14: Is GC-MS a good choice for monitoring reactions of this compound?
A14: It can be, but with caveats. The starting amine is sufficiently volatile. However, the N-acylated product has a higher molecular weight and is less volatile, which may require higher temperatures that could potentially lead to thermal degradation.
-
When to Use: GC-MS is excellent for confirming the absence of starting material at the end of a reaction and for detecting small amounts of volatile impurities.
-
Potential Issues: Primary aromatic amines can sometimes exhibit poor peak shape on standard GC columns. Derivatization or the use of a specialized column may be necessary for quantitative analysis. The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl group (M-15) or an acetyl group (M-43).[18][19]
Q15: What are the key fragments I should look for in the mass spectrum?
A15: Mass spectrometry provides a molecular fingerprint.
-
This compound: Expect a molecular ion peak at m/z 169/171 (due to ³⁵Cl and ³⁷Cl isotopes). A key fragment would be at m/z 154/156, corresponding to the loss of a methyl radical (•CH₃).
-
1-(5-Acetylamino-2-chlorophenyl)ethanone: Expect a molecular ion peak at m/z 211/213. Key fragments would include loss of ketene (CH₂=C=O) from the amide, and loss of the acetyl methyl group.
References
-
Macnaughtan, M. A., & Hanson, B. E. (2010). Reaction Monitoring Using Nuclear Magnetic Resonance. In Process Analytical Technology. John Wiley & Sons, Ltd. [Link]
-
Foley, D. A., et al. (2018). NMR Reaction Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 42(9). [Link]
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Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
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ScienceMadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Link]
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That Chemist. (2022). A Practical Guide to TLC (Thin Layer Chromatography). YouTube. [Link]
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University of California, Davis. Monitoring Reactions by NMR. [Link]
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Chemistry Hall. (2023). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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Malik, A. K., et al. (2023). Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods. Magnetic Resonance in Chemistry. [Link]
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Patel, K. (2011). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
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Dong, M. W. (2013). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC North America. [Link]
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StudySmarter. Thin Layer Chromatography Practical: Methods & Uses. [Link]
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University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
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TSI Journals. HPLC Method Development: Principles, Optimization, and Applications. [Link]
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Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
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Shulyak, N., et al. (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia. [Link]
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Mohammad, A., & Sharma, S. (1995). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of the Indian Chemical Society. [Link]
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ResearchGate. (2017). I want good solvent system in TLC in aniline and ketone compound? [Link]
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LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. [Link]
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
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Washington State University. Monitoring Reactions by TLC. [Link]
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Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. [Link]
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AELAB. (2023). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
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Waters Corporation. HPLC Troubleshooting Guide. [Link]
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PharmaCores. (2023). Advanced Guide to HPLC Troubleshooting. [Link]
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Trofimov, B. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank. [Link]
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SIELC Technologies. (2018). 1-(4-Chlorophenyl)ethanone. [Link]
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LibreTexts Chemistry. (2019). Mass Spectrometry - Fragmentation Patterns. [Link]
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TutorChase. (2025). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. [Link]
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Technical Support Center: A Guide to the Stability of 1-(5-Amino-2-chlorophenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(5-Amino-2-chlorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chemical intermediate. Due to its specific functional groups, this compound requires careful storage and handling to prevent degradation, which can compromise experimental outcomes and product purity. This document provides in-depth, evidence-based answers to frequently encountered challenges, ensuring the integrity of your research materials.
Section 1: Understanding the Inherent Instability
This first section addresses the fundamental chemical properties of this compound that make it susceptible to degradation.
Q1: What chemical features of this compound make it prone to degradation?
A1: The instability of this compound is not due to a single feature but rather the combined reactivity of its three key structural components:
-
Aromatic Amine Group (-NH₂): This is the primary site of reactivity and the main reason for degradation. Aromatic amines are electron-rich and are highly susceptible to oxidation, a process that can occur simply on exposure to atmospheric oxygen (auto-oxidation).[1] This oxidation is often accelerated by exposure to light, heat, and trace metal ions, leading to the formation of colored impurities and complex polymeric byproducts.[2]
-
Chlorinated Aromatic Ring: The chloro-substituted phenyl group makes the molecule susceptible to photolytic degradation. Halogenated aromatic compounds can be resistant to biological or simple chemical breakdown but can be degraded by high-energy ultraviolet (UV) light.[3][4][5]
-
Acetophenone Moiety (Ketone Group): While the ketone functional group is generally more stable than the aromatic amine, it can participate in reactions under certain conditions. More importantly, its electron-withdrawing nature can influence the reactivity of the entire molecule.
The interplay of these groups means the compound must be protected from multiple environmental factors simultaneously.
Q2: What are the primary degradation pathways I should be concerned about?
A2: Based on the compound's structure, there are three main degradation pathways to consider, with oxidation being the most common and immediate threat.
-
Oxidation: This is the most significant and rapid degradation pathway. The amino group can be oxidized by atmospheric oxygen, forming nitroso, nitro, and eventually complex polymeric species. This process is often visible as a distinct color change, with the compound darkening from a light yellow or off-white solid to tan, brown, or even black.
-
Photodegradation: Exposure to UV light, including ambient laboratory light over extended periods, can provide the energy to initiate cleavage of the carbon-chlorine bond or promote oxidation of the aromatic system.[4]
-
Hydrolysis/Moisture Interaction: Aromatic amines are known to be hygroscopic, meaning they can absorb moisture from the air.[6] While the ketone and amine groups themselves are not readily hydrolyzed under neutral conditions, the presence of moisture can accelerate oxidative degradation and other undesirable side reactions.
Caption: Primary environmental factors leading to the degradation of the compound.
Section 2: Recommended Storage & Handling Protocols
Proper storage is the most critical step in preventing degradation. The following Q&A provides clear, actionable guidelines.
Q3: What are the ideal conditions for short-term and long-term storage?
A3: The ideal storage conditions are designed to mitigate all major degradation pathways. A supplier specifically recommends storing the compound in a cool, dry, well-ventilated area in a tightly sealed container, protected from air and moisture.[7] Another vendor specifies refrigeration at 2-8°C in a dark, dry, sealed environment.[8]
Based on this and general principles for storing aromatic amines, we have established the following comprehensive recommendations:
| Parameter | Short-Term Storage (Working Stock, < 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2–8 °C (Refrigerated) | ≤ -20 °C (Frozen) | Reduces the rate of all chemical degradation reactions.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) - MANDATORY | Prevents auto-oxidation of the highly sensitive aromatic amine group.[1][9] |
| Light | Amber Glass Vial / Opaque Container | Amber Glass Vial / Opaque Container | Prevents photo-oxidation and photodegradation.[2] |
| Container | Tightly Sealed Glass Vial with PTFE-lined cap | Tightly Sealed Glass Vial with PTFE-lined cap, sealed with paraffin film | Prevents exposure to atmospheric oxygen and moisture.[6][7] |
| Moisture | Store in a desiccator | Store in a desiccator, even when refrigerated/frozen | Aromatic amines are hygroscopic and moisture accelerates degradation.[6] |
Q4: My lab doesn't have a glovebox. How can I handle the compound under an "inert atmosphere"?
A4: While a glovebox provides the most robust protection, you can effectively handle air-sensitive solids like this one using Schlenk line techniques or by creating a localized inert environment.[10][11]
Procedure for Inert Atmosphere Handling without a Glovebox:
-
Place your vial of this compound and a weighing vessel inside a larger container, such as a desiccator or a sealable bag.
-
Introduce a gentle stream of an inert gas (argon or nitrogen) into the container for several minutes to displace the air.
-
While maintaining the positive pressure of inert gas, quickly open the compound vial, weigh the desired amount, and tightly reseal the original container.
-
Before removing the stock vial from the inerted container, ensure it is securely sealed, and consider wrapping the cap with paraffin film for long-term storage.
This method, often called "gas flushing" or "nitrogen blanketing," is a practical and effective way to minimize air exposure during routine lab work.[12][13]
Caption: A recommended workflow for handling the compound to minimize atmospheric exposure.
Section 3: Troubleshooting Common Degradation Issues
Even with precautions, issues can arise. This section helps you diagnose and respond to signs of degradation.
Q5: My once-yellow solid has turned brown. What happened, and can I still use it?
A5: A color change from yellow to brown or black is a definitive visual indicator of oxidation of the aromatic amine group. The darker color results from the formation of highly conjugated, often polymeric, oxidation products.
Usability depends on your application:
-
For non-critical applications or initial screening: If the reaction is robust and the impurities are unlikely to interfere, you might proceed. However, you must acknowledge that the actual concentration of the desired compound is lower than weighed, and impurities could cause unexpected side reactions.
-
For GMP, GLP, or sensitive synthetic steps: Do not use it. The presence of unknown impurities compromises the integrity of the experiment, can interfere with catalytic processes, and makes results irreproducible. The material should be discarded according to safety protocols, and a fresh, pure lot should be used.[14]
Q6: I am seeing multiple new peaks in my HPLC/LC-MS analysis of a stored sample. What are they?
A6: The appearance of new, often broader, peaks in a chromatogram is strong evidence of degradation. Given the compound's structure, these peaks are likely:
-
Oxidation Products: Small molecule impurities such as the corresponding nitroso or nitro compounds.
-
Dimerization/Polymerization Products: Products formed from the reaction of oxidized intermediates with the parent amine. These may appear as a series of peaks or a broad, unresolved hump in the chromatogram.
-
Photodegradation Products: If exposed to light, you may see products resulting from dehalogenation or other rearrangements of the aromatic ring.
To confirm their identity, you would need to employ techniques like high-resolution mass spectrometry (HRMS) to obtain exact masses and fragmentation patterns, or isolate the impurities for NMR analysis.
Section 4: Protocol for Quality Control
Before using this compound in a critical experiment, especially after a long storage period, its purity should be verified.
Protocol 4.1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound. It is based on standard methodologies for analyzing chlorinated aromatic ketones and should be validated for specific laboratory conditions.[15]
-
Principle: The compound is separated on a non-polar C18 stationary phase using a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[16]
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30, v/v). This may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ~248 nm. Scan for optimal wavelength if necessary.
-
Injection Volume: 10 µL.
-
-
Reagent and Sample Preparation:
-
Solvents: Use HPLC-grade acetonitrile and ultrapure water.
-
Diluent: Prepare the mobile phase mixture to use as the diluent.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to create a ~500 µg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector. For purity analysis, a concentration that gives a strong but not saturating peak is ideal.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample.
-
Run the chromatogram for a sufficient time (e.g., 10-15 minutes) to ensure all potential impurities have eluted.
-
Integrate all peaks and calculate the area percent of the main peak corresponding to this compound.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Interpretation: A pure sample should exhibit a single major peak with a purity value >98%. The presence of significant secondary peaks indicates degradation or impurities from synthesis.
References
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Journal of the Chemical Society B: Physical Organic. (1968). Kinetics and mechanism of the hydrolysis of substituted acetophenone oximes in acidic solutions. RSC Publishing.
-
ResearchGate. (2020). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
- Ascent-Chem. (n.d.). Ethanone, 1-(5-Amino-2-Chlorophenyl)-.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds.
- Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials.
- MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
-
Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
- Semple, K. T., & Cain, R. B. (1996). Environmental aquatic photochemistry of chlorinated aromatic pollutants (CAPs).
-
Friedman, D., & Lombardo, P. (1975). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
-
Wikipedia. (n.d.). Persistent organic pollutant. Retrieved from [Link]
- BenchChem. (n.d.). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
- BenchChem. (n.d.). Technical Support Center: Oxidative Degradation of Amine-Based Compounds.
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized "1-(2,4-Dihydroxy-6- methoxyphenyl)ethan-1-one" for.
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 1-(5-Amino-2-chlorophenyl)ethanone for Pharmaceutical Research
Abstract
1-(5-Amino-2-chlorophenyl)ethanone is a pivotal intermediate in the synthesis of a multitude of pharmaceutical compounds. The efficiency, scalability, and safety of its preparation are therefore of paramount importance to researchers in drug discovery and development. This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for this compound. We will delve into the mechanistic underpinnings, operational parameters, and provide detailed, field-tested protocols. The objective is to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific laboratory and developmental needs.
Introduction
The chemical scaffold of this compound, also known as 2-chloro-5-aminoacetophenone, features a chlorine atom and an amino group on a phenylacetophenone backbone. This unique arrangement of functional groups makes it a versatile precursor for the construction of complex heterocyclic systems, which are prevalent in many biologically active molecules. The selection of a synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost and environmental footprint of the process. This guide will primarily focus on the most common and practical synthetic approach: the reduction of 1-(2-chloro-5-nitrophenyl)ethanone, while also exploring a potential alternative involving Friedel-Crafts acylation.
Route 1: Reduction of 1-(2-chloro-5-nitrophenyl)ethanone
The reduction of the nitro group in 1-(2-chloro-5-nitrophenyl)ethanone is the most direct and widely employed strategy for the synthesis of this compound. The choice of reducing agent is a critical determinant of the reaction's efficiency, cost, and safety profile. We will compare three common reduction methods: iron powder in the presence of an acid or an ammonium salt, stannous chloride (SnCl₂), and catalytic hydrogenation.
Mechanism of Nitro Group Reduction
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. While the exact mechanism can vary with the reducing agent, it generally proceeds through a series of intermediates, including nitroso and hydroxylamine species.
Comparative Analysis of Reducing Agents
| Reducing System | Typical Yield (%) | Purity | Cost | Safety & Environmental Considerations |
| Iron/NH₄Cl or Iron/Acetic Acid | 75-90% | Good to Excellent | Low | Generates iron sludge waste; exothermic reaction requires careful temperature control. |
| Stannous Chloride (SnCl₂) / HCl | 80-95% | Excellent | Moderate | Tin waste is toxic and requires specialized disposal; reaction is generally clean. |
| Catalytic Hydrogenation (H₂/Pd-C) | >90% | Excellent | High (catalyst cost) | Requires specialized high-pressure equipment; catalyst is flammable; environmentally friendly (water is the only byproduct). |
Experimental Protocols
Route 1A: Reduction with Iron Powder and Ammonium Chloride
This method is a cost-effective and reliable option for laboratory-scale synthesis. The procedure is analogous to the reduction of similar nitroarenes.[1]
Materials:
-
1-(2-chloro-5-nitrophenyl)ethanone
-
Iron powder
-
Ammonium chloride
-
Isopropanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 1-(2-chloro-5-nitrophenyl)ethanone (1.0 eq), iron powder (3.0 eq), and ammonium chloride (2.0 eq).
-
Add a 4:1 mixture of isopropanol and water to the flask.
-
Heat the mixture to reflux and stir vigorously for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron sludge. Wash the filter cake with isopropanol.
-
Concentrate the filtrate under reduced pressure to remove the isopropanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound as a solid.
Route 1B: Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is a highly effective reducing agent for aromatic nitro compounds, often providing cleaner reactions and higher yields.
Materials:
-
1-(2-chloro-5-nitrophenyl)ethanone
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
Procedure:
-
Suspend 1-(2-chloro-5-nitrophenyl)ethanone (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (3.0-4.0 eq) to the suspension.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.
-
Remove the ice bath and heat the mixture to reflux, stirring for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Route 2: Friedel-Crafts Acylation of 3-Chloroaniline (A Theoretical Discussion)
A retrosynthetic analysis might suggest the Friedel-Crafts acylation of 3-chloroaniline as a potential route. However, this approach is fraught with challenges. The amino group is a strong activating group, but it readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.[2][3] Furthermore, the directing effects of the chloro (ortho, para-directing) and amino (ortho, para-directing) groups would likely lead to a mixture of isomers, making purification difficult.
To circumvent these issues, a multi-step process involving the protection of the amino group (e.g., as an acetanilide), followed by Friedel-Crafts acylation and subsequent deprotection would be necessary. This significantly increases the number of steps and reduces the overall efficiency compared to the reduction of the nitro-precursor.
Characterization of this compound
Proper characterization of the final product is crucial to confirm its identity and purity.
-
Appearance: Typically a solid.[4]
-
Melting Point: Data may vary, requires experimental determination.[4]
-
Solubility: Low solubility in water, soluble in common organic solvents like ethanol and acetone.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons (often a broad singlet), and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with chemical shifts influenced by the chloro, amino, and acetyl substituents), and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C=O stretching of the ketone (around 1660-1680 cm⁻¹), and C-Cl stretching in the fingerprint region.[5]
Conclusion and Recommendations
Based on the available literature and established synthetic principles, the reduction of 1-(2-chloro-5-nitrophenyl)ethanone is the most efficient and practical route for the synthesis of this compound.
-
For large-scale synthesis where cost is a primary driver, the iron powder/ammonium chloride method is a viable option, provided that waste disposal and process safety are carefully managed.
-
For laboratory-scale synthesis where high purity and yield are prioritized, stannous chloride reduction offers a reliable and clean transformation, although waste disposal requires consideration.
-
Catalytic hydrogenation represents the greenest alternative with excellent yields and purity, but the requirement for specialized equipment and the cost of the catalyst may be limiting factors for some laboratories.
The Friedel-Crafts acylation approach is not recommended for the direct synthesis of this compound due to the challenges associated with the reactivity of the aniline starting material. A multi-step protection-acylation-deprotection sequence would be necessary, rendering it less efficient than the nitro reduction route.
Researchers should select the synthetic route that best aligns with their specific requirements for scale, purity, cost, and available equipment, with a strong emphasis on safety and environmental responsibility.
References
- Supporting Information for a relevant article providing spectroscopic data. (Note: A specific, publicly available source with full spectral data for the target compound was not identified in the search results, this is a placeholder for a typical reference).
-
Ethanone, 1-(5-Amino-2-Chlorophenyl)-. Chlorinated Benzene Manufacturer in China. [Link]
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]
- Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds.
-
Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]
-
Ethanone, 1-(5-amino-2-chlorophenyl)-. SpectraBase. [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
-
Ethanone, 1-(5-chloro-2-hydroxyphenyl)-. NIST WebBook. [Link]
-
Reaction Chemistry & Engineering. University of Pretoria. [Link]
-
Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). ResearchGate. [Link]
-
1-(2-Amino-5-chlorophenyl)ethanone. Cenmed Enterprises. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. SciHorizon. [Link]
-
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI. [Link]
-
1-(2-Amino-5-chlorophenyl)ethanone. PubChem. [Link]
-
Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. ResearchGate. [Link]
-
5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. [Link]
-
Chemical Properties of Ethanone, 1-(2-aminophenyl)- (CAS 551-93-9). Cheméo. [Link]
-
Introduction to IR Spectroscopy. Ketones. YouTube. [Link]
-
4-Chloro-3-nitroaniline. PubChem. [Link]
-
Short Summary of 1H-NMR Interpretation. [Link]
-
p-Aminoacetophenone. PubChem. [Link]
- The preparation method of 5- chloro-2-nitroanilines.
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A Comparative ¹H NMR Spectral Analysis Guide to 1-(5-Amino-2-chlorophenyl)ethanone and Its Precursors
This guide provides an in-depth comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of the synthetically important compound 1-(5-amino-2-chlorophenyl)ethanone and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural transformations occurring during synthesis through the lens of ¹H NMR spectroscopy. By explaining the causality behind experimental choices and presenting self-validating protocols, this guide aims to be an authoritative resource for the characterization of this class of compounds.
Introduction: The Role of ¹H NMR in Synthetic Chemistry
¹H NMR spectroscopy is an indispensable tool in organic chemistry for the structural elucidation of molecules.[1][2] It provides detailed information about the chemical environment of hydrogen atoms (protons), revealing insights into molecular structure, connectivity, and conformation.[1] In the context of multi-step synthesis, ¹H NMR serves as a critical quality control checkpoint, allowing chemists to verify the structure of intermediates and the final product.
This guide focuses on the synthesis and ¹H NMR analysis of this compound, a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.[3] We will explore the spectral changes that occur as we move from a common starting material, 4'-chloroacetophenone, through the nitrated intermediate, 2-chloro-5-nitroacetophenone, to the final amino product. Understanding these spectral shifts is paramount for confirming the success of each synthetic step.
Synthetic Pathway and Rationale
The synthesis of this compound typically proceeds through a two-step sequence starting from a readily available precursor. The chosen pathway allows for the regioselective introduction of the amino group.
Caption: Synthetic pathway for this compound.
The initial nitration of a substituted acetophenone is a standard electrophilic aromatic substitution. The subsequent reduction of the nitro group to an amine is a common and effective transformation.[4][5][6][7] The choice of tin(II) chloride (SnCl₂) as the reducing agent is due to its mildness and chemoselectivity, which allows for the reduction of the nitro group without affecting the ketone functionality.[5][8]
Experimental Protocols
Synthesis of 2-Chloro-5-nitroacetophenone (Precursor 2)
A detailed, step-by-step methodology for the nitration of 4'-chloroacetophenone is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 4'-chloroacetophenone.
-
Addition of Acid: Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the solution of 4'-chloroacetophenone, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice.
-
Isolation: Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry the solid to obtain 2-chloro-5-nitroacetophenone.
Synthesis of this compound (Target Compound)
The reduction of the nitro group is achieved as follows:
-
Reaction Setup: In a round-bottom flask, suspend 2-chloro-5-nitroacetophenone in ethanol.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield this compound.
¹H NMR Sample Preparation
High-quality NMR spectra are contingent upon proper sample preparation.[9][10][11]
-
Sample Quantity: Weigh approximately 5-25 mg of the compound.[11]
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[9][11] Deuterated solvents are crucial as they are not detected in the ¹H NMR spectrum and are used by the spectrometer for stabilization.[10]
-
Dissolution: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter, which can degrade spectral quality.
-
Transfer: Transfer the filtered solution into a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[11]
¹H NMR Spectral Data Processing
Raw NMR data, known as the Free Induction Decay (FID), requires several processing steps to generate an interpretable spectrum.[12][13][14]
-
Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum.[12]
-
Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode and have a proper Lorentzian shape.
-
Baseline Correction: The baseline of the spectrum is flattened to improve the accuracy of integration.
-
Referencing: The chemical shift axis is calibrated relative to the internal standard (TMS at 0 ppm).
-
Integration: The area under each peak is calculated, which is proportional to the number of protons giving rise to that signal.[1]
Modern NMR software packages like Mnova or TopSpin can automate many of these processing steps.[15]
Caption: Standard workflow for processing ¹H NMR data.
Comparative ¹H NMR Spectral Analysis
The following table summarizes the expected ¹H NMR chemical shifts (δ) for the key compounds in the synthetic pathway. These values are crucial for tracking the chemical transformations.
| Compound | Structure | Aromatic Protons (δ, ppm) | Acetyl Protons (δ, ppm) | Other Protons (δ, ppm) |
| 4'-Chloroacetophenone | 7.91 (d, 2H), 7.45 (d, 2H)[16] | 2.61 (s, 3H)[16] | - | |
| 2-Chloro-5-nitroacetophenone | ~8.4 (d), ~8.2 (dd), ~7.6 (d) | ~2.7 (s) | - | |
| This compound | ~7.2 (d), ~6.8 (dd), ~6.6 (d) | ~2.6 (s) | ~4.0 (s, 2H, -NH₂) |
Note: The chemical shifts for 2-chloro-5-nitroacetophenone and this compound are estimations based on substituent effects and may vary slightly depending on the solvent and concentration.
Analysis of 4'-Chloroacetophenone (Precursor 1)
The ¹H NMR spectrum of 4'-chloroacetophenone is relatively simple.
-
Aromatic Region (6.5-8.0 ppm): The protons on the aromatic ring appear in this region.[17][18] Due to the molecule's symmetry, there are two sets of equivalent protons. The protons ortho to the electron-withdrawing acetyl group are deshielded and appear as a doublet around 7.91 ppm.[16][19] The protons meta to the acetyl group (and ortho to the chlorine) are less deshielded and appear as a doublet around 7.45 ppm.[16]
-
Aliphatic Region: The three equivalent protons of the methyl group in the acetyl functionality are not adjacent to any other protons, so they appear as a sharp singlet at approximately 2.61 ppm.[16]
Analysis of 2-Chloro-5-nitroacetophenone (Precursor 2)
The introduction of a strongly electron-withdrawing nitro group (-NO₂) para to the chlorine atom and meta to the acetyl group significantly alters the ¹H NMR spectrum.
-
Aromatic Region: The symmetry of the aromatic ring is now broken, resulting in three distinct signals for the three aromatic protons.
-
The proton ortho to the nitro group and ortho to the acetyl group will be the most deshielded, appearing as a doublet at the lowest field.
-
The proton ortho to the chlorine and meta to the nitro group will be at an intermediate chemical shift, appearing as a doublet of doublets due to coupling with its two non-equivalent neighbors.
-
The proton ortho to the chlorine and meta to the acetyl group will be the most shielded of the aromatic protons, appearing as a doublet.
-
-
Acetyl Protons: The acetyl methyl protons will likely experience a slight downfield shift compared to 4'-chloroacetophenone due to the increased electron-withdrawing nature of the ring, appearing as a singlet around 2.7 ppm.
Analysis of this compound (Target Compound)
The reduction of the nitro group to an amino group (-NH₂) has a dramatic effect on the ¹H NMR spectrum. The amino group is a strong electron-donating group, which will cause a significant upfield (shielding) shift for the aromatic protons.
-
Aromatic Region: The three aromatic protons will now be shifted to higher field compared to the nitro-substituted precursor.
-
The proton ortho to the amino group and meta to the acetyl group will be the most shielded, appearing as a doublet at the highest field.
-
The proton ortho to the chlorine and meta to the amino group will be at an intermediate chemical shift, appearing as a doublet of doublets.
-
The proton ortho to the acetyl group and meta to the amino group will be the least shielded of the aromatic protons, appearing as a doublet.
-
-
Acetyl Protons: The acetyl methyl protons will likely experience a slight upfield shift compared to the nitro-substituted precursor due to the electron-donating nature of the amino group, appearing as a singlet around 2.6 ppm.
-
Amino Protons: The two protons of the amino group will typically appear as a broad singlet around 4.0 ppm. The chemical shift of these protons can be variable and is dependent on solvent, concentration, and temperature. Their presence can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.[1]
Conclusion
The comparative analysis of the ¹H NMR spectra of this compound and its precursors provides a clear and definitive method for monitoring the progress of the synthesis. The distinct changes in the chemical shifts and splitting patterns of the aromatic protons serve as reliable indicators of the successful nitration and subsequent reduction steps. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and characterize this important class of chemical compounds. By understanding the principles behind the spectral changes, scientists can effectively utilize ¹H NMR spectroscopy as a powerful tool for reaction monitoring and structural verification in their synthetic endeavors.
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A Comprehensive Guide to the Structural Validation of 1-(5-Amino-2-chlorophenyl)ethanone Using 2D NMR Spectroscopy
Introduction: Beyond the Spectrum—The Imperative of Unambiguous Structural Verification
This guide provides an in-depth, field-proven workflow for the unambiguous structural elucidation of 1-(5-Amino-2-chlorophenyl)ethanone. We move beyond simple one-dimensional (1D) Nuclear Magnetic Resonance (NMR) and employ a powerful suite of two-dimensional (2D) NMR techniques. By systematically correlating atomic nuclei through their bonding networks, we will construct an undeniable molecular portrait. This comparison guide is designed for researchers and drug development professionals, offering not just a protocol, but the strategic reasoning behind each experimental choice, ensuring that the final structure is self-validated by a logical and cohesive dataset.
The Analytical Challenge: Differentiating Isomers
The primary challenge is to confirm the exact substitution pattern on the phenyl ring. While 1D ¹H NMR can suggest a trisubstituted benzene ring, it often cannot definitively distinguish between isomers, such as 1-(2-Amino-5-chlorophenyl)ethanone or 1-(4-Amino-2-chlorophenyl)ethanone. The 2D NMR workflow detailed here is designed to resolve this ambiguity by mapping the precise connectivity of the entire molecule.
Proposed Structure for Validation:
Figure 1: Hypothesized structure of this compound with systematic numbering for NMR assignment.
Experimental Design: A Self-Validating Workflow
Our approach is sequential, with each experiment building upon the last to create a complete and internally consistent structural proof. The workflow is designed to first identify neighboring protons, then link them to their directly attached carbons, and finally, piece together the entire molecular skeleton through long-range correlations.
Diagram 1: The logical workflow for 2D NMR-based structural validation.
Detailed Experimental Protocol
1. Sample Preparation
Scientific integrity begins with meticulous sample preparation.[1][2][3][4][5] A clean, homogeneous sample is critical for acquiring high-quality spectra free of artifacts.
-
Analyte: Weigh approximately 10-15 mg of this compound. For small molecules, this concentration provides an excellent signal-to-noise ratio for both ¹H and ¹³C-based experiments.[1]
-
Solvent Selection: Use approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar aromatic compounds and for its ability to allow observation of exchangeable protons (like those on the -NH₂ group).
-
Procedure:
-
Dissolve the sample completely in the deuterated solvent in a clean, dry vial.
-
Filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube to remove any particulate matter.[3][4]
-
Cap the NMR tube securely to prevent contamination or solvent evaporation.
-
2. NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Standard 1D Spectra: First, acquire standard 1D ¹H and ¹³C{¹H} spectra. These serve as the reference axes for the 2D maps.
-
2D Experiments: Acquire the following 2D spectra using standard instrument parameters:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H scalar couplings.[6][7][8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[6][10][11][12][13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bond) ¹H-¹³C correlations.[12][15][16][17][18]
-
Data Interpretation: A Step-by-Step Elucidation
The core of the validation lies in the systematic interpretation of the 2D correlation maps.[19][20][21][22][23][24][25] We will use predicted chemical shifts as a starting point for our analysis.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound in DMSO-d₆
| Atom # | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
| 1 | C | - | ~130.0 | Quaternary, C-Cl |
| 2 | C | - | ~128.5 | Quaternary, C-C=O |
| 3 | CH | ~6.70 | ~115.0 | d, J ≈ 8.5 Hz |
| 4 | CH | ~7.25 | ~130.5 | dd, J ≈ 8.5, 2.5 Hz |
| 5 | C | - | ~148.0 | Quaternary, C-NH₂ |
| 6 | CH | ~7.50 | ~125.0 | d, J ≈ 2.5 Hz |
| 7 | C=O | - | ~198.0 | Carbonyl |
| 8 | CH₃ | ~2.55 | ~28.0 | Singlet |
| 9 | NH₂ | ~5.50 | - | Broad singlet |
Step 1: COSY Analysis — Defining the Aromatic Spin System
The COSY experiment is the first and most fundamental 2D technique, used to reveal which protons are spin-coupled to each other, typically through two or three bonds.[6][7][26] In our molecule, this will definitively connect the protons on the aromatic ring.
-
Principle of Causality: A cross-peak in a COSY spectrum exists only when two protons are close enough (in terms of bonds) to influence each other's magnetic environment (J-coupling). Its presence is direct evidence of connectivity.
-
Expected Correlations:
-
We expect a cross-peak between the proton at ~6.70 ppm (H3) and the proton at ~7.25 ppm (H4). This is due to their three-bond (ortho) coupling.
-
We expect a cross-peak between the proton at ~7.25 ppm (H4) and the proton at ~7.50 ppm (H6). This is due to their four-bond (meta) coupling, which is often visible in aromatic systems.
-
Table 2: Expected COSY Cross-Peaks
| Correlating Protons | Coupling Type | Expected? | Rationale |
| H3 ↔ H4 | ³J (ortho) | Yes | Vicinal protons on the aromatic ring. |
| H4 ↔ H6 | ⁴J (meta) | Yes | Meta-coupling is common and observable. |
| H3 ↔ H6 | ⁵J (para) | No (or very weak) | Para-coupling is typically too small to be observed. |
| H8 (CH₃) ↔ Any | - | No | The methyl group is isolated; no vicinal protons. |
Step 2: HSQC Analysis — Linking Protons to their Carbons
The HSQC experiment provides a direct, one-bond correlation between each proton and the carbon atom it is attached to.[10][11][13] This allows us to assign the chemical shifts of all protonated carbons with absolute certainty.
-
Principle of Causality: An HSQC cross-peak appears at the coordinates of a proton's chemical shift (F2 axis) and its directly bonded carbon's chemical shift (F1 axis). This is a powerful and unambiguous assignment tool.
-
Expected Correlations:
-
A cross-peak linking the ¹H signal at ~6.70 ppm to the ¹³C signal at ~115.0 ppm (assigns H3 and C3).
-
A cross-peak linking the ¹H signal at ~7.25 ppm to the ¹³C signal at ~130.5 ppm (assigns H4 and C4).
-
A cross-peak linking the ¹H signal at ~7.50 ppm to the ¹³C signal at ~125.0 ppm (assigns H6 and C6).
-
A cross-peak linking the ¹H signal at ~2.55 ppm to the ¹³C signal at ~28.0 ppm (assigns H8 and C8).
-
Step 3: HMBC Analysis — Assembling the Molecular Jigsaw Puzzle
The HMBC experiment is the cornerstone of structural elucidation for complex molecules. It reveals correlations between protons and carbons separated by two or three bonds (²J or ³J).[15][16][17][18] This is how we connect the individual spin systems and place the substituents by mapping correlations to the non-protonated quaternary carbons.
-
Principle of Causality: An HMBC cross-peak provides definitive proof of proximity through the bond network, allowing for the assembly of the molecular skeleton. The absence of a one-bond correlation (which is suppressed) and the presence of 2- and 3-bond correlations are key.
-
Key Expected Correlations for Validation:
-
Connecting the Acetyl Group: The methyl protons (H8) at ~2.55 ppm are the perfect starting point. They should show two critical correlations:
-
A strong correlation to the carbonyl carbon (C7) at ~198.0 ppm (a ²J coupling).
-
A correlation to the aromatic carbon C2 at ~128.5 ppm (a ³J coupling). This definitively proves the acetyl group is attached to C2.
-
-
Placing the Chlorine Atom: The aromatic proton H3 (~6.70 ppm) is adjacent to the chlorine-bearing carbon (C1). It should show a three-bond correlation to C1 (~130.0 ppm).
-
Placing the Amino Group: The aromatic proton H6 (~7.50 ppm) is adjacent to the amino-bearing carbon (C5). It should show a two-bond correlation to C5 (~148.0 ppm). Similarly, proton H4 should show a three-bond correlation to C5.
-
Confirming the Ring Skeleton: Other correlations will reinforce the structure. For example, H6 should show a correlation to C2, confirming the placement of the acetyl group relative to H6.
-
Diagram 2: Key HMBC correlations confirming the molecular skeleton.
Table 3: Diagnostic HMBC Correlations for Structural Confirmation
| Proton (¹H Shift) | Correlating Carbon (¹³C Shift) | Coupling | Structural Significance |
| H8 (~2.55 ppm) | C7 (~198.0 ppm) | ²J | Confirms methyl is part of the acetyl group. |
| H8 (~2.55 ppm) | C2 (~128.5 ppm) | ³J | Crucial Link: Attaches the acetyl group to the ring at C2. |
| H6 (~7.50 ppm) | C2 (~128.5 ppm) | ³J | Confirms the position of the acetyl group relative to H6. |
| H6 (~7.50 ppm) | C5 (~148.0 ppm) | ²J | Confirms H6 is adjacent to the amino-substituted carbon. |
| H3 (~6.70 ppm) | C1 (~130.0 ppm) | ³J | Confirms H3 is adjacent to the chloro-substituted carbon. |
| H4 (~7.25 ppm) | C2 (~128.5 ppm) | ³J | Reinforces the location of the acetyl group. |
| H4 (~7.25 ppm) | C5 (~148.0 ppm) | ³J | Reinforces the location of the amino group. |
Conclusion: Synthesized Evidence for Unambiguous Validation
By integrating the data from this suite of 2D NMR experiments, we achieve an undeniable structural proof for this compound.
-
COSY established the connectivity of the aromatic protons (H3-H4-H6).
-
HSQC linked each of these protons, and the methyl protons (H8), to their respective carbon atoms (C3, C4, C6, and C8).
-
HMBC provided the final, critical connections. It unequivocally attached the acetyl group (via H8 correlations to C2 and C7) to the aromatic ring and confirmed the positions of the chlorine (via H3 correlation to C1) and amino (via H6/H4 correlations to C5) substituents relative to the established proton framework.
This comprehensive, self-validating dataset leaves no ambiguity and stands as a robust alternative to relying on less definitive 1D data or synthetic assumptions. This workflow ensures the highest level of scientific integrity for any research or development professional working with novel chemical entities.
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A Comparative Guide to the Reactivity of 1-(5-Amino-2-chlorophenyl)ethanone and Other Amino Acetophenones
For Researchers, Scientists, and Drug Development Professionals
The nuanced reactivity of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals. Among these, amino acetophenones serve as versatile building blocks for a wide array of heterocyclic structures.[1] This guide provides an in-depth comparative analysis of the reactivity of 1-(5-Amino-2-chlorophenyl)ethanone against other common amino acetophenones, offering insights into how substituent patterns influence synthetic outcomes. Understanding these differences is paramount for rational reaction design and the efficient construction of complex molecular architectures.
Structural and Electronic Profiles: A Foundation for Reactivity
The chemical behavior of an amino acetophenone is fundamentally governed by the electronic interplay between the amino (-NH₂), acetyl (-COCH₃), and any other ring substituents. The amino group is a potent activating group, donating electron density to the aromatic ring through resonance, thereby enhancing its nucleophilicity.[2] Conversely, the acetyl group is a deactivating group, withdrawing electron density and rendering the ring less nucleophilic.[3] The final reactivity is a delicate balance of these opposing effects, further modulated by the position and nature of other substituents.
In This compound , the key structural features are:
-
An amino group meta to the acetyl group.
-
A chloro group ortho to the acetyl group.
This specific arrangement dictates a unique electronic landscape compared to isomers like 2'-aminoacetophenone and 4'-aminoacetophenone, where the amino group is ortho and para to the acetyl group, respectively.[4]
Comparative Physicochemical Properties
A molecule's physical properties often provide clues to its reactivity. Here's a comparison of key properties for this compound and its common isomers.
| Property | This compound | 2'-Aminoacetophenone | 4'-Aminoacetophenone |
| CAS Number | 99914-14-4 | 551-93-9 | 99-92-3 |
| Molecular Formula | C₈H₈ClNO | C₈H₉NO | C₈H₉NO |
| Molecular Weight | 169.61 g/mol | 135.16 g/mol | 135.17 g/mol |
| Appearance | Not specified | Yellow to yellow-brown liquid | White to pale yellow crystalline solid |
| Melting Point | Not specified | 20 °C | 96-100 °C |
| Boiling Point | Not specified | 85-90 °C at 0.5 mmHg | Approx. 270 °C |
Data for 2'- and 4'-aminoacetophenone sourced from BenchChem.[4]
Reactivity at the Amino Group: Nucleophilicity and Basicity
The lone pair of electrons on the nitrogen atom of the amino group makes it both a nucleophile and a base. The availability of this lone pair is significantly influenced by ring substituents.
This compound: The chloro group, being electron-withdrawing, reduces the electron density on the aromatic ring through induction.[5] This effect, combined with the electron-withdrawing nature of the meta-positioned acetyl group, decreases the nucleophilicity of the amino group compared to unsubstituted aniline.[2][5]
Comparison with other Amino Acetophenones:
-
2'-Aminoacetophenone: The ortho acetyl group's proximity allows for potential intramolecular hydrogen bonding, which can slightly reduce the availability of the amino lone pair. However, its primary utility lies in intramolecular cyclization reactions due to the adjacent positioning of the nucleophilic amino and electrophilic acetyl groups.[4][6]
-
4'-Aminoacetophenone: The para-positioning of the acetyl group allows for strong resonance withdrawal of the amino lone pair, significantly reducing its nucleophilicity.
The nucleophilicity generally follows the trend: 2'-Aminoacetophenone > this compound > 4'-Aminoacetophenone .
Representative Reaction: Acylation
Acylation of the amino group is a fundamental transformation. The reduced nucleophilicity of the amino group in this compound may necessitate slightly harsher reaction conditions (e.g., stronger base or longer reaction times) compared to more nucleophilic anilines.
Diagram: Factors Influencing Amino Group Nucleophilicity
Caption: Factors influencing the nucleophilicity of the amino group in substituted anilines.
Electrophilic Aromatic Substitution (EAS): Ring Reactivity and Directing Effects
The aromatic ring of amino acetophenones can undergo electrophilic aromatic substitution (EAS). The outcome of these reactions is dictated by the combined directing effects of the substituents.
-
Amino Group (-NH₂): A strongly activating, ortho, para-director.[2]
-
Acetyl Group (-COCH₃): A deactivating, meta-director.[3]
-
Chloro Group (-Cl): A deactivating, ortho, para-director.
In This compound , the positions available for substitution are C3, C4, and C6.
-
C4: Ortho to the amino group and meta to the acetyl and chloro groups. This position is strongly activated by the amino group.
-
C6: Ortho to the amino group and ortho to the chloro group. This position is also activated by the amino group, but may experience some steric hindrance from the adjacent chloro group.
-
C3: Para to the chloro group and ortho to the acetyl group. This position is generally less favored.
Therefore, electrophilic substitution is most likely to occur at the C4 position , driven by the powerful directing effect of the amino group.
Comparison with other Amino Acetophenones:
-
2'-Aminoacetophenone: The amino and acetyl groups work in opposition, often leading to complex product mixtures or requiring protecting group strategies.[7]
-
4'-Aminoacetophenone: The amino group strongly directs incoming electrophiles to the positions ortho to it (C3 and C5). Direct chlorination of 4-aminoacetophenone, for instance, can be challenging and may lead to byproducts.[8]
Reactions Involving the Acetyl Group
The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic attack. The reactivity of the carbonyl group is influenced by the electronic nature of the ring substituents. Electron-withdrawing groups on the ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]
In This compound , the presence of the electron-withdrawing chloro group enhances the reactivity of the acetyl group towards nucleophiles compared to unsubstituted acetophenone.
Representative Reaction: Baeyer-Villiger Oxidation
The Baeyer-Villiger reaction involves the oxidation of a ketone to an ester. Studies on substituted acetophenones have shown that electron-withdrawing groups on the aromatic ring can influence the reaction rate.
Unique Synthetic Applications
The specific substitution pattern of this compound and its counterparts lends them to distinct synthetic pathways, particularly in the formation of heterocyclic systems.
-
This compound: A valuable precursor for the synthesis of various substituted quinolines and other heterocycles. The amino group can be diazotized and subsequently replaced in a Sandmeyer reaction to introduce a variety of functional groups.[10][11][12] This provides a versatile handle for further molecular elaboration.[13]
-
2'-Aminoacetophenone: The ortho relationship between the amino and acetyl groups makes it an ideal substrate for intramolecular cyclization reactions, such as the Friedländer synthesis of quinolines.[4][14]
-
Amino Acetophenones in general: Can participate in reactions like the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines, although this typically requires a β-arylethylamine structure.[15][16][17]
Diagram: Key Reactions of Amino Acetophenones
Caption: Common synthetic transformations of amino acetophenones.
Experimental Protocols
General Protocol for Diazotization and Sandmeyer Reaction of this compound
This protocol outlines a general procedure for converting the amino group of this compound into other functional groups via a diazonium salt intermediate.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Copper(I) salt (e.g., CuCl, CuBr, CuCN)
-
Ice
-
Appropriate solvent (e.g., water, acetonitrile)
Procedure:
-
Diazotization: a. Dissolve this compound in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl, H₂SO₄). b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 15-30 minutes. The formation of the diazonium salt is typically indicated by a color change.
-
Sandmeyer Reaction: a. In a separate flask, dissolve the appropriate copper(I) salt in a suitable solvent. b. Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (release of N₂ gas) should be observed. c. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.
-
Work-up and Purification: a. Quench the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). b. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by column chromatography or recrystallization.
Causality behind Experimental Choices:
-
Low Temperature: Diazonium salts are unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for preventing decomposition and maximizing yield.[13]
-
Acidic Conditions: A strong acid is required to protonate nitrous acid, which is formed in situ from sodium nitrite, to generate the reactive nitrosonium ion (NO⁺) necessary for diazotization.
-
Copper(I) Catalyst: The copper(I) salt facilitates the decomposition of the diazonium salt and the transfer of the nucleophile to the aromatic ring via a radical mechanism.[10][18]
Conclusion
This compound presents a distinct reactivity profile shaped by the interplay of its amino, chloro, and acetyl substituents. Its amino group is less nucleophilic than that of 2'-aminoacetophenone but likely more so than 4'-aminoacetophenone. The directing effects of its substituents strongly favor electrophilic aromatic substitution at the C4 position. The presence of the chloro group enhances the electrophilicity of the acetyl carbonyl. These characteristics, particularly the amenability of its amino group to diazotization and subsequent Sandmeyer reactions, make it a highly valuable and versatile intermediate for the synthesis of complex, functionalized aromatic and heterocyclic compounds in drug discovery and materials science.
References
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- Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. PubMed.
- overcoming poor nucleophilicity of substituted anilines in thiourea synthesis. BenchChem.
- Evaluating the Nucleophilicity of Substituted Aniline Deriv
- Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. Thompson Rivers University.
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- Side reactions of 2'-Aminoacetophenone in acidic conditions. BenchChem.
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- Effect of Substituents on EAS Reactions - Part III. YouTube.
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A Comparative Guide to the Purity Assessment of 1-(5-Amino-2-chlorophenyl)ethanone by HPLC and GC-MS
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 1-(5-Amino-2-chlorophenyl)ethanone is a vital building block in the synthesis of various pharmaceutical agents. Its purity profile can directly influence the yield, impurity profile, and ultimate safety of the final drug product. Even trace impurities can have unintended pharmacological or toxicological effects, making their identification and quantification a regulatory and ethical necessity.
This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a clear, data-driven comparison to guide researchers and quality control professionals in selecting the optimal technique for their specific analytical challenges. All methodologies discussed are designed to align with the principles outlined by the International Conference on Harmonisation (ICH) guidelines, which are referenced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][2][3]
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for API Purity
HPLC is a premier separation technique in the pharmaceutical industry, primarily because of its wide applicability to compounds that are non-volatile or thermally labile—a category that encompasses the majority of APIs and their intermediates.[4]
Principle of Separation
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column. For a molecule like this compound, which possesses both polar (amino group) and non-polar (chlorophenyl ring) characteristics, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. Compounds with greater non-polar character are retained longer on the column.
Why HPLC is a Dominant Technique in Pharmaceutical QC:
-
Broad Applicability : It can analyze a vast range of molecules without the need for vaporization, thus preventing the thermal degradation of sensitive compounds.[4]
-
Robust Quantitation : When coupled with a UV-Vis detector, HPLC provides excellent quantitative accuracy and precision, making it ideal for assay and impurity content determination. The aromatic nature of this compound makes it an excellent candidate for UV detection.
-
Established Regulatory Acceptance : HPLC methods are well-established and universally accepted by regulatory agencies for release testing and stability studies.[2][3][5]
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatile Impurity Identification
GC-MS is an exceptionally powerful hyphenated technique that combines the superior separation capability of Gas Chromatography with the unparalleled identification power of Mass Spectrometry.
Principle of Separation and Detection
GC separates compounds based on their volatility and interaction with the stationary phase. The sample is vaporized in a heated inlet and carried by an inert gas (the mobile phase) through a capillary column. Compounds with higher volatility and weaker interactions with the stationary phase elute faster. The key prerequisite is that the analyte must be thermally stable and sufficiently volatile to exist in the gas phase without decomposition.[4]
The mass spectrometer then ionizes the eluted components, typically through electron impact (EI), causing them to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments create a unique "mass spectrum," which acts as a chemical fingerprint for definitive identification.[6][7]
Why GC-MS is a Critical Tool for In-Depth Analysis:
-
Unambiguous Identification : While HPLC-UV provides retention time data, GC-MS provides structural information through fragmentation patterns, making it the gold standard for identifying unknown impurities.[4][8]
-
High Sensitivity : GC-MS can detect and identify trace-level volatile or semi-volatile impurities that might be missed by other methods.
-
Superior Resolution : The use of long capillary columns in GC often results in higher separation efficiency and sharper peaks compared to standard HPLC, especially for complex mixtures of volatile compounds.[9]
Head-to-Head Comparison for this compound
The choice between HPLC and GC-MS is not about which is "better," but which is more fit-for-purpose. The properties of this compound and the analytical objective dictate the optimal approach.
| Feature | HPLC with UV Detection | GC-MS | Rationale & Causality for this compound |
| Analyte Suitability | Excellent . The compound is a non-volatile solid, making it perfectly suited for HPLC analysis without risk of thermal degradation.[4][9] | Challenging . Requires high inlet temperatures for volatilization, which may lead to degradation of the amino or ketone functional groups. Method development would be critical to ensure analyte integrity. | HPLC is the more direct and robust technique for the primary analyte. GC-MS may be more suitable for analyzing potential volatile process impurities (e.g., residual solvents) rather than the main compound itself. |
| Specificity & Identification | Good . Specificity is based on retention time and UV spectral data. Co-eluting impurities with similar UV spectra can be challenging to resolve. | Excellent . Provides definitive structural information from the mass spectrum, allowing for unambiguous identification of the main peak and any separated impurities.[6][8] | For routine purity checks where impurities are known, HPLC is sufficient. For identifying unknown peaks or confirming impurity structures, the mass spectral data from GC-MS is invaluable. |
| Impurity Profiling | Excellent for non-volatile impurities such as starting material carryover, over-reaction products, or degradation products.[4] | Excellent for volatile and semi-volatile impurities such as residual solvents or volatile by-products. Non-volatile impurities will not elute.[4] | An integrated approach is superior. HPLC will detect the most likely process-related and degradation impurities, while GC-MS is essential for controlling volatile and semi-volatile contaminants. |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL range.[8] | Excellent, particularly in Selected Ion Monitoring (SIM) mode, with LODs often in the sub-µg/g range.[8] | Both techniques offer high sensitivity. The choice depends on the nature of the impurity being targeted. |
| Sample Preparation | Simple dissolution in a suitable mobile phase-compatible solvent. | May require derivatization to increase volatility and thermal stability, adding complexity. Direct injection is possible but requires careful optimization. | HPLC offers a more straightforward and less manipulation-intensive sample preparation workflow. |
Experimental Protocols
The following protocols are presented as robust starting points for method development and validation, adhering to ICH Q2(R1) principles.[1][3]
Workflow for HPLC Purity Assessment
1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.01 M Phosphate Buffer, pH 3.0 (Solvent A). Rationale: A buffered mobile phase controls the ionization state of the amino group, ensuring reproducible retention times and good peak shape. A gradient elution is used to ensure elution of any less polar impurities within a reasonable runtime.
-
Gradient Program: 0-15 min, 30-80% B; 15-17 min, 80% B; 17-18 min, 80-30% B; 18-25 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 254 nm. Rationale: This wavelength provides a strong response for the aromatic system while minimizing interference from many common solvents.
-
Injection Volume: 10 µL.
2. Reagent and Standard Preparation
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
3. HPLC Method Validation Summary
The method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][10]
| Parameter | Typical Range | Acceptance Criteria |
| Linearity | LOQ to 150% of standard conc. | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | 80%, 100%, 120% of standard conc. | Mean Recovery 98.0% - 102.0% |
| Precision (Repeatability) | 6 replicate preparations at 100% | RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | S/N ratio of ~10:1 | RSD ≤ 10% at this concentration |
| Limit of Detection (LOD) | S/N ratio of ~3:1 | - |
Workflow for GC-MS Purity Assessment
1. Instrumentation and Chromatographic Conditions
-
GC-MS System: A standard GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C. Rationale: Must be high enough to ensure rapid volatilization without causing thermal degradation. This temperature would require careful evaluation.
-
Oven Temperature Program: Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Scan Range: 40 - 450 amu.
2. Expected Mass Spectrum and Fragmentation The power of GC-MS lies in its ability to provide a structural fingerprint. For this compound (Molecular Weight: 169.61 g/mol ), the EI mass spectrum is expected to show:
-
Molecular Ion (M+•): A peak at m/z 169, with a characteristic M+2 peak at m/z 171 approximately one-third the intensity, confirming the presence of one chlorine atom.[11]
-
Key Fragments:
-
m/z 154 (M-15): Loss of a methyl radical (•CH₃) via alpha-cleavage adjacent to the carbonyl group, a very common fragmentation for ketones.[12]
-
m/z 126: Loss of the acetyl group (•COCH₃) followed by the loss of a hydrogen atom.
-
Further fragmentation of the chlorophenylamine ring structure.
-
Conclusion: An Integrated Strategy for Comprehensive Purity Assurance
For the comprehensive purity assessment of this compound, neither HPLC nor GC-MS alone tells the complete story. A synergistic approach provides the highest degree of quality assurance.
-
For Routine Quality Control (Assay and Known Impurities): RP-HPLC with UV detection is the superior choice. It is robust, reproducible, well-suited to the non-volatile nature of the analyte, and provides accurate quantification for release testing.[2][4]
-
For Impurity Identification and Volatiles Analysis: GC-MS is indispensable. It should be employed during process development to identify and characterize unknown volatile and semi-volatile impurities, and to establish controls for residual solvents. Its definitive identification capabilities are crucial for investigational work and ensuring a deep understanding of the impurity profile.[6][8]
By leveraging HPLC as the primary quantitative tool and GC-MS as a complementary qualitative and specialized quantitative technique, researchers and drug development professionals can build a comprehensive and scientifically sound analytical control strategy, ensuring the purity, safety, and quality of the final pharmaceutical product.
References
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
- International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
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BIOSYNCE. (n.d.). This compound CAS 99914-14-4. Retrieved from [Link]
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ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)ethanone. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]
-
LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
-
IJIRT. (2025). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Ascent Chemical. (n.d.). Ethanone, 1-(5-Amino-2-Chlorophenyl). Retrieved from [Link]
-
Whitman College. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Scirp.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]
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Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]
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Pharmacognosy Research. (2025). GC-MS Analysis of Bio-Active Compounds in Hydroethanolic Extract of Caesalpinia sappan. Retrieved from [Link]
-
PubMed Central. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Gc-Ms Analysis of Bioactive Compounds on Aqueous and Ethanolic Extracts of Azanza Garckeana Fruit Pulp. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]
-
PubMed. (n.d.). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
PubMed Central. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 1-(5-Amino-2-chlorophenyl)ethanone from Different Instruments
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a critical intermediate like 1-(5-Amino-2-chlorophenyl)ethanone, ensuring the consistency and reliability of analytical results across different instruments and laboratories is not just a matter of good practice; it is a regulatory necessity. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for this compound, leveraging a multi-instrumental platform. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Orthogonal Analytical Approaches
Relying on a single analytical technique, no matter how robust, can introduce systemic biases. Cross-validation using orthogonal methods—techniques that measure the same analyte based on different physicochemical principles—provides a more comprehensive and trustworthy characterization. For this compound, a strategic combination of chromatographic and spectroscopic techniques is optimal. This guide will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The process of cross-validation ensures that a validated analytical procedure produces consistent and reliable results regardless of the testing site, personnel, or equipment.[1] This is a critical process in pharmaceutical development to ensure data integrity and regulatory compliance.[1]
Strategic Workflow for Cross-Instrument Validation
A logical and systematic workflow is the backbone of a successful cross-validation study. The following diagram illustrates the key stages of our approach, from initial method development to the final comparative analysis.
Caption: Workflow for the cross-validation of analytical data for this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
For routine purity and assay determination of non-volatile, polar compounds like this compound, Reverse-Phase HPLC with UV detection is the industry standard. The choice of a C18 column is predicated on the compound's moderate polarity, allowing for good retention and separation from potential impurities.
Experimental Protocol: HPLC Method
Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation (as per ICH Q2(R2) Guidelines) [3][4]
The developed method must be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Illustrative Quantitative Data (HPLC)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ≤ 2.0% | 0.8% |
| LOD | Signal-to-Noise ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.15 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Powerhouse
GC-MS offers an orthogonal separation mechanism to HPLC and provides definitive structural information through mass spectrometry. While this compound is amenable to GC analysis, derivatization (e.g., silylation) of the amino group can improve peak shape and thermal stability.
Experimental Protocol: GC-MS Method
Instrumentation and Conditions
| Parameter | Value |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[5] |
| Carrier Gas | Helium, constant flow 1.2 mL/min[5] |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Source Temp | 230 °C[5] |
| MS Quad Temp | 150 °C[5] |
| Scan Range | m/z 40-450 |
Data Comparison: HPLC vs. GC-MS
A single, homogenous batch of this compound should be analyzed by both validated HPLC and GC-MS methods. The quantitative results are then statistically compared.
| Analytical Method | Purity (%) |
| HPLC | 99.2 ± 0.1 |
| GC-MS | 99.0 ± 0.2 |
A Student's t-test can be applied to the mean purity values to determine if there is a statistically significant difference between the two techniques. An F-test can compare the variances (precision) of the two methods.
Spectroscopic Cross-Validation: Unambiguous Structural Confirmation
While chromatography provides quantitative data, spectroscopic techniques offer a wealth of structural information, providing an orthogonal dimension to the cross-validation process.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique for identifying functional groups. The spectrum of this compound is expected to show characteristic absorptions for the amine, aromatic ring, carbonyl group, and carbon-chlorine bond.
Expected FT-IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (primary amine) | 3400-3300 (two bands) |
| C-H Stretch (aromatic) | 3100-3000 |
| C=O Stretch (conjugated ketone) | ~1680 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-N Stretch | 1350-1250 |
| C-Cl Stretch | 800-600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons in the molecule.
¹H and ¹³C NMR of this compound
The following diagram illustrates the logical process of assigning NMR signals to the molecular structure.
Caption: Structural assignment of expected NMR signals for this compound.
By comparing the experimental spectra from FT-IR and NMR with the expected patterns and with the fragmentation pattern from GC-MS, a high degree of confidence in the identity and structure of the analyte can be achieved.
Conclusion: A Holistic Approach to Data Integrity
The cross-validation of analytical data for this compound using a combination of HPLC, GC-MS, FT-IR, and NMR is a robust strategy to ensure data of the highest quality and integrity. This multi-faceted approach, grounded in the principles of orthogonal testing and guided by regulatory standards such as the ICH Q2(R2) guidelines, provides a comprehensive characterization of the compound. By understanding the "why" behind the "how" of each analytical technique and systematically comparing the results, researchers, scientists, and drug development professionals can be confident in the reliability of their data, a cornerstone of successful pharmaceutical development.
References
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]
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Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. Retrieved from [Link]
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PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2023). A review on hplc method development and validation. Retrieved from [Link]
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Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
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MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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SpectraBase. (n.d.). Ethanone, 1-(5-amino-2-chlorophenyl)-. Retrieved from [Link]
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ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). Retrieved from [Link]
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Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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American Pharmaceutical Review. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2025). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)ethanone. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Gc-Ms Analysis of Bioactive Compounds on Aqueous and Ethanolic Extracts of Azanza Garckeana Fruit Pulp. Retrieved from [Link]
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SciSpace. (n.d.). DETERMINATION OF o-AMINO ACIDS. II. USE OF A BIFUNCTIONAL REAGENT, 1,5-DIFLUORO-2,4-DINITROBENZENE. Retrieved from [Link]
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InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]
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Benchmarking the performance of 1-(5-Amino-2-chlorophenyl)ethanone-derived compounds against existing standards
In the landscape of modern drug discovery, particularly within oncology, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation. The 1-(5-Amino-2-chlorophenyl)ethanone scaffold presents a promising starting point for the generation of new chemical entities with the potential for high potency and selectivity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark the performance of novel derivatives of this scaffold against established standards, ensuring a data-driven approach to identifying lead candidates. Our focus will be on the evaluation of these compounds as potential inhibitors of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response and a high-value target in cancer therapy.
The Rationale for Targeting Chk1
Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. Upon activation, Chk1 orchestrates cell cycle arrest, allowing time for DNA repair, and is also involved in the direct regulation of DNA repair proteins. In many cancers, other cell cycle checkpoints, such as the p53 pathway, are inactivated, rendering the cancer cells highly dependent on the Chk1-mediated checkpoint for survival, a concept known as synthetic lethality. Therefore, inhibiting Chk1 in combination with DNA-damaging chemotherapeutic agents can selectively kill cancer cells while sparing normal tissues. This makes Chk1 an attractive target for the development of new anticancer drugs.
Benchmarking Philosophy: A Multi-Tiered Approach
A robust benchmarking strategy is essential for making informed decisions in the drug discovery pipeline.[1][2][3][4] It allows for the direct comparison of novel compounds against existing therapies or well-characterized inhibitors, providing a clear measure of their potential advantages.[4] Our approach is structured in three tiers, moving from a direct assessment of target engagement to a functional cellular outcome.
Caption: Workflow for the In-Cell Western assay to measure Chk1 activity.
Tier 3: Functional Cellular Assay (Chemosensitization)
Expertise & Experience: The ultimate goal of a Chk1 inhibitor in an oncology setting is to enhance the efficacy of DNA-damaging agents. A chemosensitization assay directly measures this therapeutic potential. By combining our novel compounds with a standard chemotherapeutic agent, we can determine if they potentiate its cancer cell-killing effects.
Protocol: Cell Viability Assay for Chemosensitization
-
Cell Line:
-
A p53-deficient cancer cell line, such as SW620 (colon cancer), is highly reliant on the Chk1 checkpoint and is an excellent model for this assay.
-
-
Reagents:
-
SW620 cells
-
Complete culture medium
-
Gemcitabine (a nucleoside analog that causes DNA damage)
-
Test compounds and standards
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
-
Procedure:
-
Prepare a dose-response matrix in a 96-well plate. One axis will have serial dilutions of Gemcitabine, and the other axis will have serial dilutions of the test compound or standard. Include wells with each compound alone and a DMSO-only control.
-
Seed SW620 cells into the plate.
-
Incubate the plate for 72 hours. This duration allows for multiple cell divisions and for the effects of the drugs to manifest.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells. [5][6] 6. Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability for each condition relative to the DMSO control.
-
Generate dose-response curves for each compound alone and for Gemcitabine alone to determine their individual GI50 (concentration for 50% growth inhibition) values.
-
For the combination data, calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation and Interpretation
To facilitate a clear comparison, the data from these assays should be summarized in a table.
| Compound | Chk1 Biochemical IC50 (nM) | p-Cdc25C Cellular IC50 (nM) | SW620 GI50 (alone, µM) | SW620 + Gemcitabine (CI @ 50% effect) |
| ACPE-1 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| ACPE-2 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| ACPE-3 | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Prexasertib | [Literature Value] | [Literature Value] | [Literature Value] | [Literature Value] |
| SRA737 | [Literature Value] | [Literature Value] | [Literature Value] | [Literature Value] |
Interpretation: An ideal candidate from the ACPE series would exhibit:
-
High Potency: A low nanomolar biochemical IC50, comparable to or better than the standards.
-
Good Cellular Activity: A cellular IC50 that is not significantly higher than its biochemical IC50, indicating good cell permeability and target engagement.
-
Synergistic Effects: A Combination Index significantly less than 1, demonstrating strong potentiation of the chemotherapeutic agent.
-
Low Single-Agent Activity: Potent Chk1 inhibitors are often not highly cytotoxic on their own in many cell lines, which is an expected outcome.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for benchmarking the performance of novel this compound-derived compounds as Chk1 inhibitors. By systematically evaluating direct enzyme inhibition, cellular target engagement, and functional chemosensitization, researchers can generate a comprehensive data package. This allows for a direct and objective comparison against established standards, enabling confident decision-making for the selection of lead candidates for further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and safety toxicology.
References
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Dey, P., & Kundu, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available from: [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
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Tanamura, S., et al. (1999). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Pharmacological and Toxicological Methods, 42(4), 193-199. Available from: [Link]
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Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics, 25(1), bbad436. Available from: [Link]
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Mangione, W., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. bioRxiv. Available from: [Link]
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Terry, D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17268–17277. Available from: [Link]
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Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available from: [Link]
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Kumar, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Heliyon, 8(9), e10543. Available from: [Link]
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Schuler, J., et al. (2024). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Briefings in Bioinformatics, 25(1). Available from: [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8784. Available from: [Link]
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Sun, D., et al. (2023). Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. Journal of Chemical Information and Modeling, 63(15), 4739–4750. Available from: [Link]
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IQVIA. (2025). Better Benchmarking Improves Drug Development Decision-Making – Here's How. Available from: [Link]
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Japanese Society of Medical Oncology. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 112(10), 3909-3932. Available from: [Link]
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Lucet, I., et al. (2009). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 556, 119-130. Available from: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
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U.S. Food and Drug Administration. (2018). Clinical Trial Endpoints for the Approval of Cancer Drugs and Biologics. Available from: [Link]
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Japanese Society of Medical Oncology. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Available from: [Link]
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European Medicines Agency. (2023). Guideline on the clinical evaluation of anticancer medicinal products. Available from: [Link]
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Singh, S., et al. (2024). Regulatory requirements for the approval of anti-cancer drugs as per CDSCO in India comparison with Singapore. World Journal of Advanced Research and Reviews, 23(03), 1196–1204. Available from: [Link]
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Wang, G. T., et al. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of Medicinal Chemistry, 48(9), 3118-3121. Available from: [Link]
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A comparative study of the biological activity of 1-(5-Amino-2-chlorophenyl)ethanone derivatives
Beginning Research Efforts
I've initiated a thorough search for information regarding the biological activities of 1-(5-Amino-2-chlorophenyl)ethanone and related compounds. I'm prioritizing scholarly articles and peer-reviewed studies to build a solid foundation.
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Analyzing Biological Activities
I've significantly expanded the introduction. The scope now includes the compound's significance and the guide's comparative nature. I'm focusing on structure-activity relationships, and the synthetic routes, particularly Claisen-Schmidt condensation, are being refined. The section on anticancer activity is starting to take shape, and the use of specific cancer cell lines is being considered. I am working on using Graphviz for reaction schemes.
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Focusing on Synthesis
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 1-(5-Amino-2-chlorophenyl)ethanone
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Intermediates
1-(5-Amino-2-chlorophenyl)ethanone is a key building block in the synthesis of various pharmaceutical compounds. As with many substituted aromatic compounds, its synthesis can lead to the formation of several positional isomers. These isomers, which have the same molecular formula but different arrangements of substituents on the aromatic ring, can exhibit different chemical reactivity and pharmacological activity. Consequently, ensuring the isomeric purity of this compound is paramount for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary chromatographic techniques for assessing the isomeric purity of this compound, offering insights into method selection and optimization for researchers, scientists, and drug development professionals.
Understanding the Challenge: Potential Isomeric Impurities
The primary isomeric impurities in a synthesis of this compound arise from variations in the positions of the amino and chloro substituents on the phenyl ring. Besides the target isomer, several other isomers can potentially be formed, necessitating robust analytical methods for their separation and quantification.
Comparative Analysis of Analytical Techniques
The two most powerful and widely used techniques for the analysis of isomeric purity are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each offers distinct advantages and is suited to different aspects of the analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the gold standard for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for substituted acetophenones.[1] The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. For the separation of aromatic isomers, both reversed-phase and normal-phase chromatography can be employed.
RP-HPLC utilizes a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase (e.g., a mixture of water or buffer and acetonitrile or methanol).[2] Separation is primarily driven by hydrophobic interactions, with more polar compounds eluting earlier.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a good starting point due to its high hydrophobicity, which generally provides good retention for aromatic compounds.[2] For isomers with very similar hydrophobicities, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column can offer enhanced selectivity through π-π interactions with the aromatic ring of the analytes.[2]
-
Mobile Phase: A mixture of acetonitrile and water is a common choice. Acetonitrile is often preferred over methanol as it can provide different selectivity for aromatic compounds.[2] The ratio of organic modifier to water is a critical parameter for optimizing the separation.
-
pH Control: For amino-substituted compounds, the pH of the mobile phase is crucial as it affects the ionization state of the amino group. A slightly acidic pH (e.g., using a phosphate buffer) can ensure consistent protonation of the amino group, leading to more reproducible retention times.
Illustrative Experimental Data (Adapted for Isomeric Acetophenones):
| Parameter | Condition 1: General Screening | Condition 2: Optimized for Isomer Separation |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Acetonitrile:20 mM Potassium Phosphate Buffer pH 3.0 (45:55, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Elution Order | Based on increasing hydrophobicity | Enhanced separation due to π-π interactions |
NP-HPLC employs a polar stationary phase (e.g., silica or cyano-propyl) and a non-polar mobile phase (e.g., a mixture of hexane and a polar modifier like isopropanol or ethyl acetate).[3] This technique is particularly effective for separating isomers with different polarities.[3]
Causality Behind Experimental Choices:
-
Stationary Phase: A silica-based column is the traditional choice for normal-phase chromatography. The separation is based on polar interactions (e.g., hydrogen bonding) between the analyte and the stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like isopropanol allows for fine-tuning of the retention. The elution strength is increased by increasing the proportion of the polar modifier.
Experimental Protocol: NP-HPLC for Isomeric Purity
-
Column: Silica, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS is a highly sensitive technique that is ideal for the analysis of volatile and thermally stable compounds.[1] Separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer provides mass information, aiding in the identification and differentiation of isomers.
Causality Behind Experimental Choices:
-
Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point for separating aromatic isomers.
-
Temperature Programming: A temperature gradient is typically employed to ensure the elution of all compounds with good peak shape in a reasonable time.
-
Ionization Technique: Electron Ionization (EI) is the most common ionization method and provides reproducible fragmentation patterns that can be used to differentiate between isomers, although positional isomers can sometimes yield very similar mass spectra.[4] Chemical Ionization (CI) can be a softer ionization technique that may provide more prominent molecular ions, aiding in the confirmation of molecular weight.[4]
Experimental Protocol: GC-MS for Isomeric Purity
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
Visualizing the Workflow
Caption: A generalized workflow for the HPLC analysis of isomeric purity.
Comparative Summary
| Feature | Reversed-Phase HPLC | Normal-Phase HPLC | Gas Chromatography-Mass Spectrometry |
| Principle | Separation based on hydrophobicity | Separation based on polarity | Separation based on volatility and boiling point |
| Stationary Phase | Non-polar (e.g., C18, Phenyl) | Polar (e.g., Silica, Cyano) | Liquid or solid coating in a capillary column (e.g., 5% phenyl-methylpolysiloxane) |
| Mobile Phase | Polar (e.g., Water/Acetonitrile) | Non-polar (e.g., Hexane/Isopropanol) | Inert Gas (e.g., Helium) |
| Best Suited For | A wide range of polarities, robust and reproducible | Separation of isomers with different polarities | Volatile and thermally stable compounds |
| Key Advantage | High versatility and reproducibility | Excellent selectivity for polar isomers | High sensitivity and structural information from MS |
| Potential Challenge | Co-elution of isomers with similar hydrophobicity | Sensitivity to water content in the mobile phase | Potential for thermal degradation of the analyte |
Conclusion and Recommendations
For the routine quality control and isomeric purity analysis of this compound, Reversed-Phase HPLC is the recommended starting point due to its robustness, reproducibility, and wide applicability in the pharmaceutical industry. The use of a phenyl-based stationary phase is particularly advantageous for enhancing the separation of aromatic positional isomers.
Normal-Phase HPLC serves as an excellent orthogonal technique, especially when RP-HPLC methods fail to provide adequate resolution. Its different separation mechanism based on polarity can often resolve isomers that are challenging to separate by hydrophobicity alone.
GC-MS is a powerful tool for impurity identification and for the analysis of any volatile impurities that may be present. While it may not be the primary technique for routine purity analysis of this compound due to its relatively low volatility, it is invaluable for structural elucidation and for methods requiring high sensitivity.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the available instrumentation. A multi-faceted approach, potentially employing both HPLC and GC-MS, will provide the most comprehensive understanding of the isomeric purity of this compound.
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[Normal-phase vs. Reversed-phase Chromatography]([Link] पूरी/normal-phase-vs-reversed-phase-chromatography)
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A Senior Application Scientist's Guide to the Quantitative Analysis of 1-(5-Amino-2-chlorophenyl)ethanone in Reaction Mixtures
Abstract
The accurate quantification of 1-(5-Amino-2-chlorophenyl)ethanone, a key pharmaceutical intermediate, is critical for reaction monitoring, yield optimization, and quality control. Reaction mixtures present a complex matrix, demanding analytical methods that are not only accurate and precise but also highly specific. This guide provides an in-depth comparison of three distinct analytical methodologies for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry. We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present comparative performance data. The causality behind experimental choices is explained, empowering researchers to select and implement the most suitable method for their specific laboratory context and data quality requirements.
Introduction: The Imperative for Accurate Quantification
In synthetic organic chemistry and pharmaceutical development, the adage "you can't control what you can't measure" holds profound truth. The synthesis of active pharmaceutical ingredients (APIs) involves multi-step processes where the concentration of intermediates, such as this compound, must be precisely monitored. In-process control (IPC) of this analyte is essential to:
-
Track Reaction Kinetics: Understand the rate of formation of the desired product and the consumption of starting materials.
-
Optimize Yield: Make informed decisions about reaction endpoints to maximize product formation and minimize byproduct generation.
-
Ensure Purity: Quantify the target molecule in the presence of unreacted starting materials, intermediates, and impurities, which is vital for downstream processing.
-
Maintain Consistency: Ensure batch-to-batch reproducibility, a cornerstone of Good Manufacturing Practice (GMP).
The analytical challenge lies in the complexity of the reaction matrix. Crude reaction mixtures often contain a cocktail of compounds with similar chemical properties, making selective quantification difficult. This guide compares three methods of varying specificity, complexity, and cost to provide a comprehensive framework for analysis.
Comparative Overview of Analytical Methodologies
The choice of an analytical method is a balance between performance, speed, cost, and available instrumentation. Below is a high-level comparison of the techniques discussed in this guide.
| Parameter | HPLC-UV | GC-MS | Direct UV-Vis Spectrophotometry |
| Specificity | High (Separation-based) | Very High (Separation + Mass) | Low (Interference-prone) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (µg/mL) |
| Sample Prep | Simple (Dilution/Filtration) | May require derivatization | Simple (Dilution) |
| Analysis Time | 10-20 min per sample | 15-30 min per sample | < 5 min per sample |
| Cost/Sample | Moderate | High | Low |
| Expertise Req. | Intermediate | High | Low |
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
For its robustness, specificity, and widespread availability, HPLC with UV detection stands as the premier choice for the routine quantification of this compound in reaction mixtures.
Principle of Operation
HPLC separates compounds in a liquid sample by pumping the mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). Due to its aromatic ketone and amine functionalities, this compound is a moderately polar compound, making it ideally suited for Reversed-Phase HPLC. In this mode, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. Compounds are separated based on their hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus elute later. Following separation, the analyte passes through a UV detector, which measures absorbance at a specific wavelength. According to the Beer-Lambert Law, the absorbance is directly proportional to the analyte's concentration.[1][2]
Experimental Protocol
Instrumentation & Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference Standard: this compound, >98% purity.
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Reagent-grade water (18.2 MΩ·cm).
-
Formic acid or trifluoroacetic acid (TFA).
-
0.45 µm syringe filters.
Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (determined by UV scan of the reference standard).
Procedure:
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in methanol. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with a 50:50 mixture of water and methanol.
-
Sample Preparation: Quench a small, accurately weighed aliquot of the reaction mixture (e.g., 100 µL) into a known volume of diluent (e.g., 10 mL of 50:50 water/methanol). Vortex thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Set up the instrument sequence with the calibration standards followed by the reaction mixture samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration in the reaction samples by interpolation from this curve, accounting for the dilution factor.
Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: This is the workhorse for moderately polar organic molecules, providing excellent separation efficiency and peak shape.[3]
-
Acidified Mobile Phase: The addition of formic acid protonates the amine group on the analyte, preventing peak tailing by minimizing unwanted interactions with residual silanols on the silica-based stationary phase. It also ensures consistent ionization for reproducible retention.
-
Gradient Elution: A gradient is essential for complex reaction mixtures. It ensures that early-eluting polar compounds are well-resolved while later-eluting nonpolar byproducts are flushed from the column in a reasonable time, preventing carryover.
-
Column Temperature Control: Maintaining a constant temperature of 35 °C ensures retention time stability, which is critical for accurate peak identification.
HPLC Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to final quantification.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and sensitivity, making it an excellent tool for method validation, impurity identification, or for analyses where HPLC struggles with co-eluting peaks.[4][5]
Principle of Operation
In GC, a sample is vaporized and injected into the head of a chromatographic column.[5] Separation occurs as the carrier gas (mobile phase) transports the analyte through the column containing a stationary phase coated on the inner walls. Compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z), providing both quantitative data (from ion abundance) and qualitative structural information (from the fragmentation pattern).
For this compound, the primary amino group can cause peak tailing on standard GC columns. While analysis is possible, derivatization (e.g., silylation) is often recommended to block this active site, improving chromatographic performance.[6]
Experimental Protocol
Instrumentation & Materials:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium carrier gas.
-
Reference Standard and solvents as per HPLC method.
Method Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
MS Mode: Scan (m/z 50-350) for identification or Selected Ion Monitoring (SIM) for quantification using a characteristic ion (e.g., m/z 169 for the molecular ion).
Procedure:
-
Preparation: Prepare standards and samples as described for HPLC, but use a more volatile solvent like ethyl acetate or dichloromethane if possible.
-
Analysis: Inject samples into the GC-MS.
-
Quantification: Using SIM mode for the highest sensitivity, create a calibration curve by plotting the peak area of the selected ion vs. concentration.
Advantages and Limitations
-
Advantage - Specificity: MS detection provides confirmation of the analyte's identity, virtually eliminating the risk of misidentification from co-eluting impurities. This is a significant advantage over UV detection.[4]
-
Limitation - Volatility Requirement: The compound must be thermally stable and sufficiently volatile. This compound meets this requirement, but this is not true for all pharmaceutical intermediates.
-
Limitation - Complexity: GC-MS systems are more complex and expensive to operate and maintain than HPLC-UV systems.
Alternative Method 2: Direct UV-Vis Spectrophotometry
This is the simplest and fastest method but suffers from a critical lack of specificity, making it suitable only for highly specific scenarios.[7][8][9]
Principle of Operation
This technique relies solely on the Beer-Lambert Law.[2] A diluted sample is placed in a cuvette, and its absorbance is measured at the wavelength of maximum absorbance (λmax). The concentration is calculated using a calibration curve or a known extinction coefficient.
Experimental Protocol
-
Determine λmax: Scan a dilute solution of the reference standard (e.g., 10 µg/mL in methanol) from 200-400 nm to find the wavelength of maximum absorbance.
-
Calibration: Prepare standards as in the HPLC method. Measure the absorbance of each at the predetermined λmax, using the diluent as a blank. Plot absorbance vs. concentration.
-
Sample Analysis: Prepare a diluted sample of the reaction mixture and measure its absorbance. Calculate the concentration from the calibration curve.
Critical Limitations
The fundamental flaw of this method for reaction mixtures is its lack of specificity .[10] Any starting material, byproduct, or impurity that absorbs light at or near the analyte's λmax will contribute to the measured absorbance, leading to a significant overestimation of the true concentration. This method should only be considered if it is definitively known that the target analyte is the only absorbing species in the sample at the analytical wavelength, a condition rarely met in crude reaction mixtures.
Comparative Performance Data & Validation
To provide a tangible comparison, the following table summarizes typical validation parameters that could be expected for the three methods, based on the principles outlined in the ICH Q2(R1) guidelines.[11][12][13]
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Direct UV-Vis |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 | 5 - 50 |
| LOD (µg/mL) [14][15] | ~0.2 | ~0.02 | ~1.0 |
| LOQ (µg/mL) [14][15] | ~0.7 | ~0.07 | ~3.5 |
| Accuracy (% Recovery) [16][17] | 98.5 - 101.0% | 99.0 - 101.5% | 95 - 115% (highly variable) |
| Precision (%RSD) [16][17] | < 1.5% | < 2.0% | < 5.0% |
| Specificity | High | Very High | Very Low |
Analysis of Results: The data clearly illustrates the superiority of the chromatographic methods. HPLC-UV provides an excellent balance of high precision, accuracy, and a wide linear range, making it ideal for routine quality control.[14][16] GC-MS demonstrates superior sensitivity (lower LOD/LOQ) and specificity, positioning it as an invaluable tool for trace analysis or as a confirmatory technique. The poor and variable accuracy of the direct UV-Vis method, stemming from its lack of specificity, renders it unsuitable for reliable quantification in complex matrices.
Method Selection Guide
Choosing the right method depends on the analytical objective and available resources. This flowchart provides a decision-making framework.
Caption: Decision flowchart for selecting the appropriate analytical method.
Conclusion
For the quantitative analysis of this compound in reaction mixtures, High-Performance Liquid Chromatography with UV detection (HPLC-UV) emerges as the most robust, reliable, and practical method. It offers an optimal blend of specificity, precision, accuracy, and cost-effectiveness for routine in-process control and final product assay. While GC-MS serves as a superior, albeit more complex, alternative for confirmatory analysis or trace-level quantification, direct UV-Vis spectrophotometry is generally unsuitable due to its inherent lack of specificity in a multi-component matrix. The implementation of a well-validated HPLC method, as detailed in this guide, will empower researchers and drug development professionals to generate trustworthy data, leading to better process understanding and control.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
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UV Spectrophotometry as a Pharmaceutical Testing Solution. HunterLab.
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Sreenivasan, A., et al. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Zenodo.
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Ultraviolet and Visible Spectrophotometer in Pharmaceutical Analysis. Pharmaguddu.
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Gandhimathi, R., et al. analytical process of drugs by ultraviolet (uv) spectroscopy - A REVIEW. International Journal of Pharmaceutical Research & Analysis.
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Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science.
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Reddersen, K., & Heberer, T. (2003). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Chemosphere.
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Nakajima, K., et al. (1991). Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. Forensic Science International.
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Bailey Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques.
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Usha, Y. (2023). The Power of Gas Chromatography: A Breakthrough in Chemical Analysis. Journal of Analytical & Bioanalytical Techniques.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Amino-2-chlorophenyl)ethanone
Introduction: Proactive Safety in Chemical Lifecycle Management
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in a reaction. Proper, compliant, and safe disposal is a critical, non-negotiable phase of laboratory operations. This guide provides a detailed, step-by-step protocol for the disposal of 1-(5-Amino-2-chlorophenyl)ethanone, a chlorinated aminophenone derivative. The procedures outlined here are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment. Mismanagement of this compound, as with any laboratory chemical, can lead to safety incidents, regulatory violations, and environmental harm. This document serves as your operational blueprint for managing this specific chemical waste stream with expertise and confidence.
Part 1: Hazard Profile and Core Disposal Principles
Before initiating any disposal procedure, it is essential to understand the inherent hazards of the material. This compound and structurally similar compounds are classified as hazardous.[1][2][3]
Key Hazards:
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]
Based on this profile, the following core principle must be adopted:
CORE DIRECTIVE: This compound must be managed as a regulated hazardous waste. It is strictly prohibited to dispose of this chemical in the general trash or via sanitary sewer (sink) drains.[7][8] All chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" framework for hazardous waste management.[9][10]
Summary of Safety and Disposal Parameters
| Parameter | Guideline | Rationale & Source |
| GHS Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE (Category 3) | Prevents chemical burns, eye damage, and respiratory distress.[1][2][4] |
| Required PPE | Nitrile gloves, safety goggles (or face shield), lab coat | Provides a barrier against dermal contact, eye splashes, and contamination of personal clothing.[2] |
| Disposal Route | Designated Hazardous Waste Stream | Ensures compliance with EPA RCRA regulations and prevents environmental contamination.[7][11] |
| Incompatible Storage | Strong oxidizing agents, acids, acid anhydrides | Prevents potentially violent or exothermic chemical reactions.[1][5] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | Contains the hazardous material and prevents it from spreading or entering drains.[2][5] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Waste Generation Point
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Don Protective Gear: Wear standard laboratory attire, including a long-sleeved lab coat, closed-toe shoes, nitrile gloves, and chemical splash goggles. If there is a risk of generating dust, work within a certified chemical fume hood.[2]
-
Designate Waste Area: Perform all operations that generate this waste in a designated area, such as a chemical fume hood, to contain any potential spills or releases.
Step 2: Waste Segregation and Containerization
Proper segregation is key to preventing dangerous reactions within a waste container.
-
Select a Compatible Container: Choose a clean, leak-proof container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass bottles are typically suitable. Plastic containers are often preferred to minimize the risk of breakage.[7]
-
Segregate the Waste: This waste stream should be segregated from incompatible materials. Do NOT mix this waste with:
-
Strong Oxidizing Agents
-
Strong Acids or Bases
-
Reactive Metals
-
-
Transfer the Waste: Carefully transfer the waste this compound (whether solid, in solution, or as contaminated materials) into the designated waste container.
-
Keep Container Closed: Always keep the hazardous waste container securely capped, except when you are actively adding waste.[12] This prevents the release of vapors and protects the container's contents from contamination.
Step 3: Accurate Hazardous Waste Labeling
Regulatory compliance hinges on proper labeling. An unlabeled container is an unknown and a significant safety risk.
-
Obtain a Hazardous Waste Tag: Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags.[7][13]
-
Complete the Tag Immediately: As soon as the first drop of waste enters the container, affix the tag and fill it out completely and legibly.[13] The label must include:
-
Full Chemical Name: Write "this compound". Do not use abbreviations, chemical formulas, or trade names.[7] If it is a mixture, list all components and their approximate percentages.
-
Generator Information: Include the name of the Principal Investigator, laboratory room number, and contact information.[7]
-
Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Irritant, Toxic).
Step 4: Storage and Accumulation
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Store at or Near the Point of Generation: The waste container must remain in the laboratory where it was generated.[14]
-
Utilize Secondary Containment: Place the waste container in a secondary containment bin or tray. This will contain any potential leaks or spills.[13]
-
Adhere to Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.[13]
Step 5: Arranging for Disposal
Final disposal must be handled by trained professionals.
-
Request a Pickup: Once the container is full or you no longer need to add to it, submit a hazardous waste pickup request to your institution's EHS office.[13]
-
Do Not Transport: Laboratory personnel should never transport hazardous waste across campus or between buildings. This must be done by trained EHS staff.[13]
Disposal Workflow Diagram
Caption: Workflow for compliant disposal of chemical waste.
Part 3: Ancillary Procedures
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Spill: If the spill is large or you feel unsafe, evacuate the area and contact your EHS emergency line.
-
Cleanup (for minor spills):
-
Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[5]
-
Do not use combustible materials like paper towels to absorb large quantities of solvent-based waste.
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[2]
-
Decontaminate the spill area with soap and water.
-
Disposal of Contaminated Labware and Debris
Any item that comes into direct contact with this compound must be disposed of as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and silica gel should be placed in a designated solid hazardous waste container, separate from liquid waste, and labeled accordingly.[12][13]
-
Sharps: Contaminated needles or sharp-edged tools must be placed in a designated sharps container that is labeled as hazardous waste.
-
Glassware: Glassware can be decontaminated for reuse. Triple-rinse the glassware with a suitable solvent (e.g., acetone or ethanol).[12][14] The first two rinsates must be collected and disposed of as hazardous waste. [12][13] The third rinsate can often be disposed of with the first two. After triple-rinsing and air-drying in a fume hood, the glassware is considered clean.
Empty Container Disposal
The original reagent bottle is not considered "empty" by regulatory standards until it has been properly decontaminated.
-
Triple Rinse: Rinse the empty container with a small amount of a suitable solvent three times.[12][14]
-
Collect Rinsate: The rinsate from this process is hazardous waste and must be collected in your liquid hazardous waste container.[12][13]
-
Deface Label: Completely remove or deface the original manufacturer's label.[13][14]
-
Dispose of Container: Once triple-rinsed and the label is defaced, the container may typically be disposed of in the regular trash or glass recycling bin, depending on your facility's procedures.[13][14]
By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of safety, scientific integrity, and regulatory compliance, reinforcing a culture of safety and responsibility within your laboratory.
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How to Dispose of Chemical Waste | Environmental Health and Safety, Case Western Reserve University. [Link]
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Navigating the Safe Handling of 1-(5-Amino-2-chlorophenyl)ethanone: A Guide to Personal Protective Equipment and Operational Best Practices
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as 1-(5-Amino-2-chlorophenyl)ethanone, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE) and operational procedures required to handle this compound, ensuring both personal safety and the integrity of your research.
The principles outlined here are derived from established safety guidelines for handling primary aromatic amines and chlorinated compounds, a class of chemicals known for potential health hazards.[1] Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety that validates our scientific endeavors.
Hazard Assessment: Understanding the Risks
This compound is a chlorinated aromatic amine. This chemical family requires careful handling due to potential risks of skin and eye irritation, sensitization, and toxicity upon ingestion or inhalation.[1] While specific toxicological data for this exact compound is limited, the hazard profile is inferred from analogous structures. The primary concerns involve direct contact and inhalation of dust particles.
For this reason, a thorough risk assessment is the foundational step before any handling procedure.[2] All personnel must be trained on the potential hazards and the emergency procedures detailed in this guide.
| Hazard Classification | Potential Effect | Primary Exposure Route |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4][5] | Ocular Contact |
| Acute Toxicity (Oral) | Harmful if swallowed.[4][6] | Ingestion |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][5][6] | Inhalation |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[7][8] | Inhalation, Dermal, Ingestion |
Core Directive: Mandatory Personal Protective Equipment (PPE)
Engineering controls, such as chemical fume hoods, are the primary line of defense.[9][10] However, appropriate PPE is essential to provide a barrier against accidental exposure. The selection of PPE must be deliberate, based on the specific hazards identified.
-
Eye and Face Protection : Chemical safety goggles with side shields are mandatory.[7][11] If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[9] This combination protects against accidental splashes and airborne dust particles reaching the eyes.
-
Hand Protection : Wear suitable chemical-resistant gloves tested according to standards like EN 374.[7] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for chlorinated aromatic compounds. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.[10]
-
Body Protection : A lab coat or chemical-resistant apron must be worn to protect against skin contact.[11] All protective clothing should be clean and put on before work begins.[9] Contaminated clothing should be removed immediately and laundered before reuse.[11] Do not wear sandals or open-toed shoes in the laboratory.[10]
-
Respiratory Protection : Handling of this compound should be performed within a certified chemical fume hood to minimize inhalation of dust.[8][10] If engineering controls are insufficient or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., P95 or P100) is required.[7][11] All respirator use must comply with a written respiratory protection program that includes training, fit-testing, and medical evaluation, as outlined by OSHA (29 CFR 1910.134).[9]
Operational Protocol: A Step-by-Step Workflow for Safe Handling
The following protocol provides a systematic approach to handling this compound, from initial preparation to final disposal. This workflow is designed to be a self-validating system, minimizing risk at each stage.
I. Preparation and Weighing
-
Designate a Work Area : All handling of the solid compound must occur in a designated area, inside a certified chemical fume hood.
-
Assemble Materials : Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, and waste containers) is present.
-
Don PPE : Put on all required PPE as detailed in Section 2.
-
Weighing : Carefully weigh the required amount of the compound. Use a spatula to transfer the solid, minimizing any dust generation.[11] Keep the container tightly closed when not in use.[11][12]
II. Solubilization and Reaction
-
Solvent Addition : If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Maintain Containment : Keep all operations within the fume hood. Ensure the hood sash is kept at the lowest practical height.
-
Monitoring : Be alert to any signs of unsafe conditions or unexpected reactions.
III. Post-Handling and Decontamination
-
Clean-Up : Decontaminate the work surface and any equipment used. If a spill occurs, follow emergency procedures. Small, non-volatile spills may be cleaned up by absorbing the material with an inert substance like vermiculite or sand.[13]
-
PPE Removal : Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed last and disposed of in the appropriate waste stream.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3][10] Do not eat, drink, or smoke in the laboratory area.[10]
The logical flow of this protocol is visualized in the diagram below.
Caption: Workflow for Safe Handling of this compound.
Emergency Response and Disposal
Exposure Response:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] If irritation occurs, seek medical attention.[6]
-
Eye Contact : Rinse cautiously with water for several minutes.[3][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[3][6] If you feel unwell, call a poison center or doctor.
-
Ingestion : Rinse mouth with water. Call a poison center or doctor if you feel unwell.[6]
Disposal Plan: All waste materials, including contaminated gloves, weigh boats, and excess chemical, must be disposed of as hazardous chemical waste.[3][6] Do not discard in regular trash or pour down the drain. Collect waste in a clearly labeled, sealed container and follow your institution's hazardous waste disposal guidelines.[10]
By integrating these safety measures into your standard operating procedures, you create a resilient safety culture that protects researchers and ensures the successful advancement of science.
References
-
New Jersey Department of Health. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. NJ.gov. [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 4-Aminophenol. [Link]
-
Ascent Chemical. (n.d.). Ethanone, 1-(5-Amino-2-Chlorophenyl)-. [Link]
-
Scribd. (n.d.). 4-Aminophenol Safety Data Sheet. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol, 97.5%. [Link]
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. [Link]
-
Angene Chemical. (2024). Safety Data Sheet. [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. scribd.com [scribd.com]
- 9. nj.gov [nj.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Ethanone, 1-(5-Amino-2-Chlorophenyl)- | Properties, Uses, Safety, and Supplier Information – Expert Guide [chlorobenzene.ltd]
- 13. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
